4-hydroxy-1,6-dimethylpyridin-2(1H)-one
Beschreibung
Eigenschaften
IUPAC Name |
4-hydroxy-1,6-dimethylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-5-3-6(9)4-7(10)8(5)2/h3-4,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLIGRQKDXWIEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40715606, DTXSID901278746 | |
| Record name | 4-Hydroxy-1,6-dimethylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40715606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hydroxy-1,6-dimethyl-4(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901278746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>20.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24815788 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
6052-75-1, 875233-05-9 | |
| Record name | 4-Hydroxy-1,6-dimethylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40715606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hydroxy-1,6-dimethyl-4(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901278746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxy-1,6-dimethyl-1,2-dihydropyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Characteristics of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physicochemical characteristics of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one (CAS No: 6052-75-1), a heterocyclic compound of interest in medicinal chemistry and materials science. This document delves into the structural, physical, and spectral properties of the molecule, offering both established data and detailed experimental protocols for its characterization. The methodologies presented are designed to be self-validating, ensuring reproducibility and accuracy in a research and development setting.
Introduction
4-hydroxy-1,6-dimethylpyridin-2(1H)-one belongs to the pyridinone class of heterocyclic compounds. The pyridinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antiviral and anticancer properties.[1] The substitution pattern of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one, featuring a hydroxyl group at the 4-position and methyl groups at the 1 and 6 positions, imparts specific physicochemical properties that influence its solubility, acidity, and potential for intermolecular interactions. A thorough understanding of these characteristics is paramount for its application in drug design, formulation development, and as an intermediate in organic synthesis.[2] This guide serves as a central repository of this critical information.
Molecular and Physicochemical Properties
A foundational understanding of a compound begins with its fundamental molecular and physical properties. These parameters govern its behavior in various chemical and biological systems.
Chemical Structure and Identifiers
-
IUPAC Name: 4-hydroxy-1,6-dimethylpyridin-2-one[1]
-
CAS Number: 6052-75-1[1]
-
Molecular Formula: C₇H₉NO₂[1]
-
Molecular Weight: 139.15 g/mol [1]
-
Canonical SMILES: CC1=CC(=CC(=O)N1C)O[1]
-
InChI Key: FZLIGRQKDXWIEQ-UHFFFAOYSA-N[1]
// Atom nodes N1 [label="N", pos="0,0!"]; C2 [label="C", pos="1.2,0.7!"]; C3 [label="C", pos="2.4,0!"]; C4 [label="C", pos="2.4,-1.4!"]; C5 [label="C", pos="1.2,-2.1!"]; C6 [label="C", pos="0,-1.4!"]; O_C2 [label="O", pos="1.2,2.1!"]; O_C4 [label="O", pos="3.6,-2.1!"]; C_N1 [label="C", pos="-1.2,0.7!"]; C_C6 [label="C", pos="-1.2,-2.1!"]; H_O4 [label="H", pos="4.5,-1.8!"]; H3 [label="H", pos="3.3,0.3!"]; H5 [label="H", pos="1.2,-3.1!"];
// Atom labels with subscripts/superscripts N1_label [label="N1"]; C2_label [label="C2"]; C3_label [label="C3"]; C4_label [label="C4"]; C5_label [label="C5"]; C6_label [label="C6"];
// Bonds N1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- N1 [label=""]; C2 -- O_C2 [label="", style=double]; C4 -- O_C4 [label=""]; N1 -- C_N1 [label=""]; C6 -- C_C6 [label=""]; O_C4 -- H_O4 [label=""]; C3 -- H3 [label=""]; C5 -- H5 [label=""]; }
Caption: 2D Chemical Structure of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one.
Tabulated Physicochemical Data
The following table summarizes key physicochemical properties of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one. It is important to note that while some experimental data is available, other parameters are based on high-quality computational predictions.
| Property | Value | Source |
| Molecular Weight | 139.15 g/mol | PubChem[1] |
| Melting Point | 273–275 °C (for the closely related 4-hydroxy-6-methylpyridin-2(1H)-one) | Reyes et al., 2013[3] |
| Boiling Point | Not experimentally determined | - |
| Solubility (pH 7.4) | >20.9 µg/mL | PubChem[1] |
| pKa (acid dissociation constant) | Not experimentally determined | - |
| LogP (XLogP3-AA) | 0.1 | PubChem (Computed)[1] |
| Hydrogen Bond Donors | 1 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptors | 2 | PubChem (Computed)[1] |
Insight: The positive LogP value, though close to zero, suggests a relatively balanced hydrophilic-lipophilic character. The presence of both hydrogen bond donor (the hydroxyl group) and acceptor (the carbonyl and hydroxyl oxygens) sites indicates the potential for strong intermolecular interactions, influencing its melting point and solubility. The provided solubility at physiological pH is a critical parameter for drug development.
Spectroscopic and Chromatographic Characterization
A comprehensive analytical profile is essential for the unambiguous identification and quality control of any chemical entity. This section outlines the key spectroscopic and chromatographic methods for the characterization of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.
Expertise & Experience: The choice of a deuterated solvent is critical. While chloroform-d (CDCl₃) is common, for compounds with acidic protons like the hydroxyl group, dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred as it can slow down the proton exchange, allowing for the observation of the -OH proton signal.
The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity. For 4-hydroxy-1,6-dimethylpyridin-2(1H)-one, the following signals are expected:
-
A singlet for the N-methyl group.
-
A singlet for the C6-methyl group.
-
Two singlets or doublets for the vinyl protons on the pyridinone ring.
-
A broad singlet for the hydroxyl proton, the chemical shift of which will be concentration and solvent dependent.
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this molecule, seven distinct signals are expected, corresponding to the seven carbon atoms in the structure. The chemical shifts will be indicative of the electronic environment of each carbon. For instance, the carbonyl carbon (C2) will appear significantly downfield.
Trustworthiness: This protocol incorporates a self-validating step by using a known internal standard for accurate chemical shift referencing.
-
Sample Preparation: Accurately weigh 5-10 mg of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-32 scans).
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR (e.g., 1024 scans or more).
-
Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm.
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.
Expertise & Experience: Attenuated Total Reflectance (ATR) is often preferred over traditional KBr pellets for solid samples as it requires minimal sample preparation and avoids potential issues with moisture.
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
C-H stretch: Bands in the 2850-3000 cm⁻¹ region due to the methyl groups.
-
C=O stretch: A strong, sharp band around 1640-1680 cm⁻¹ for the carbonyl group of the pyridinone ring.[3]
-
C=C and C=N stretches: Bands in the 1500-1650 cm⁻¹ region.
-
C-O stretch: An absorption in the 1000-1300 cm⁻¹ range.
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with a Universal Attenuated Total Reflectance (UATR) accessory.
-
Background Collection: Record a background spectrum of the clean ATR crystal.
-
Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Spectrum Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Average 16-32 scans to improve the signal-to-noise ratio.
-
Data Analysis: Process the spectrum to identify the characteristic absorption bands and assign them to the corresponding functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems.
Expertise & Experience: The choice of solvent can influence the absorption maxima (λ_max) due to solvatochromic effects. It is good practice to record spectra in solvents of differing polarity (e.g., ethanol and cyclohexane) to assess these effects.
The conjugated system of the pyridinone ring is expected to give rise to π → π* transitions, resulting in strong absorption in the UV region. The exact λ_max will depend on the solvent used.
-
Solution Preparation: Prepare a stock solution of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one of a known concentration (e.g., 1 mg/mL) in a suitable UV-transparent solvent (e.g., methanol or ethanol). Prepare a series of dilutions to an appropriate concentration for measurement (typically in the µg/mL range).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Baseline Correction: Record a baseline spectrum with the cuvettes filled with the solvent.
-
Sample Measurement: Record the absorption spectrum of the sample solution from approximately 200 to 400 nm.
-
Data Analysis: Determine the wavelength(s) of maximum absorbance (λ_max).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns.
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z = 139 should be observed. Common fragmentation pathways for related pyridinones include the loss of methyl radicals or carbon monoxide.
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).
-
Sample Introduction: Introduce the sample either directly via a solids probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to propose structures for the major fragment ions.
Caption: Analytical workflow for compound characterization.
Stability and Degradation
The stability of a compound is a critical parameter, particularly in the context of drug development and formulation. Pyridinone derivatives can be susceptible to degradation under certain conditions.
Expertise & Experience: Forced degradation studies under acidic, basic, oxidative, and photolytic conditions are essential to identify potential degradation products and establish the compound's stability profile. HPLC is the workhorse technique for monitoring these studies due to its separating power and sensitivity.
A systematic stability study would involve:
-
Preparing solutions of the compound in various stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂).
-
Exposing the solutions to elevated temperatures (e.g., 60 °C) and/or UV light.
-
Analyzing the samples at various time points using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
-
Characterizing any significant degradation products using LC-MS/MS to elucidate their structures.
Conclusion
This technical guide has provided a detailed overview of the key physicochemical characteristics of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one. By combining available data with detailed, robust experimental protocols, this document serves as a valuable resource for researchers and scientists. The methodologies outlined herein are designed to ensure data integrity and reproducibility, which are the cornerstones of sound scientific practice. Further experimental investigation is warranted to fill the existing gaps in the data, particularly concerning the experimental determination of the melting point, boiling point, and pKa of this specific compound.
References
-
Reyes, H., Aguirre, G., & Chávez, D. (2013). 4-Hydroxy-6-methylpyridin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 9), o1534. Retrieved from [Link]
-
PubChem. (n.d.). 4-hydroxy-1,6-dimethyl-1,2-dihydropyridin-2-one. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 4-Hydroxy-1,6-dimethyl-1H-pyridin-2-one. Retrieved from [Link]
Sources
4-hydroxy-1,6-dimethylpyridin-2(1H)-one solubility profile
An In-Depth Technical Guide to the Solubility Profile of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility profile of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one, a heterocyclic compound of interest in chemical and pharmaceutical research. Designed for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties of the compound, the theoretical underpinnings of its solubility, and the practical experimental methodologies for its determination. By integrating foundational principles with actionable protocols, this guide serves as an essential resource for understanding and manipulating the solubility of this pyridinone derivative.
Compound Identity and Physicochemical Landscape
4-hydroxy-1,6-dimethylpyridin-2(1H)-one (CAS: 6052-75-1) is a substituted pyridinone derivative.[1] A thorough understanding of its solubility begins with its fundamental molecular and physical properties, which dictate its interaction with various solvent systems. These properties are summarized in the table below.
Table 1: Physicochemical Properties of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 4-hydroxy-1,6-dimethylpyridin-2-one | PubChem[2] |
| Molecular Formula | C₇H₉NO₂ | PubChem[2] |
| Molecular Weight | 139.15 g/mol | PubChem[2] |
| CAS Number | 6052-75-1 | Aurum Pharmatech[1] |
| XLogP3-AA (Lipophilicity) | 0.1 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |
| Topological Polar Surface Area | 40.5 Ų | PubChem[3] |
Expertise & Experience: The XLogP3-AA value of 0.1 suggests that the compound has a relatively balanced hydrophilic-lipophilic character, indicating it is not excessively greasy or water-loving. The presence of both a hydrogen bond donor (the hydroxyl group) and two acceptors (the carbonyl and hydroxyl oxygens) implies that hydrogen bonding will be a critical factor in its solubility in protic solvents like water and alcohols.
Foundational Principles of Solubility
Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. In drug development, a distinction is made between two key types of solubility measurements: kinetic and thermodynamic.
-
Kinetic Solubility: This is a measure of how quickly a compound dissolves, often from a high-concentration DMSO stock, into an aqueous buffer. It is a high-throughput method used in early discovery to flag potential issues.[4][5] Kinetic solubility results can be higher than thermodynamic values because they may reflect the solubility of an amorphous, metastable solid form or the formation of a supersaturated solution.[6]
-
Thermodynamic Solubility: This represents the true equilibrium solubility, where the dissolved solute is in equilibrium with the most stable, solid form of the compound.[7] This measurement is lower-throughput but provides the definitive solubility value, which is critical for later-stage development. The classic shake-flask method is the gold standard for determining thermodynamic solubility.[8]
Factors Influencing the Solubility of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one
A. The Critical Role of pH and Ionization The solubility of ionizable compounds is highly dependent on the pH of the solution.[9][10] The relationship between pH, the compound's acid dissociation constant (pKa), and its ionization state is described by the Henderson-Hasselbalch equation.
For 4-hydroxy-1,6-dimethylpyridin-2(1H)-one, the enolic hydroxyl group is acidic and can be deprotonated at higher pH values.
-
At a pH significantly below its pKa, the compound will exist predominantly in its neutral, un-ionized form.
-
At a pH above its pKa, it will deprotonate to form a more polar, and thus more water-soluble, anionic species.
This relationship is crucial for predicting how solubility will change throughout the gastrointestinal tract or in different buffered formulations.
Sources
- 1. aurumpharmatech.com [aurumpharmatech.com]
- 2. 4-Hydroxy-1,6-dimethyl-1,2-dihydropyridin-2-one | C7H9NO2 | CID 54676118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Metipirox | C7H9NO2 | CID 3047730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Aqueous Solubility Assay - Enamine [enamine.net]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. How does pH affect solubility? - askIITians [askiitians.com]
A Guide to the Spectroscopic Characterization of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one
Introduction
4-hydroxy-1,6-dimethylpyridin-2(1H)-one (CAS: 6052-75-1, Molecular Formula: C₇H₉NO₂) is a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry.[1] It serves as a crucial intermediate in the synthesis of more complex molecules, including those with potential antiproliferative and anti-inflammatory properties.[1] The precise elucidation of its molecular structure is paramount for quality control, reaction monitoring, and understanding its chemical behavior.
This technical guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize and validate the structure of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one. As a Senior Application Scientist, the focus here is not merely on the data itself, but on the causality behind the spectral features and the integrated logic that allows for unambiguous structural confirmation. The protocols and interpretations described herein are grounded in authoritative principles and are designed to be self-validating for researchers, scientists, and drug development professionals.
Molecular Structure and Spectroscopic Predictions
Before delving into the experimental data, a foundational analysis of the molecule's structure is essential to predict its spectroscopic fingerprint.
The key structural features of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one are:
-
A pyridinone ring , which is a six-membered heterocyclic aromatic system.
-
A hydroxyl group (-OH) at the C4 position, which can exhibit keto-enol tautomerism.
-
A lactam (cyclic amide) carbonyl group (C=O) at the C2 position.
-
An N-methyl group (N-CH₃) .
-
A C-methyl group (C-CH₃) at the C6 position.
-
Two vinylic protons on the heterocyclic ring.
Based on this structure, we can anticipate the key signals in each spectroscopic domain.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-hydroxy-1,6-dimethylpyridin-2(1H)-one, both ¹H and ¹³C NMR provide definitive structural information. While full experimental data is available in databases such as SpectraBase, the following analysis is based on established chemical shift principles.[2]
¹H NMR Spectroscopy Analysis
The proton NMR spectrum is expected to show five distinct signals, corresponding to the five unique proton environments in the molecule.
Table 1: Predicted ¹H NMR Spectral Data for 4-hydroxy-1,6-dimethylpyridin-2(1H)-one
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |
| -OH (C4) | 9.0 - 11.0 | Broad Singlet | 1H | The acidic proton of the enol is typically broad and significantly deshielded due to hydrogen bonding and exchange. |
| H-5 | 6.0 - 6.5 | Singlet | 1H | Vinylic proton adjacent to the C6-methyl group. Deshielded by the ring current but shielded relative to typical aromatic protons. |
| H-3 | 5.8 - 6.2 | Singlet | 1H | Vinylic proton adjacent to the carbonyl group. Its precise shift is influenced by the electron-withdrawing nature of the C=O and the electron-donating -OH group. |
| N-CH₃ | 3.3 - 3.6 | Singlet | 3H | Methyl group attached to the nitrogen atom is deshielded by the heteroatom, appearing in a characteristic region for N-alkyl groups. |
| C-CH₃ (C6) | 2.1 - 2.4 | Singlet | 3H | Methyl group attached to an sp² carbon of the ring. Appears in the typical allylic/benzylic region. |
Note: Predicted shifts are relative to TMS and may vary based on the solvent used (e.g., DMSO-d₆ or CDCl₃).
¹³C NMR Spectroscopy Analysis
The proton-decoupled ¹³C NMR spectrum is predicted to show all seven carbon signals, providing a complete map of the carbon skeleton.
Table 2: Predicted ¹³C NMR Spectral Data for 4-hydroxy-1,6-dimethylpyridin-2(1H)-one
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C2 (C=O) | 160 - 165 | The lactam carbonyl carbon is highly deshielded and appears in the characteristic amide/ester region. |
| C4 (C-OH) | 155 - 160 | The sp² carbon bearing the hydroxyl group is significantly deshielded due to the electronegative oxygen atom. |
| C6 | 145 - 150 | The sp² carbon attached to the C-methyl group. |
| C5 | 100 - 105 | The sp² carbon attached to H-5. |
| C3 | 95 - 100 | The sp² carbon attached to H-3, often shielded by the combined electronic effects in the ring. |
| N-CH₃ | 30 - 35 | The sp³ carbon of the N-methyl group. |
| C-CH₃ (on C6) | 18 - 23 | The sp³ carbon of the C6-methyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying the functional groups within a molecule by detecting their characteristic vibrational frequencies. The analysis is typically performed on a solid sample using a KBr wafer.[2]
Table 3: Key IR Absorption Bands for 4-hydroxy-1,6-dimethylpyridin-2(1H)-one
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |
| 3400 - 3200 | Strong, Broad | O-H (hydroxyl) | Stretching |
| 3050 - 3000 | Medium | C-H (vinylic) | Stretching |
| 2980 - 2850 | Medium | C-H (methyl) | Stretching |
| 1640 - 1600 | Strong | C=O (lactam) | Stretching |
| 1580 - 1500 | Medium-Strong | C=C (ring) | Stretching |
Expert Interpretation: The most revealing features of the IR spectrum are the very strong, broad absorption for the O-H stretch, indicative of extensive hydrogen bonding in the solid state, and the intense lactam C=O stretch. The position of the carbonyl peak, typically lower than that of a simple ketone, is characteristic of an amide within a conjugated ring system.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through fragmentation patterns. Data from the NIST Mass Spectrometry Data Center confirms the expected molecular ion.[2]
Table 4: Predicted Mass Spectrometry Data for 4-hydroxy-1,6-dimethylpyridin-2(1H)-one
| m/z Value | Relative Intensity | Assignment |
| 139 | High | [M]⁺˙ (Molecular Ion) |
| 111 | Medium | [M - CO]⁺˙ (Loss of carbon monoxide) |
| 96 | Medium | [M - CO - CH₃]⁺ (Subsequent loss of a methyl radical) |
Trustworthiness of Data: The detection of the molecular ion peak at m/z 139 is the most critical piece of data from MS, as it directly confirms the molecular formula C₇H₉NO₂ (calculated mass: 139.06 g/mol ).[2] The fragmentation pattern, particularly the initial loss of CO, is a classic pathway for pyridinone-type structures and serves as a self-validating piece of evidence for the core ring system.
Integrated Spectroscopic Workflow
The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a unique piece of the structural puzzle, and together they offer an unambiguous confirmation. The logical flow from sample to confirmed structure is illustrated below.
Caption: Integrated workflow for structural elucidation.
Experimental Protocols
The following are standardized, field-proven protocols for acquiring high-quality spectroscopic data for compounds like 4-hydroxy-1,6-dimethylpyridin-2(1H)-one.
Protocol 1: NMR Data Acquisition (¹H & ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming of the magnetic field to maximize homogeneity, aiming for sharp, symmetrical solvent peaks.
-
¹H NMR Acquisition:
-
Pulse Program: Use a standard 30° or 90° single-pulse experiment.
-
Acquisition Time: Set to 2-4 seconds.
-
Relaxation Delay (d1): Set to 2-5 seconds to ensure full relaxation of protons for accurate integration.
-
Number of Scans: Acquire 16-64 scans for a sufficient signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Use a standard proton-decoupled pulse program (e.g., zgpg30).
-
Spectral Width: Set to ~220 ppm.
-
Relaxation Delay (d1): Use a 2-second delay.
-
Number of Scans: Acquire 1024 or more scans due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift axis using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Protocol 2: FTIR Data Acquisition
-
Sample Preparation (KBr Pellet): Mix ~1 mg of the dry sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar. Grind the mixture until a fine, homogeneous powder is obtained.
-
Pellet Pressing: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Background Spectrum: Place the empty sample holder in the FTIR spectrometer and acquire a background spectrum. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.
-
Sample Spectrum: Place the KBr pellet in the sample holder and acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a high-quality spectrum.
Protocol 3: Mass Spectrometry Data Acquisition (EI-MS)
-
Sample Introduction: For a volatile and thermally stable compound, introduce the sample via a Gas Chromatography (GC-MS) system or a direct insertion probe.
-
Ionization: Use standard Electron Impact (EI) ionization at 70 eV. This provides reproducible fragmentation patterns that are useful for library matching and structural interpretation.
-
Mass Analysis: Scan a mass range appropriate for the compound, for instance, from m/z 40 to 400, to ensure detection of the molecular ion and key fragments.
-
Data Analysis: Identify the peak with the highest m/z value corresponding to the molecular ion. Analyze the major fragment ions to propose logical fragmentation pathways that support the proposed structure.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 54676118, 4-hydroxy-1,6-dimethyl-1,2-dihydropyridin-2-one. Retrieved from [Link].
-
NIST Mass Spectrometry Data Center. Data available through PubChem, CID 54676118. [Link].
Sources
An In-Depth Technical Guide to the Crystal Structure Analysis of Pyridin-2(1H)-one Scaffolds
Prepared by: Gemini, Senior Application Scientist
Disclaimer: This guide details the comprehensive process of crystal structure analysis using a representative molecule from the 4-hydroxy-pyridin-2(1H)-one class. The target compound for this guide, 4-hydroxy-1,6-dimethylpyridin-2(1H)-one (CAS 6052-75-1), does not have a publicly available crystal structure at the time of this writing. Therefore, to illustrate the complete analytical workflow with field-proven data, this document will utilize the publicly available, high-quality crystallographic data of its close structural analog, 4-hydroxy-6-methylpyridin-2(1H)-one . This analog serves as an excellent proxy to demonstrate the synthesis, crystallization, and detailed structural analysis pertinent to this class of compounds. The key difference—the N-H moiety in our case study versus the N-CH₃ group in the target compound—will be discussed in the context of its profound impact on crystal packing.
Introduction: The Pyridinone Core in Modern Drug Discovery
The pyridin-2(1H)-one moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Derivatives have shown potential as inhibitors of critical viral enzymes, such as HIV-1 reverse transcriptase[1]. The three-dimensional arrangement of atoms in the solid state, elucidated through single-crystal X-ray diffraction (SC-XRD), is paramount. It governs fundamental physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. For drug development professionals, a precise understanding of the crystal structure provides invaluable insights into intermolecular interactions, polymorphism, and structure-activity relationships (SAR), ultimately guiding the design of more effective and reliable therapeutics.
This guide provides a Senior Application Scientist's perspective on the complete workflow for determining and interpreting the crystal structure of a pyridinone derivative, using 4-hydroxy-6-methylpyridin-2(1H)-one as a practical, data-rich exemplar.
Synthesis and Single-Crystal Growth: From Powder to Diffraction-Quality Specimen
The foundational step in any crystallographic analysis is the procurement of a single, high-quality crystal. This requires a robust synthetic route followed by a meticulous crystallization process. The causality behind solvent selection and technique is critical for success.
Synthesis Protocol: Decarboxylation
The title compound, 4-hydroxy-6-methylpyridin-2(1H)-one, is efficiently synthesized via acid-catalyzed hydrolysis and decarboxylation of its ethyl carboxylate precursor[1][2].
Experimental Protocol:
-
Reactant Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, suspend 10.0 g (approx. 0.05 mol) of ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate in 350 mL of 1 N hydrochloric acid[1][2].
-
Reaction: The mixture is stirred vigorously at reflux for 72 hours[1][2]. The prolonged heating in an acidic medium is necessary to drive the hydrolysis of the ester and subsequent decarboxylation.
-
Isolation: As the reaction proceeds, the product, 4-hydroxy-6-methylpyridin-2(1H)-one, which is less soluble under these conditions, precipitates as a white solid.
-
Purification: The solid is isolated by filtration, washed with cold water to remove residual acid, and dried, yielding the pure compound with high efficiency (approx. 99% yield)[1][2].
Crystallization Protocol: Slow Evaporation
The goal of crystallization is to allow molecules to self-assemble into a perfectly ordered lattice. The choice of solvent system is paramount; it must provide sufficient solubility for the compound but also be volatile enough to evaporate slowly, preventing rapid precipitation which leads to amorphous powder or poorly-ordered microcrystals.
Experimental Protocol:
-
Solvent System Selection: A binary solvent system of methanol and diethyl ether (1:1, v/v) is employed. Methanol is a polar solvent capable of dissolving the pyridinone through hydrogen bonding, while the more volatile and less polar diethyl ether acts as an anti-solvent, gradually reducing the overall solubility of the compound in the mixture as the solvents evaporate.
-
Solution Preparation: Dissolve 100 mg of the synthesized powder in 10 mL of the methanol-diethyl ether (1:1) solvent system in a clean glass vial[1][2].
-
Crystal Growth: The vial is loosely capped to permit slow evaporation. It is then left undisturbed at room temperature for approximately 7 days[1][2]. This extended period is crucial to allow for the nucleation and growth of large, well-defined single crystals suitable for X-ray diffraction.
-
Harvesting: Once formed, the crystals are carefully filtered from the remaining solution[1][2].
Single-Crystal X-ray Diffraction (SC-XRD) Analysis: The Workflow
SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The workflow is a multi-stage process requiring both careful experimental work and sophisticated computational analysis.
Caption: The workflow of single-crystal X-ray diffraction analysis.
Methodology Insights:
-
Data Collection: A suitable crystal (in this case, dimensions 0.65 × 0.20 × 0.18 mm) is mounted on a diffractometer. The crystal is irradiated with monochromatic X-rays (Mo Kα radiation, λ = 0.71073 Å), and the resulting diffraction pattern is recorded as the crystal is rotated[1].
-
Structure Solution: The collected data is processed, and initial phases are determined using direct methods (e.g., with the program SHELXS97) to generate an initial electron density map[1].
-
Structure Refinement: The initial atomic model is refined against the experimental data (e.g., using SHELXL97). This iterative process adjusts atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns, as indicated by figures of merit like the R-factor[1]. For the case study compound, the final R-factor was 0.050, indicating a high-quality refinement[1][2].
In-Depth Structural Interpretation
The final output of the refinement is a Crystallographic Information File (CIF), which contains the precise atomic coordinates. From this, we derive a wealth of structural information.
Crystallographic Data Summary
The key parameters defining the crystal lattice are summarized below. This data provides a unique fingerprint for this specific crystalline form.
| Parameter | Value | Source |
| Chemical Formula | C₆H₇NO₂ | [1][2] |
| Formula Weight | 125.13 g/mol | [1][2] |
| Crystal System | Monoclinic | [1][2] |
| Space Group | P2₁/n | [1][2] |
| a (Å) | 4.7082 (5) | [1][2] |
| b (Å) | 12.2988 (8) | [1][2] |
| c (Å) | 10.0418 (7) | [1][2] |
| β (°) | 91.303 (7) | [1][2] |
| Volume (ų) | 581.32 (8) | [1][2] |
| Z (Molecules per cell) | 4 | [1][2] |
| Calculated Density (Mg/m³) | 1.430 | [1][2] |
| R-factor (final) | 0.050 | [1][2] |
Molecular Geometry and Intermolecular Interactions
The analysis reveals that the pyridinone ring is essentially planar. The most critical aspect of the structure is the network of intermolecular hydrogen bonds, which dictates the crystal packing. In the crystal lattice of 4-hydroxy-6-methylpyridin-2(1H)-one, two distinct hydrogen bonds are observed:
-
N—H···O Hydrogen Bond: The hydrogen on the ring nitrogen (N1) acts as a donor to the carbonyl oxygen (O1) of an adjacent molecule.
-
O—H···O Hydrogen Bond: The hydroxyl group's hydrogen (at O2) donates to the same carbonyl oxygen (O1) of a different neighboring molecule.
These interactions link the molecules into a layered structure. Specifically, the molecules form zigzag arrays along the[1] crystallographic direction, and these arrays combine to create layers parallel to the ab plane of the unit cell[1][2].
Caption: Hydrogen-bonding network in 4-hydroxy-6-methylpyridin-2(1H)-one.
Correlation of Structure with Physicochemical Properties: The Scientist's Perspective
The detailed crystal structure provides a powerful explanatory and predictive tool for drug development.
-
Impact of Hydrogen Bonding: The robust N—H···O and O—H···O hydrogen bond network observed here results in a stable, tightly packed crystal lattice. This high lattice energy typically translates to a high melting point (273–275 °C) and lower aqueous solubility, as significant energy is required to break these interactions to dissolve the crystal[1][2].
-
Predicting the Structure of the N-Methyl Analog: For the user's target compound, 4-hydroxy-1,6-dimethylpyridin-2(1H)-one , the N-H hydrogen bond donor is absent. The N-CH₃ group is sterically bulkier and cannot participate in hydrogen bonding as a donor. This has profound implications:
-
Disrupted Packing: The primary N—H···O interaction that defines the packing in our case study will be eliminated. The molecule will be forced to adopt a completely different packing arrangement (a different space group and unit cell).
-
Altered Properties: The loss of this strong intermolecular interaction would likely lead to a lower melting point and potentially higher solubility compared to its N-H counterpart, as the overall lattice energy would be reduced. This highlights how a seemingly minor chemical modification can dramatically alter the solid-state properties of an active pharmaceutical ingredient (API).
-
Conclusion
This guide has detailed the end-to-end process of single-crystal X-ray analysis, using 4-hydroxy-6-methylpyridin-2(1H)-one as a scientifically validated case study. We have covered the essential steps of synthesis, crystallization, data acquisition, and in-depth structural interpretation. The analysis reveals a planar molecule that packs into layered sheets stabilized by a network of N—H···O and O—H···O hydrogen bonds. This structural understanding is not merely academic; it provides a direct causal link to the material's physicochemical properties. Furthermore, by contrasting this structure with the anticipated changes for the N-methylated analog, we underscore the predictive power of crystallography in modern drug design and development.
References
-
Reyes, H., Aguirre, G., & Chávez, D. (2013). 4-Hydroxy-6-methylpyridin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1534. [Link]
-
Reyes, H., Aguirre, G., & Chávez, D. (2013). 4-Hydroxy-6-methylpyridin-2(1H)-one. ResearchGate. [Link]
Sources
biological activity of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one
An In-Depth Technical Guide to the Biological Activity of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one
Introduction
The pyridinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide array of pharmacological activities.[1][2] These activities include antitumor, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] Within this versatile class of compounds, 4-hydroxy-1,6-dimethylpyridin-2(1H)-one has emerged as a molecule of significant interest. This technical guide provides a comprehensive overview of its synthesis, biological activities, and the experimental protocols used to elucidate its therapeutic potential. The content herein is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Profile
| Identifier | Value |
| IUPAC Name | 4-hydroxy-1,6-dimethylpyridin-2-one[4] |
| Molecular Formula | C₇H₉NO₂[4] |
| CAS Number | 6052-75-1[4] |
| ChEMBL ID | CHEMBL1895084[4] |
| SMILES | CC1=CC(=CC(=O)N1C)O[4] |
Synthesis of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one and its Analogs
The synthesis of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one can be achieved through a cyclocondensation reaction.[5] A common precursor, 4-hydroxy-6-methylpyridin-2(1H)-one, is synthesized from commercial dehydroacetic acid.[3] The synthesis of the N-methylated target compound generally involves the reaction between cyanate and sulfinyl chlorides, with the yield potentially enhanced by the use of a Lewis acid like aluminum chloride or zinc chloride.[5]
A related analog, 4-hydroxy-6-methylpyridin-2(1H)-one, is synthesized by refluxing ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate in hydrochloric acid.[6] This compound serves as a key intermediate in the synthesis of more complex pyridinone hybrids.[6]
Detailed Synthesis Protocol for a 4-hydroxy-6-methylpyridin-2(1H)-one (Analog)
This protocol is adapted from the synthesis of a closely related analog and provides a foundational method that can be modified for the target compound.[6]
Materials:
-
Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
-
1 N Hydrochloric acid
-
500 ml round bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
Combine 10.0 g of ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (0.05 mol) and 350 ml of 1 N hydrochloric acid in a 500 ml round bottom flask equipped with a magnetic stirrer.
-
Stir the mixture at reflux for 72 hours.
-
Allow the reaction mixture to cool to room temperature.
-
The product, 4-hydroxy-6-methylpyridin-2(1H)-one, will precipitate as a white solid.
-
Collect the solid by filtration and wash with cold water.
-
Dry the solid to obtain the final product.
Biological Activities and Mechanisms of Action
The pyridinone core endows 4-hydroxy-1,6-dimethylpyridin-2(1H)-one with a diverse range of potential biological activities.
Antiproliferative and Apoptotic Activity
4-hydroxy-1,6-dimethyl-1H-pyridin-2-one has demonstrated antiproliferative activity against human tumor cells and is known to induce apoptosis.[5] The precise mechanism is not fully elucidated but is a common feature among various pyridinone-containing compounds which are explored as antineoplastic drugs.[1]
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory properties.[5] This is in line with the broader class of pyridin-2(1H)-ones which are known to possess anti-inflammatory effects.[3]
Antiviral (Anti-HIV) Potential
Pyridin-2(1H)-one derivatives are recognized as potent non-nucleoside inhibitors of HIV-1 reverse transcriptase.[6] The parent compound, 4-hydroxy-6-methylpyridin-2(1H)-one, is a crucial intermediate in the synthesis of second-generation pyridinone hybrids designed to be active against both wild-type and mutant strains of HIV.[6]
Antimicrobial and Antibiofilm Activity
Antifungal Activity
Derivatives of pyridinone have shown significant antifungal activity against a range of pathogens including Candida albicans and Aspergillus species.[1][7][8] For instance, 1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one has been shown to have antifungal activity against C. albicans.[7]
Antibacterial and Antibiofilm Activity
Certain 2-substituted 3-hydroxy-1,6-dimethylpyridin-4-ones have been designed as dual-acting biofilm inhibitors of Pseudomonas aeruginosa.[9] These compounds exhibit a dual mechanism of action:
-
Quorum Sensing Inhibition: They interfere with the bacterial communication systems necessary for biofilm formation.[9]
-
Iron Chelation: They act as iron chelators, competing with bacterial siderophores like pyoverdine, leading to iron deficiency in the bacteria.[9]
Caption: Dual-acting mechanism of pyridinone derivatives against P. aeruginosa.
Enzyme Inhibition
Hydroxypyridinones are effective metal chelators and have been investigated as inhibitors of various metalloenzymes.
Tyrosinase Inhibition
Structurally similar to kojic acid, a known tyrosinase inhibitor, 3-hydroxy-4-pyridinones can chelate the copper ions in the active site of tyrosinase.[10] This enzyme is responsible for the browning of fruits and vegetables, and its inhibition is of interest to the food industry.[10]
Catechol O-Methyl Transferase (COMT) Inhibition
Derivatives of 1-hydroxy-2(1H)-pyridinone are being explored as alternatives to nitrocatechol-based COMT inhibitors for the treatment of Parkinson's disease.[11] These compounds are designed to reduce the degradation of dopamine and protect neurons from oxidative damage.[11]
Experimental Protocols for Biological Activity Assessment
Minimum Inhibitory Concentration (MIC) Assay for Antifungal Activity
This protocol is a standard method for determining the antifungal efficacy of a compound.[8]
Materials:
-
Test compound (4-hydroxy-1,6-dimethylpyridin-2(1H)-one)
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
Sabouraud Dextrose Broth (SDB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the compound in SDB to achieve a range of concentrations.
-
Prepare a fungal inoculum suspension and adjust its concentration to a standard (e.g., 1-5 x 10⁵ CFU/mL).
-
Add the fungal inoculum to each well of the microtiter plate.
-
Include positive (fungi with no compound) and negative (broth only) controls.
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
Determine the MIC as the lowest concentration of the compound that inhibits visible fungal growth. This can be assessed visually or by measuring the optical density using a spectrophotometer.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Biofilm Inhibition Assay
This assay evaluates the ability of the compound to prevent biofilm formation.[9]
Materials:
-
Test compound
-
Bacterial strain (e.g., Pseudomonas aeruginosa)
-
Luria-Bertani (LB) broth
-
96-well microtiter plates
-
Crystal Violet solution (0.1%)
-
Ethanol (95%)
Procedure:
-
Prepare serial dilutions of the test compound in LB broth in a 96-well plate.
-
Add the bacterial suspension to each well.
-
Incubate the plate at 37°C for 24 hours without shaking.
-
After incubation, discard the planktonic cells and wash the wells with sterile water.
-
Stain the adherent biofilm with 0.1% crystal violet solution for 15 minutes.
-
Wash the wells to remove excess stain and allow them to dry.
-
Solubilize the bound crystal violet with 95% ethanol.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify the biofilm.
-
Calculate the percentage of biofilm inhibition compared to the control (no compound).
Conclusion
4-hydroxy-1,6-dimethylpyridin-2(1H)-one, and the broader class of pyridinone derivatives, represent a promising area for drug discovery and development. Their diverse biological activities, including antiproliferative, anti-inflammatory, antiviral, and antimicrobial properties, make them attractive candidates for further investigation. The provided experimental protocols offer a starting point for researchers to explore the therapeutic potential of this versatile scaffold. Future research should focus on elucidating the precise molecular mechanisms underlying these activities and optimizing the structure for enhanced potency and selectivity.
References
-
Reyes, H., Aguirre, G., & Chávez, D. (2013). 4-Hydroxy-6-methylpyridin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 9), o1534. [Link]
-
Reyes, H., Aguirre, G., & Chávez, D. (2013). 4-Hydroxy-6-methylpyridin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 9), o1534. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 54676118, 4-Hydroxy-1,6-dimethyl-1,2-dihydropyridin-2-one. Retrieved from [Link]
-
Wang, H., et al. (2023). Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. Journal of Medicinal Chemistry, 66(8), 5573–5592. [Link]
-
Li, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 863923. [Link]
-
Li, G., et al. (2020). Novel 2-Substituted 3-Hydroxy-1,6-dimethylpyridin-4(1 H)-ones as Dual-Acting Biofilm Inhibitors of Pseudomonas aeruginosa. Journal of Medicinal Chemistry, 63(20), 12056–12071. [Link]
-
Bouchikhi, A., et al. (2023). Antifungal Properties of Hydrazine-Based Compounds against Candida albicans. Molecules, 28(12), 4721. [Link]
-
Santos, M. A., et al. (2021). Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms. International Journal of Molecular Sciences, 22(16), 8798. [Link]
-
de Oliveira, A. C. C., et al. (2016). Evaluation of Antifungal Activity and Mode of Action of New Coumarin Derivative, 7-Hydroxy-6-nitro-2H-1-benzopyran-2-one, against Aspergillus spp. Evidence-Based Complementary and Alternative Medicine, 2016, 7373840. [Link]
-
Wang, H., et al. (2023). Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. Journal of Medicinal Chemistry, 66(8), 5573–5592. [Link]
-
de Fátima, Â., et al. (2011). Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. Molecules, 16(8), 6346–6361. [Link]
-
Mohana, D. C., et al. (2007). In vitro antifungal activity of 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate, a dihydropyrrole derivative. Journal of Medical Mycology, 17(3), 159-163. [Link]
-
Li, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 863923. [Link]
-
Hider, R. C., et al. (2022). 1-Hydroxy-2(1H)-pyridinone-Based Chelators with Potential Catechol O-Methyl Transferase Inhibition and Neurorescue Dual Action against Parkinson's Disease. Molecules, 27(19), 6524. [Link]
Sources
- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Hydroxy-1,6-dimethyl-1,2-dihydropyridin-2-one | C7H9NO2 | CID 54676118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. biosynth.com [biosynth.com]
- 6. 4-Hydroxy-6-methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. In vitro antifungal activity of 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate, a dihydropyrrole derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel 2-Substituted 3-Hydroxy-1,6-dimethylpyridin-4(1 H)-ones as Dual-Acting Biofilm Inhibitors of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. 1-Hydroxy-2(1H)-pyridinone-Based Chelators with Potential Catechol O-Methyl Transferase Inhibition and Neurorescue Dual Action against Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
4-hydroxy-1,6-dimethylpyridin-2(1H)-one derivatives and analogs
An In-depth Technical Guide to 4-hydroxy-1,6-dimethylpyridin-2(1H)-one Derivatives and Analogs
Foreword
The landscape of modern drug discovery is characterized by the pursuit of "privileged scaffolds"—molecular frameworks that exhibit versatile binding properties to multiple biological targets, coupled with favorable ADME (absorption, distribution, metabolism, and excretion) profiles. Among these, the hydroxypyridinone (HP) nucleus has emerged as a particularly fruitful scaffold.[1] This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a deep dive into a specific, highly promising subclass: the 4-hydroxy-1,6-dimethylpyridin-2(1H)-one derivatives and their analogs. We will journey from the foundational chemistry and synthesis of this core structure to its diverse mechanisms of action and burgeoning therapeutic applications, grounding our discussion in established experimental protocols and structure-activity relationship (SAR) insights.
The 4-Hydroxypyridin-2(1H)-one Core: A Privileged Scaffold
The 4-hydroxy-1,6-dimethylpyridin-2(1H)-one, with its characteristic N-heterocyclic ring bearing ortho-positioned keto and hydroxy groups, is a cornerstone of the broader hydroxypyridinone (HP) family.[1] These structures are renowned for their exceptional ability to act as bidentate chelators, forming highly stable complexes with hard metal ions, a property that underpins many of their biological activities.[1][2]
1.1. Core Chemical Properties
The key to the scaffold's utility lies in its electronic and structural features:
-
Metal Chelation: The deprotonated hydroxyl group at the C4 position and the carbonyl oxygen at the C2 position create a pincer-like arrangement, ideal for coordinating with metal cations. This high affinity for hard metal ions like iron (Fe³⁺), gallium (Ga³⁺), and copper (Cu²⁺) is central to its function in various biological contexts.[1][2][3]
-
Favorable Pharmacokinetics: The hydroxypyridinone scaffold generally imparts a favorable toxicity profile and can be readily functionalized to fine-tune pharmacokinetic properties, enhancing oral bioavailability and metabolic stability.[2][4]
-
Synthetic Accessibility: The core is readily synthesized and derivatized, allowing for the systematic exploration of structure-activity relationships and the optimization of lead compounds.[2][4]
The versatility of this scaffold has propelled its investigation across a wide spectrum of therapeutic areas, from chelation therapy for iron overload diseases to the development of novel inhibitors for metalloenzymes implicated in cancer and infectious diseases.[4][5]
Synthesis and Derivatization Strategies
The creation of a diverse chemical library is fundamental to any drug discovery program. The 4-hydroxy-1,6-dimethylpyridin-2(1H)-one scaffold lends itself to robust and flexible synthetic strategies.
2.1. Synthesis of the Core Scaffold
Several pathways have been established for the synthesis of the hydroxypyridinone core. The choice of method often depends on the desired scale and the availability of starting materials.
Method A: From Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate This method involves the hydrolysis and decarboxylation of a pre-formed pyridinone ring system.
-
Protocol:
-
Place 10.0 g (0.05 mol) of ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate into a 500 ml round-bottom flask equipped with a magnetic stirrer.[6][7]
-
During the reaction, the product, 4-hydroxy-6-methylpyridin-2(1H)-one, precipitates as a white solid.[6][7]
-
The N-methylation to arrive at the target 1,6-dimethyl derivative can then be achieved through standard alkylation procedures.
-
Method B: Cyclocondensation Reaction A more direct approach involves the cyclocondensation of simpler precursors.
-
Principle: 4-Hydroxy-1,6-dimethyl-1H-pyridin-2-one can be synthesized via a cyclocondensation reaction between a cyanate and sulfinyl chlorides.[8] The yield of this reaction can be significantly improved by the addition of a Lewis acid catalyst, such as aluminum chloride or zinc chloride, which facilitates the ring-closing step.[8]
Method C: Hantzsch-Type Pyridine Synthesis An alternative route reminiscent of the classic Hantzsch pyridine synthesis involves the condensation of an enamine with an active methylene compound.
-
Principle: This method involves the condensation of acetone with ammonia or ammonium salts, followed by a controlled cyclization to form the pyridinone ring.[9] Subsequent derivatization or oxidation steps are then employed to introduce the hydroxyl group at the desired C4 position.[9]
Caption: General workflow for synthesis and derivatization.
2.2. Derivatization for SAR Studies
With the core scaffold in hand, medicinal chemists can introduce a wide array of functional groups at various positions to modulate the molecule's physicochemical properties and biological activity. The hydroxyl and carbonyl groups are key for derivatization, making the scaffold valuable for structure-activity relationship studies.[10] This allows for the creation of hybrid molecules, where the hydroxypyridinone unit is combined with other pharmacophores to achieve multi-target engagement or enhanced potency.[6][7]
Mechanisms of Action and Pharmacological Activities
The 4-hydroxypyridin-2(1H)-one scaffold exhibits a remarkable breadth of biological activities, largely stemming from its metal-chelating and enzyme-inhibiting capabilities.
3.1. Metal Chelation: The Dominant Paradigm
Hydroxypyridinones are premier metal chelators.[3] This ability is the foundation for several therapeutic applications.
-
Iron Chelation Therapy: Derivatives of 3,4-hydroxypyridinone have been extensively studied for sequestering excess Fe³⁺ in vivo.[5] Deferiprone, a 1,2-dimethyl-3-hydroxy-4(1H)-one, is a clinically approved, orally active iron chelator used to treat iron overload in conditions like thalassemia major.[4][5] It effectively removes iron from the bloodstream, heart, and liver.[5] Novel 3-hydroxypyridin-4(1H)-one derivatives are also being investigated as ferroptosis inhibitors due to their iron-chelating and ROS-scavenging activities.[11]
-
Radiopharmaceuticals: The high affinity for trivalent metal ions extends to the positron-emitting radiometal, Gallium-68 (⁶⁸Ga).[5] Hexadentate tris(3,4-hydroxypyridinone) (THP) ligands can be conjugated to peptides or other targeting molecules. These bioconjugates rapidly complex with ⁶⁸Ga at ambient temperatures and neutral pH, making them ideal for kit-based preparation of PET imaging agents for oncology.[5]
-
Neuroprotection: Brain iron accumulation is implicated in the oxidative stress seen in many neurodegenerative diseases, including Parkinson's and Alzheimer's disease.[12][13][14] By chelating the labile iron pool within neurons, hydroxypyridinone derivatives can prevent the generation of highly damaging reactive oxygen species (ROS), thus exerting a neuroprotective effect.[13][14][15]
3.2. Enzyme Inhibition
The ability to coordinate with metal ions in enzyme active sites makes hydroxypyridinone derivatives potent inhibitors of metalloenzymes.
-
Tyrosinase Inhibition: Tyrosinase is a copper-containing enzyme responsible for melanin biosynthesis.[2] Its inhibition is sought after in cosmetics for skin lightening and in the food industry to prevent browning.[2][16] Hydroxypyridinone derivatives, structurally similar to the known tyrosinase inhibitor kojic acid, can chelate the copper ions in the enzyme's active site, leading to potent inhibition.[2][4][16]
-
Metallo-β-Lactamase (MBL) Inhibition: The rise of antibiotic resistance is a critical global health threat.[4] Gram-negative bacteria often express MBLs, which are zinc-dependent enzymes that hydrolyze and inactivate β-lactam antibiotics.[4] Hydroxypyridinone-based compounds can inhibit these enzymes by chelating the essential zinc cofactor, thereby restoring the efficacy of conventional antibiotics.[4]
-
HIV-1 Reverse Transcriptase Inhibition: Pyridin-2(1H)-one hybrids have been identified as non-nucleoside inhibitors of HIV-1 reverse transcriptase, an essential enzyme for viral replication.[6][7] These compounds have shown activity against both wild-type and mutant strains of the virus.[6][7]
Caption: Chelation-based inhibition of metalloenzymes.
3.3. Other Key Biological Activities
The therapeutic potential of this scaffold extends beyond chelation and enzyme inhibition:
-
Antiproliferative and Cytotoxic Activity: Certain 4-hydroxy-1,6-dimethyl-1H-pyridin-2-one derivatives have demonstrated antiproliferative effects against human tumor cells and can induce apoptosis.[8]
-
Anti-inflammatory Properties: The core compound has also been shown to possess anti-inflammatory properties.[8]
-
Antiviral Activity: In addition to HIV, hydroxypyrone derivatives have shown good antiviral activities in SIV-infected cells.[17]
Structure-Activity Relationship (SAR) Insights
Systematic modification of the 4-hydroxypyridin-2(1H)-one scaffold has yielded crucial insights into the structural requirements for various biological activities.
| Target/Activity | Structural Modification | Impact on Activity | Rationale/Example |
| Tyrosinase Inhibition | Introduction of an oxime ether moiety. | Increased inhibitory potential. | Enhanced lipophilicity (higher clogP) improves binding to the hydrophobic pocket of the enzyme's active site.[4] |
| Tyrosinase Inhibition | Hybridization with chalcone fragments. | Potent inhibition of both monophenolase and diphenolase activity. | The hybrid structure allows for strong chelation of copper ions while hydrophobic interactions stabilize the enzyme-inhibitor complex.[4] |
| Antiviral (SIV) | Addition of an α-naphthylmethyl group at the C-6 position. | Led to a highly effective antiviral compound (EC₅₀ = 1.7 µM). | The bulky, lipophilic group likely enhances binding affinity to the viral target (e.g., HIV protease).[17] |
| Neuroprotection | Presence of the core iron-binding moiety (hydroxyl and carbonyl groups). | Essential for efficacy. | The primary mechanism is the chelation of the neuronal labile iron pool, preventing oxidative stress.[13] |
| Metallo-β-Lactamase Inhibition | Conversion to 1-hydroxypyridone-2(1H)-thione-6-carboxylic acid. | Remarkable biochemical inhibition (Kᵢ of 13 nM). | The thione and carboxylic acid moieties likely enhance coordination with the zinc ions in the active site.[4] |
Key Experimental Protocols
To ensure the trustworthiness and reproducibility of findings, well-defined experimental protocols are paramount.
5.1. Protocol: In Vitro Tyrosinase Inhibition Assay
This protocol provides a framework for assessing the ability of synthesized derivatives to inhibit mushroom tyrosinase, a common model enzyme.
-
Objective: To determine the IC₅₀ value of a test compound against the monophenolase and diphenolase activity of tyrosinase.
-
Materials:
-
Mushroom tyrosinase
-
L-tyrosine (substrate for monophenolase)
-
L-DOPA (substrate for diphenolase)
-
Phosphate buffer (pH 6.8)
-
Test compounds dissolved in DMSO
-
96-well microplate reader
-
-
Methodology:
-
Reaction Mixture Preparation: In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the tyrosinase enzyme solution.
-
Pre-incubation: Incubate the mixture for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the substrate (L-tyrosine or L-DOPA) to each well to start the reaction.
-
Data Acquisition: Measure the absorbance at 475 nm (for dopachrome formation) at regular intervals for 20-30 minutes using the microplate reader.
-
Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Plot the percentage of inhibition versus the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis. Kojic acid should be used as a positive control.[18]
-
Sources
- 1. Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Hydroxypyridinone Derivatives: A Fascinating Class of Chelators with Therapeutic Applications - An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydroxypyridinone Chelators: From Iron Scavenging to Radiopharmaceuticals for PET Imaging with Gallium-68 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Hydroxy-6-methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biosynth.com [biosynth.com]
- 9. Page loading... [wap.guidechem.com]
- 10. 4-Hydroxy-1,6-dimethyl-1H-pyridin-2-one [myskinrecipes.com]
- 11. Novel 3-hydroxypyridin-4(1H)-One derivatives as ferroptosis inhibitors with iron-chelating and reactive oxygen species scavenging activities and therapeutic effect in cisplatin-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 4-hydroxynonenal and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protection from neurodegeneration in the 6-hydroxydopamine (6-OHDA) model of Parkinson's with novel 1-hydroxypyridin-2-one metal chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. Synthesis, physicochemical characterization and neuroprotective evaluation of novel 1-hydroxypyrazin-2(1H)-one iron chelators in an in vitro cell model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Design, synthesis, and biological evaluation of novel 4-hydroxypyrone derivatives as HIV-1 protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design and synthesis of novel hydroxypyridinone derivatives as potential tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one: A Technical Guide to Putative Targets and Mechanistic Validation
Introduction: The Emerging Profile of a Versatile Pyridinone Scaffold
The pyridinone structural motif is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents with diverse pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial effects.[1] Within this promising class of compounds lies 4-hydroxy-1,6-dimethylpyridin-2(1H)-one, a small molecule whose therapeutic potential is beginning to be recognized. While comprehensive research on this specific molecule is still emerging, preliminary data and the well-established activities of structurally related hydroxypyridinones point toward several compelling avenues for drug discovery and development.[2]
This technical guide provides an in-depth exploration of the potential therapeutic targets of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one. As a Senior Application Scientist, the following sections are structured not as a rigid review, but as a logical and experience-driven roadmap for researchers. We will delve into the mechanistic rationale behind each putative target, supported by detailed, field-proven experimental protocols for validation. The overarching goal is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to rigorously investigate and unlock the full therapeutic promise of this compound.
Metalloenzyme Inhibition: A Prime Mechanistic Hypothesis
The 4-hydroxypyridinone core is a privileged scaffold for metal chelation, a property famously exploited in the iron chelator Deferiprone (1,2-dimethyl-3-hydroxy-pyridin-4-one).[3][4] This inherent ability to coordinate with metal ions strongly suggests that 4-hydroxy-1,6-dimethylpyridin-2(1H)-one may act as an inhibitor of metalloenzymes, where a catalytic metal ion is essential for function.[3] Many critical physiological and pathological processes are mediated by metalloenzymes, making them attractive drug targets for a range of diseases, including cancer, infectious diseases, and neurological disorders.[5]
Rationale for Metalloenzyme Targeting
The hydroxypyridinone moiety can act as a bidentate ligand, displacing water molecules and coordinating with the metal cofactor (often zinc or iron) in the active site of an enzyme. This binding event can potently and selectively inhibit the enzyme's catalytic activity. Key metalloenzyme families that represent high-priority targets for 4-hydroxy-1,6-dimethylpyridin-2(1H)-one include:
-
Histone Deacetylases (HDACs): These zinc-dependent enzymes are critical regulators of gene expression and are validated targets in oncology.[6]
-
Matrix Metalloproteinases (MMPs): A family of zinc-dependent endopeptidases involved in tissue remodeling, inflammation, and cancer metastasis.
-
Tyrosinase: A copper-containing enzyme that plays a key role in melanin biosynthesis and is a target for hyperpigmentation disorders.[3]
Experimental Workflow for Validating Metalloenzyme Inhibition
A systematic approach is required to identify and characterize the potential metalloenzyme inhibitory activity of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one. This workflow progresses from broad screening to detailed mechanistic studies.
Caption: Workflow for identifying and validating metalloenzyme targets.
Detailed Protocol: Fluorometric Histone Deacetylase (HDAC) Inhibition Assay
This protocol provides a robust method for determining the in vitro inhibitory activity of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one against a specific HDAC isoform (e.g., HDAC1).
Principle: The assay measures the activity of HDAC1 using a fluorogenic substrate. The substrate, an acetylated peptide, is deacetylated by HDAC1. A developer solution is then added, which processes the deacetylated substrate to release a fluorescent product. An inhibitor will prevent this reaction, resulting in a lower fluorescence signal.
Materials:
-
Recombinant human HDAC1 enzyme (e.g., BPS Bioscience)[6]
-
Fluorogenic HDAC substrate
-
HDAC Assay Buffer
-
HDAC Developer solution
-
4-hydroxy-1,6-dimethylpyridin-2(1H)-one (test compound)
-
SAHA (Vorinostat) or Trichostatin A (positive control inhibitor)
-
96-well black, flat-bottom assay plates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare a stock solution of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one in DMSO. Create a serial dilution series of the test compound and the positive control in HDAC Assay Buffer.
-
Enzyme Incubation: To each well of a 96-well plate, add 15 µL of the diluted HDAC1 enzyme solution.[6]
-
Inhibitor Addition: Add 5 µL of the diluted test compound, positive control, or vehicle control (buffer with DMSO) to the respective wells.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compound to interact with the enzyme.
-
Reaction Initiation: Add 10 µL of the fluorogenic HDAC substrate to each well to start the reaction.[6]
-
Reaction Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Reaction Termination and Development: Add 20 µL of HDAC Developer solution to each well. Incubate at room temperature for 15 minutes.
-
Fluorescence Measurement: Read the fluorescence at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[6]
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
| Parameter | Description | Example Value |
| IC50 | The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. | 10 µM |
| Ki | The inhibition constant, representing the affinity of the inhibitor for the enzyme. | Varies by inhibition type |
| Mechanism | The mode of inhibition (e.g., competitive, non-competitive, uncompetitive). | Determined by kinetics |
Anticancer Activity via Apoptosis Induction
Emerging evidence suggests that 4-hydroxy-1,6-dimethylpyridin-2(1H)-one possesses antiproliferative activity against human tumor cells and can induce apoptosis.[2] This positions the compound as a potential candidate for cancer therapy. Apoptosis, or programmed cell death, is a tightly regulated process that is often dysregulated in cancer, allowing for uncontrolled cell growth. Compounds that can reactivate this process in cancer cells are of significant therapeutic interest.
Rationale for Targeting Apoptotic Pathways
The induction of apoptosis can occur through two primary pathways:
-
The Intrinsic (Mitochondrial) Pathway: Triggered by cellular stress, this pathway involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently the executioner caspases-3 and -7.
-
The Extrinsic (Death Receptor) Pathway: Initiated by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of caspase-8, which then activates the executioner caspases.
A key objective is to determine if 4-hydroxy-1,6-dimethylpyridin-2(1H)-one activates one or both of these pathways and to identify the specific molecular players involved.
Caption: Putative intrinsic pathway of apoptosis induction.
Detailed Protocol: Caspase-3/7 Activity Assay in Cancer Cells
This protocol details a method to quantify the activation of executioner caspases-3 and -7, a hallmark of apoptosis, in cancer cells treated with the test compound.
Principle: The Caspase-Glo® 3/7 assay is a luminescent assay that measures caspase-3 and -7 activity.[7] The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD tetrapeptide sequence) in a buffer optimized for caspase activity and cell lysis.[7] When added to cells, the reagent lyses the cells, and active caspase-3/7 cleaves the substrate, releasing aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to the amount of caspase activity.
Materials:
-
Human cancer cell line (e.g., HCT-116 colon cancer)
-
Cell culture medium and supplements
-
Caspase-Glo® 3/7 Assay System (Promega)[7]
-
4-hydroxy-1,6-dimethylpyridin-2(1H)-one (test compound)
-
Staurosporine or Doxorubicin (positive control for apoptosis induction)
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well white plate at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 5,000-10,000 cells/well). Incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one, a positive control, and a vehicle control. Incubate for a predetermined time (e.g., 24, 48 hours).
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to create the Caspase-Glo® 3/7 Reagent.[8]
-
Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells on a plate shaker at a low speed for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the fold change in caspase activity for treated cells compared to the vehicle control. Statistical significance can be determined using appropriate tests (e.g., t-test or ANOVA).
Modulation of Inflammatory Pathways
Vendor information suggests that 4-hydroxy-1,6-dimethylpyridin-2(1H)-one possesses anti-inflammatory properties.[2] Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. A primary signaling pathway governing inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.
Rationale for Targeting the NF-κB Pathway
In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, such as cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS).[9] Inhibition of NF-κB activation is a well-established strategy for anti-inflammatory drug development. The anti-inflammatory effects of the compound could be mediated by preventing the nuclear translocation of NF-κB.
Detailed Protocol: High-Content Imaging of NF-κB Translocation
This protocol uses automated fluorescence microscopy to visualize and quantify the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus in response to an inflammatory stimulus, and the inhibitory effect of the test compound.
Materials:
-
HeLa or RAW 264.7 macrophage cell line
-
Cell culture medium and supplements
-
Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS) (stimulant)
-
4-hydroxy-1,6-dimethylpyridin-2(1H)-one (test compound)
-
Bay 11-7082 (positive control inhibitor)
-
Primary antibody against NF-κB p65
-
Alexa Fluor-conjugated secondary antibody
-
Hoechst 33342 (nuclear stain)
-
Formaldehyde solution
-
Triton X-100
-
96-well imaging plates (e.g., black-walled, clear-bottom)
-
High-content imaging system
Procedure:
-
Cell Seeding: Seed cells into a 96-well imaging plate and allow them to attach overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one or controls for 1-2 hours.
-
Stimulation: Add TNF-α (e.g., 25 ng/mL) to the wells (except for the unstimulated control) and incubate for 30-60 minutes at 37°C.[1]
-
Fixation and Permeabilization: Wash the cells with PBS, then fix with 3.7% formaldehyde for 10 minutes.[1] Wash again and permeabilize with 0.1% Triton X-100 in PBS for 15 minutes.
-
Immunostaining: Block non-specific binding, then incubate with the primary anti-p65 antibody overnight at 4°C. Wash, then incubate with the fluorescently labeled secondary antibody and Hoechst stain for 1 hour at room temperature.
-
Imaging: Wash the cells and acquire images using a high-content imaging system. Capture images in at least two channels (one for the nucleus via Hoechst, one for p65 via the Alexa Fluor dye).
-
Image Analysis: Use image analysis software to define the nuclear and cytoplasmic compartments based on the Hoechst stain. Quantify the fluorescence intensity of p65 in both compartments for each cell. Calculate the nuclear-to-cytoplasmic intensity ratio as a measure of translocation.
-
Data Analysis: Compare the translocation ratio in compound-treated cells to the stimulated and unstimulated controls to determine the inhibitory effect.
Potential Antiviral Activity
While direct evidence is currently limited for 4-hydroxy-1,6-dimethylpyridin-2(1H)-one, the broader class of pyridinone derivatives has shown promise as antiviral agents, notably as inhibitors of HIV-1 reverse transcriptase.[10] Additionally, some N-hydroxypyridinedione derivatives have been identified as inhibitors of the Hepatitis B Virus (HBV) ribonuclease H.[11] This suggests that exploring the antiviral potential of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one is a worthwhile endeavor.
Rationale for Targeting Viral Enzymes
Many antiviral drugs function by inhibiting viral enzymes that are essential for replication. Given the metal-chelating properties of the hydroxypyridinone scaffold, viral metalloenzymes are particularly attractive targets. These could include:
-
Viral Integrases and RNases: Many of these enzymes require divalent metal ions (e.g., Mg²⁺ or Mn²⁺) in their active sites for catalytic activity.
-
Viral Polymerases: Some viral polymerases are also metalloenzymes.
Detailed Protocol: In Vitro Viral Replication Assay (Plaque Reduction Assay)
This protocol is a gold-standard method to determine the ability of a compound to inhibit the replication of a virus in a cell culture system.
Principle: A confluent monolayer of host cells is infected with a known amount of virus in the presence of the test compound. The cells are then covered with a semi-solid overlay medium, which restricts the spread of progeny virus to neighboring cells. This results in the formation of localized areas of cell death or infection, known as plaques. The number and size of plaques are indicative of the extent of viral replication. An effective antiviral compound will reduce the number or size of plaques.
Materials:
-
Susceptible host cell line (e.g., Vero cells for Herpes Simplex Virus)
-
Virus stock of known titer (Plaque Forming Units/mL)
-
Cell culture medium and supplements
-
Semi-solid overlay medium (e.g., medium with methylcellulose)
-
4-hydroxy-1,6-dimethylpyridin-2(1H)-one (test compound)
-
Acyclovir or other relevant positive control antiviral
-
Crystal Violet staining solution
-
6-well or 12-well tissue culture plates
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer on the day of infection.
-
Compound and Virus Preparation: Prepare serial dilutions of the test compound and positive control in infection medium. Dilute the virus stock to a concentration that will yield a countable number of plaques (e.g., 50-100 PFU/well).
-
Infection: Remove the growth medium from the cell monolayers. Add the virus inoculum to each well and incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
Treatment: Remove the virus inoculum and wash the cells. Add the medium containing the different concentrations of the test compound or controls.
-
Overlay: After a short incubation, remove the treatment medium and add the semi-solid overlay medium containing the respective concentrations of the test compound or controls.
-
Incubation: Incubate the plates at 37°C for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Plaque Visualization: After incubation, fix the cells (e.g., with formaldehyde) and stain with Crystal Violet. The plaques will appear as clear zones against a background of stained, uninfected cells.
-
Data Analysis: Count the number of plaques in each well. Calculate the percent inhibition of plaque formation for each compound concentration compared to the virus-only control. Determine the EC50 (50% effective concentration) from a dose-response curve.
Conclusion and Future Directions
4-hydroxy-1,6-dimethylpyridin-2(1H)-one is a molecule of considerable therapeutic interest, standing at the intersection of several key pharmacological pathways. The evidence, both direct and inferred from its chemical class, strongly supports its investigation as a metalloenzyme inhibitor , an inducer of apoptosis in cancer cells , and a modulator of inflammatory responses . The provided experimental frameworks offer a robust starting point for any research program aimed at elucidating its precise mechanisms of action and validating these putative therapeutic targets.
Future work should prioritize the identification of the specific molecular targets within each of these domains. Techniques such as Cellular Thermal Shift Assays (CETSA) can be invaluable for confirming direct target engagement in a cellular context.[3][12] Subsequent studies should then focus on establishing a clear link between target inhibition and the observed cellular phenotype. Through such a rigorous, multi-faceted approach, the scientific community can systematically uncover and harness the full therapeutic potential of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one for the development of novel medicines.
References
-
Reyes, H., Aguirre, G., & Chávez, D. (2013). 4-Hydroxy-6-methylpyridin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1534. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 54676118, 4-Hydroxy-1,6-dimethyl-1,2-dihydropyridin-2-one. Retrieved from [Link]
-
Crowder, M. W., et al. (2013). Investigating the Selectivity of Metalloenzyme Inhibitors. Inorganica Chimica Acta, 400, 134-140. [Link]
-
Jiao, Y., et al. (2016). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2110. [Link]
-
Hudson, A. L., et al. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Assay and Drug Development Technologies, 10(5), 424-435. [Link]
-
NCATS. (2021). Live virus replication assay. In NCATS OpenData Portal. Retrieved from [Link]
-
Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Retrieved from [Link]
-
Zoidis, G., et al. (2024). Identification and assessment of the 1,6-dihydroxy-pyridin-2-one moiety as privileged scaffold for HBV ribonuclease H inhibition. Antiviral Research, 223, 105833. [Link]
-
Bio-protocol. (2018). Viral infection and replication assay. Bio-protocol, 8(16), e2973. [Link]
- Bayer Pharma AG. (2021). Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2(1H)-one.
-
Li, X., et al. (2024). Discovery of Novel Metalloenzyme Inhibitors Based on Property Characterization: Strategy and Application for HDAC1 Inhibitors. Molecules, 29(5), 1053. [Link]
-
Shaw, J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2419-2428. [Link]
-
ResearchGate. (2015). How should I start with Enzyme-Inhibitor kinetics assay? Retrieved from [Link]
-
BMG Labtech. (2020). Virus Assays. Retrieved from [Link]
-
protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]
-
RayBiotech. (n.d.). Human NF-KappaB p65 Activity Assay Kit. Retrieved from [Link]
-
Van der Verren, S. E., et al. (2020). Targeting Metalloenzymes for Therapeutic Intervention. Chemical Reviews, 120(5), 2307-2411. [Link]
- Genentech Inc. (2023). Substituted pyridine derivatives as SARM1 inhibitors.
-
University of Hawaii System. (2004). A rapid in vitro polyomavirus DNA replication assay. Journal of Virological Methods, 120(2), 211-216. [Link]
-
Cambridge MedChem Consulting. (n.d.). Metalloprotease Inhibitors. Retrieved from [Link]
-
Abbkine. (n.d.). Technical Manual Caspase 3/7 Activity Assay Kit. Retrieved from [Link]
-
Basran, J. (2021). Steady-state enzyme kinetics. The Biochemist, 43(3), 50-53. [Link]
-
Fivephoton Biochemicals. (n.d.). NF-kappa B Activation Assay Kits. Retrieved from [Link]
-
Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(18), e4495. [Link]
-
ResearchGate. (2024). What will be the best way to test NFkb activation via western blot? Retrieved from [Link]
-
Martinez Molina, D., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2110. [Link]
-
Wikipedia. (n.d.). Enzyme kinetics. Retrieved from [Link]
-
Crowder, M. W., et al. (2014). Investigating the Selectivity of Metalloenzyme Inhibitors in the Presence of Competing Metalloproteins. Journal of Inorganic Biochemistry, 136, 63-69. [Link]
- Pfizer Inc. (2016). Crystalline polymorphs of the free base of 2-hydroxy-6-((2-(1-isopropyl-1h-pyrazol-5-yl)pyridin-3-yl)methoxy)benzaldehyde.
-
Reyes, H., Aguirre, G., & Chávez, D. (2013). 4-Hydroxy-6-methylpyridin-2(1H)-one. ResearchGate. [Link]
- Nimbus Therapeutics, LLC. (2024). Hsd17b13 inhibitors and/or degraders.
-
DergiPark. (n.d.). Synthesis, Biological Activities and in Silico ADMET Study of Coumarin-3,4-Dihydropyrimidin-2(1H). Retrieved from [Link]
-
MDPI. (2014). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules, 19(4), 4790-4813. [Link]
Sources
- 1. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. odp-covid19-ui [opendata.ncats.nih.gov]
- 5. Targeting Metalloenzymes for Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 8. Caspase 3/7 Activity [protocols.io]
- 9. bmglabtech.com [bmglabtech.com]
- 10. researchgate.net [researchgate.net]
- 11. Identification and assessment of the 1,6-dihydroxy-pyridin-2-one moiety as privileged scaffold for HBV ribonuclease H inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: Leveraging 4-hydroxy-1,6-dimethylpyridin-2(1H)-one for the Synthesis of Novel Kinase Inhibitors
Introduction: The Pyridin-2(1H)-one Scaffold as a Privileged Motif in Kinase Inhibitor Design
Protein kinases, as central regulators of cellular signaling, have become one of the most important classes of drug targets, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer therapy. Within the vast chemical space of kinase inhibitors, the pyridin-2(1H)-one moiety has emerged as a privileged scaffold. Its inherent properties, including the ability to act as both a hydrogen bond donor and acceptor, and its capacity for diverse functionalization, make it an ideal starting point for the synthesis of potent and selective kinase inhibitors.[1] Pyridin-2(1H)-one derivatives have been successfully developed as inhibitors for a range of kinases, including c-Src, Janus kinases (JAKs), and PIM kinases, demonstrating their broad applicability in drug discovery.[2]
This guide focuses on a specific, highly versatile building block: 4-hydroxy-1,6-dimethylpyridin-2(1H)-one . We will explore its chemical characteristics and provide detailed protocols for its derivatization to generate libraries of potential kinase inhibitors. The causality behind experimental choices will be explained, offering insights grounded in extensive field experience.
Chemical Properties and Strategic Advantages of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one
The structure of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one offers several strategic advantages for medicinal chemists. The 4-hydroxy group provides a key reactive handle for various chemical transformations, allowing for the introduction of diverse pharmacophoric elements. The 1- and 6-methyl groups can provide steric hindrance that may contribute to selectivity and can also be sites for further modification. This compound serves as a key intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors, due to its ability to facilitate selective binding to enzyme active sites.[3]
Core Synthetic Strategies and Protocols
The derivatization of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one can be approached through several key synthetic strategies. The following protocols are designed to be robust and adaptable, providing a foundation for the creation of a diverse library of kinase inhibitor candidates.
Protocol 1: O-Alkylation of the 4-Hydroxy Group
O-alkylation of the 4-hydroxy group is a fundamental strategy to introduce a variety of side chains that can probe different regions of the kinase ATP-binding pocket. This reaction is typically performed under basic conditions to deprotonate the hydroxyl group, followed by reaction with an alkyl halide.
Rationale: The introduction of an ether linkage at the 4-position can significantly impact the compound's pharmacokinetic properties and its interaction with the kinase active site. For instance, imparting aromaticity through O-alkylation has been shown to yield potent PIM-1 kinase inhibitors.[4]
Experimental Workflow:
Caption: O-Alkylation Workflow.
Detailed Step-by-Step Methodology:
-
To a stirred solution of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 10 mL) at 0 °C under a nitrogen atmosphere, add sodium hydride (1.2 mmol, 60% dispersion in mineral oil) portion-wise.
-
Stir the resulting suspension at 0 °C for 30 minutes.
-
Add the desired alkyl halide (1.1 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction with ice-cold water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired O-alkylated product.
Data Presentation:
| Entry | Alkyl Halide (R-X) | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzyl bromide | NaH | DMF | 12 | 85 |
| 2 | Ethyl iodide | K₂CO₃ | Acetonitrile | 16 | 78 |
| 3 | 4-Fluorobenzyl chloride | NaH | DMF | 14 | 82 |
Protocol 2: Condensation with Aldehydes at the 3-Position
The nucleophilic character of the 3-position of the pyridinone ring allows for condensation reactions with aldehydes, leading to the formation of a new carbon-carbon bond and the introduction of a variety of substituents.
Rationale: This reaction is a powerful tool for introducing bulky and diverse groups that can occupy hydrophobic pockets within the kinase active site. The synthesis of pyridone derivatives through condensation with aliphatic aldehydes has been reported to yield compounds with interesting biological activities.[5]
Experimental Workflow:
Caption: Aldehyde Condensation Workflow.
Detailed Step-by-Step Methodology:
-
In a round-bottom flask, combine 4-hydroxy-1,6-dimethylpyridin-2(1H)-one (1.0 mmol), the desired aldehyde (1.2 mmol), and ethanol (15 mL).
-
Add a catalytic amount of piperidine (0.1 mmol).
-
Heat the mixture to reflux and maintain for 4-8 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography (silica gel, appropriate eluent).
-
The solid product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Presentation:
| Entry | Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Piperidine | Ethanol | 6 | 75 |
| 2 | 4-Chlorobenzaldehyde | Piperidine | Ethanol | 5 | 80 |
| 3 | 2-Naphthaldehyde | Pyrrolidine | Methanol | 8 | 68 |
Protocol 3: Halogenation and Subsequent Cross-Coupling Reactions
To further expand the diversity of the synthesized library, the pyridinone core can be halogenated, typically at the 3- or 5-position, to provide a handle for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Buchwald-Hartwig amination.
Rationale: Palladium-catalyzed cross-coupling reactions are indispensable tools in modern medicinal chemistry for the formation of C-C and C-N bonds.[6][7] Introducing an aryl or heteroaryl group via a Suzuki coupling or an amine substituent via a Buchwald-Hartwig amination can significantly enhance the inhibitory potency and selectivity of the final compound.
Part A: Halogenation
Detailed Step-by-Step Methodology (Bromination at the 3-position):
-
Dissolve 4-hydroxy-1,6-dimethylpyridin-2(1H)-one (1.0 mmol) in glacial acetic acid (10 mL).
-
Slowly add a solution of bromine (1.1 mmol) in acetic acid (2 mL) at room temperature.
-
Stir the reaction mixture for 2-4 hours.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum to yield 3-bromo-4-hydroxy-1,6-dimethylpyridin-2(1H)-one.
Part B: Suzuki-Miyaura Cross-Coupling
Experimental Workflow:
Caption: Suzuki-Miyaura Coupling Workflow.
Detailed Step-by-Step Methodology:
-
To a microwave vial, add 3-bromo-4-hydroxy-1,6-dimethylpyridin-2(1H)-one (1.0 mmol), the desired boronic acid or boronic acid pinacol ester (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and sodium carbonate (2.0 mmol).
-
Add a mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
Degas the mixture by bubbling nitrogen through it for 15 minutes.
-
Seal the vial and heat the reaction mixture to 100 °C for 12 hours.
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and partition the residue between water and ethyl acetate.
-
Separate the organic layer, dry over sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Case Study: Hypothetical Synthesis of a PIM-1 Kinase Inhibitor
Based on the established reactivity of the pyridinone scaffold, we can propose a synthetic route to a potential PIM-1 kinase inhibitor starting from 4-hydroxy-1,6-dimethylpyridin-2(1H)-one. PIM-1 kinase is a validated target in oncology, and pyridone-based inhibitors have shown significant promise.
Proposed Synthetic Scheme:
Caption: PIM-1 Signaling and Inhibition.
This case study illustrates how the strategic derivatization of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one can lead to the rapid generation of novel kinase inhibitor candidates with the potential for high therapeutic value.
Conclusion
4-hydroxy-1,6-dimethylpyridin-2(1H)-one is a valuable and versatile starting material for the synthesis of kinase inhibitors. Its chemical tractability allows for the application of a wide range of synthetic transformations, enabling the exploration of diverse chemical space. The protocols and strategies outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to leverage this powerful scaffold in their quest for novel and effective kinase-targeted therapies. The self-validating nature of these protocols, grounded in established chemical principles and supported by literature precedents, ensures a high degree of confidence in their application.
References
-
MySkinRecipes. (n.d.). 4-Hydroxy-1,6-dimethyl-1H-pyridin-2-one. Retrieved from [Link]
- Abdel-Maksoud, M. S., et al. (2024). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2304044.
- Gagné, A., et al. (2024). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. RSC Medicinal Chemistry, 15(3), 664-672.
-
Wikipedia contributors. (2023, December 19). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved January 23, 2026, from [Link]
- Reyes, H., Aguirre, G., & Chávez, D. (2011). 4-Hydroxy-6-methylpyridin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1137.
- Lv, Y., et al. (2010). Discovery of 3,5-Dimethylpyridin-4(1H)-one Derivatives as Activators of AMP-Activated Protein Kinase (AMPK). Journal of Medicinal Chemistry, 53(19), 7076-7086.
- Cilibrizzi, A., et al. (2021). Hydroxypyridinones as a Very Promising Platform for Targeted Diagnostic and Therapeutic Radiopharmaceuticals. Molecules, 26(22), 7001.
- de Fátima, Â., et al. (2011). Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. Molecules, 16(8), 6595-6608.
- Liu, X., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Molecules, 27(6), 1989.
- Roy, S., et al. (2013). Trisubstitution of pyridine through sequential and regioselective palladium cross-coupling reactions affording analogs of known GPR54 antagonists. Organic & Biomolecular Chemistry, 11(43), 7519-7528.
- So, C. M., & Kwong, F. Y. (2024).
- Singh, R., et al. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org.
- Hameed, A., et al. (2022). Discovery of 3,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-2(1H)-one Derivatives as Novel JAK Inhibitors. Bioorganic & Medicinal Chemistry, 30, 116933.
- Horgan, C. P., et al. (2021). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry, 64(21), 16036-16052.
Sources
- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 3,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-2(1H)-one derivatives as novel JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Hydroxy-1,6-dimethyl-1H-pyridin-2-one [myskinrecipes.com]
- 4. Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. preprints.org [preprints.org]
Application Notes & Protocols: 4-Hydroxy-1,6-dimethylpyridin-2(1H)-one as a Versatile Building Block in Medicinal Chemistry
Introduction: The Strategic Value of the Pyridinone Scaffold
In the landscape of modern drug discovery, certain molecular frameworks consistently reappear in a multitude of therapeutic agents, earning them the designation of "privileged structures." The pyridinone core is a prominent member of this class, valued for its synthetic tractability and its capacity to engage in crucial biological interactions, such as hydrogen bonding.[1] This guide focuses on a particularly valuable derivative: 4-hydroxy-1,6-dimethylpyridin-2(1H)-one . This building block offers a unique combination of features—a rigid scaffold, multiple points for chemical diversification, and intrinsic metal-chelating properties—that make it an exceptional starting point for developing novel therapeutics across various disease areas, including antivirals, oncology, and metal-overload disorders.[2][3][4]
This document serves as a technical guide for researchers, providing not only step-by-step protocols but also the underlying scientific rationale for its application, empowering chemists to strategically incorporate this scaffold into their drug design campaigns.
Core Physicochemical Properties and Chemical Reactivity
Understanding the inherent chemical nature of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one is fundamental to its effective use. Its reactivity is governed by a delicate interplay of aromaticity, tautomerism, and the electronic influence of its substituents.
Tautomerism: A Duality of Character
A critical feature of this molecule is its existence as a mixture of tautomers: the 4-hydroxy-2-pyridone form and the 2-hydroxy-4-pyridone form. In solution, the equilibrium heavily favors the 4-hydroxy-2-pyridone tautomer.[5] This preference is crucial for its biological activity, as the arrangement of the ketone and hydroxyl groups is pre-organized for specific interactions, particularly metal chelation and hydrogen bonding.[6][7] The stability of the 2-pyridone form is enhanced by factors such as intermolecular hydrogen bonding in both solution and the solid state.[7]
Caption: Keto-enol tautomerism of the pyridone core.
Key Reactive Sites for Derivatization
The true power of this scaffold lies in its multiple handles for synthetic modification. Each site offers a distinct opportunity to tune the molecule's steric and electronic properties to achieve desired potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
Caption: Functionalization points on the pyridinone scaffold.
Synthesis of the Core Building Block
A reliable and scalable synthesis of the starting material is paramount. The following protocol describes a robust method for preparing 4-hydroxy-6-methylpyridin-2(1H)-one, a closely related precursor that can be N-methylated in a subsequent step if desired. This method relies on the simple acid-catalyzed hydrolysis and decarboxylation of a commercially available starting material.[2][8]
Protocol 2.1: Synthesis of 4-Hydroxy-6-methylpyridin-2(1H)-one
Workflow Diagram:
Caption: Workflow for the synthesis of the pyridinone core.
Materials:
-
Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
-
1 N Hydrochloric Acid (HCl)
-
Deionized Water
-
Round-bottom flask (500 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (10.0 g, 0.05 mol).[2]
-
Acid Addition: Add 350 mL of 1 N hydrochloric acid to the flask.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. Maintain reflux for 72 hours.
-
Scientific Rationale: The prolonged heating in acidic conditions facilitates the hydrolysis of the ethyl ester to a carboxylic acid, which subsequently undergoes decarboxylation to yield the desired product. The N-H version is synthesized first, which can then be selectively N-methylated.
-
-
Isolation: After 72 hours, cool the reaction mixture to room temperature. The product, 4-hydroxy-6-methylpyridin-2(1H)-one, will precipitate as a white solid.[8]
-
Purification: Collect the solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water to remove any residual HCl.
-
Drying: Dry the purified solid under vacuum to obtain the final product. A typical yield is approximately 6.2 g (99%).[8]
Applications in Medicinal Chemistry: Protocols and Case Studies
The utility of the 4-hydroxy-1,6-dimethylpyridin-2(1H)-one scaffold is best illustrated through its application in drug discovery programs.
Case Study 1: Anti-HIV Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
The pyridinone core is a well-established pharmacophore in the design of NNRTIs. These compounds allosterically inhibit the reverse transcriptase enzyme, a critical component of the HIV replication cycle.[2] The 4-hydroxy-1,6-dimethylpyridin-2(1H)-one serves as an intermediate for creating second-generation hybrids with substitutions at the C3 position.[2]
Protocol 3.1: Electrophilic Nitration at the C3 Position
This protocol demonstrates a key step in elaborating the core for NNRTI synthesis: introducing a nitro group, which can serve as a handle for further chemistry or as a key interacting moiety.
Materials:
-
4-hydroxy-1,6-dimethylpyridin-2(1H)-one
-
Fuming Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice bath
-
Crushed ice
Procedure:
-
Acid Mixture Preparation: In a flask cooled in an ice bath, carefully and slowly add fuming nitric acid to an equal volume of concentrated sulfuric acid.
-
Safety Note: This is a highly exothermic reaction. Add the nitric acid dropwise with constant stirring and cooling. Perform in a fume hood with appropriate personal protective equipment (PPE).
-
-
Substrate Addition: Slowly add 4-hydroxy-1,6-dimethylpyridin-2(1H)-one in small portions to the cold acid mixture, ensuring the temperature does not rise above 10°C.
-
Reaction: Stir the mixture at 0-5°C for 2-3 hours.
-
Scientific Rationale: The combination of nitric and sulfuric acids generates the nitronium ion (NO₂⁺), a powerful electrophile. The electron-rich pyridinone ring undergoes electrophilic aromatic substitution, with the C3 and C5 positions being the most activated.
-
-
Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice. This will precipitate the nitrated product.
-
Isolation and Purification: Collect the solid by filtration, wash with cold water until the filtrate is neutral, and dry. The product can be further purified by recrystallization from a suitable solvent like ethanol.
Case Study 2: Metalloenzyme Inhibitors (e.g., Anti-HBV RNase H)
The bidentate chelation motif formed by the 4-hydroxyl and 2-carbonyl groups is highly effective at coordinating divalent metal cations, such as the two Mg²⁺ ions found in the active site of enzymes like HIV integrase and Hepatitis B Virus (HBV) Ribonuclease H (RNase H).[9] This chelation disrupts the enzyme's catalytic activity, providing a powerful mechanism of inhibition.
Protocol 3.2: N-Alkylation to Introduce a Side Chain
This protocol illustrates how to append a pharmacophore to the nitrogen atom while preserving the crucial metal-chelating face of the molecule. This is a common strategy for improving target engagement and pharmacokinetic properties.
Materials:
-
4-hydroxy-1,6-dimethylpyridin-2(1H)-one
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
An appropriate electrophile (e.g., Benzyl bromide, R-X)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
Procedure:
-
Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxy-1,6-dimethylpyridin-2(1H)-one in anhydrous DMF.
-
Deprotonation: Add a suitable base (e.g., 1.5 equivalents of K₂CO₃ or 1.1 equivalents of NaH) to the solution. Stir at room temperature for 30 minutes.
-
Scientific Rationale: The N-H proton is the most acidic and will be removed by the base to generate the corresponding anion. Using a stronger base like NaH ensures complete deprotonation, while K₂CO₃ is a milder and often sufficient alternative. The N-methylated starting material would instead react at the C4-hydroxyl.
-
-
Alkylation: Add the desired electrophile (1.1 equivalents) to the reaction mixture.
-
Reaction: Heat the reaction to 50-80°C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Case Study 3: Anti-proliferative and Anti-inflammatory Agents
Derivatives of this scaffold have demonstrated anti-proliferative activity against tumor cells and possess anti-inflammatory properties.[4] This bioactivity can be tuned by introducing various substituents that modulate the molecule's interaction with specific cellular targets.
| Compound | Structure | Reported Biological Activity | Reference |
| Parent Scaffold | 4-hydroxy-1,6-dimethyl-1H-pyridin-2-one | Intermediate for other compounds | [4] |
| Generic Derivative | N/A | Antiproliferative activity against human tumor cells, induces apoptosis, anti-inflammatory properties | [4] |
| HPD Imine Analogs | (Complex structures) | Anti-HBV activity with EC₅₀ values as low as 1.1 µM | [9] |
| Pyridinone Hybrids | (Complex structures) | Potent HIV-1 reverse transcriptase inhibition | [2][8] |
Summary of Physicochemical Data
| Property | Value | Source |
| IUPAC Name | 4-hydroxy-1,6-dimethylpyridin-2-one | [10] |
| Molecular Formula | C₇H₉NO₂ | [10] |
| Molecular Weight | 139.15 g/mol | [10] |
| CAS Number | 6052-75-1 | [10] |
| Appearance | White solid | [8] |
| Solubility | >20.9 µg/mL in aqueous buffer (pH 7.4) | [10] |
Conclusion
4-hydroxy-1,6-dimethylpyridin-2(1H)-one is more than just a simple heterocyclic compound; it is a strategically valuable building block for medicinal chemistry. Its predictable reactivity, inherent metal-chelating ability, and proven track record in generating potent bioactive molecules make it a first-rate scaffold for modern drug discovery. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to confidently and creatively employ this versatile molecule in their pursuit of novel therapeutics.
References
-
Title: 4-Hydroxy-6-methylpyridin-2(1H)-one Source: NIH National Center for Biotechnology Information URL: [Link]
-
Title: (PDF) 4-Hydroxy-6-methylpyridin-2(1H)-one Source: ResearchGate URL: [Link]
-
Title: Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms Source: MDPI URL: [Link]
-
Title: 4-Hydroxy-1,6-dimethyl-1,2-dihydropyridin-2-one Source: PubChem, National Institutes of Health URL: [Link]
-
Title: Hydroxypyridine-Pyridone Tautomerism Source: YouTube URL: [Link]
-
Title: 4-Hydroxypyridine-Tautomerism Source: ChemTube3D URL: [Link]
-
Title: Recent Advances of Pyridinone in Medicinal Chemistry Source: Frontiers in Chemistry URL: [Link]
-
Title: 4-Pyridone - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Identification and assessment of the 1,6-dihydroxy-pyridin-2-one moiety as privileged scaffold for HBV ribonuclease H inhibition Source: NIH National Center for Biotechnology Information URL: [Link]
Sources
- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 2. 4-Hydroxy-6-methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. biosynth.com [biosynth.com]
- 5. 4-Pyridone - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. chemtube3d.com [chemtube3d.com]
- 8. researchgate.net [researchgate.net]
- 9. Identification and assessment of the 1,6-dihydroxy-pyridin-2-one moiety as privileged scaffold for HBV ribonuclease H inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Hydroxy-1,6-dimethyl-1,2-dihydropyridin-2-one | C7H9NO2 | CID 54676118 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one in Cell-Based Assays
Introduction and Compound Profile
The hydroxypyridinone (HP) scaffold is a cornerstone in medicinal chemistry, recognized for its exceptional ability to act as a metal chelator.[1] This property has led to the development of various HP-based compounds for a range of therapeutic applications, including chelation therapy and the modulation of metal-dependent biological processes.[1][2] This guide focuses on a specific derivative, 4-hydroxy-1,6-dimethylpyridin-2(1H)-one, a heterocyclic compound with emerging interest due to its potential biological activities.
Initial studies and reports on analogous structures suggest that 4-hydroxy-1,6-dimethylpyridin-2(1H)-one may exhibit antiproliferative and pro-apoptotic effects on tumor cells, alongside potential anti-inflammatory properties.[3] The primary mechanism is hypothesized to be linked to its ability to chelate intracellular iron, a critical micronutrient for cellular processes like DNA replication.[4] Cancer cells, with their high proliferative rates, often have an increased demand for iron, making them particularly vulnerable to iron chelator-induced cytotoxicity.[4][5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, preparation, and application of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one in various cell-based assays. The protocols herein are designed to be self-validating and are grounded in established laboratory practices to ensure data integrity and reproducibility.
1.1 Compound Profile: 4-hydroxy-1,6-dimethylpyridin-2(1H)-one
| Property | Value | Source |
| IUPAC Name | 4-hydroxy-1,6-dimethylpyridin-2-one | PubChem CID: 54676118[6] |
| Molecular Formula | C₇H₉NO₂ | PubChem CID: 54676118[6] |
| Molecular Weight | 139.15 g/mol | PubChem CID: 54676118[6] |
| CAS Number | 6052-75-1 | PubChem CID: 54676118[6] |
| Appearance | Solid (form may vary by supplier) | General Knowledge |
| Solubility (pH 7.4) | >20.9 µg/mL | PubChem CID: 54676118[6] |
| Putative Activity | Antiproliferative, Apoptosis-Inducing, Iron Chelator | Biosynth[3], MDPI[1][4] |
Safety, Handling, and Storage
2.1 Hazard Identification
As a precautionary measure, this compound should be handled with care. According to its Globally Harmonized System (GHS) classification, it presents the following hazards:
-
H302: Harmful if swallowed.[6]
-
H315: Causes skin irritation.[6]
-
H319: Causes serious eye irritation.[6]
-
H335: May cause respiratory irritation.[6]
Causality: These classifications stem from the chemical reactivity of the pyridinone ring and its functional groups, which can interact with biological macromolecules, leading to irritation and acute toxicity upon significant exposure.
2.2 Recommended Handling
-
Always handle the compound within a chemical fume hood or a biosafety cabinet.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and safety glasses.
-
Avoid generating dust when handling the solid form.
-
In case of contact, wash skin thoroughly with soap and water. If eye contact occurs, flush with copious amounts of water for at least 15 minutes and seek medical attention.
2.3 Storage
-
Solid Compound: Store tightly sealed in a cool, dry, and dark place. A desiccator at 4°C is recommended for long-term stability.
-
Stock Solutions: Store in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[7]
Preparation of Stock Solutions
Scientific Rationale: Preparing a concentrated stock solution is a fundamental practice in cell-based assays.[8][9] It allows for accurate and repeatable dilutions into aqueous cell culture media, minimizing the final concentration of the solvent (typically DMSO), which can be toxic to cells at higher concentrations (usually >0.5%).[10] Using a high-concentration stock reduces pipetting errors and conserves the compound.[8][11]
Protocol 3.1: Preparation of a 10 mM Stock Solution in DMSO
-
Pre-Weighing: Tare a microcentrifuge tube on a calibrated analytical balance.
-
Weigh Compound: Carefully weigh approximately 1-2 mg of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one into the tube. Record the exact weight. For accuracy with small masses, it is better to weigh the compound and calculate the exact concentration rather than trying to weigh an exact mass.[11]
-
Calculate Required Solvent Volume: Use the following formula:
-
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Final Concentration (mol/L))
-
Example: For 1.5 mg of the compound (0.0015 g) and a target of 10 mM (0.010 mol/L):
-
Volume (L) = 0.0015 g / (139.15 g/mol * 0.010 mol/L) = 0.001078 L = 1078 µL
-
-
-
Dissolution: Add the calculated volume of high-purity, sterile DMSO to the tube.
-
Solubilization: Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting and Storage: Dispense the stock solution into sterile, amber-colored microcentrifuge tubes for single-use aliquots. Store immediately at -20°C or -80°C.
General Considerations for Cell-Based Assays
Successful and reproducible experiments hinge on careful planning and adherence to best practices in cell culture.[7]
-
Cell Health is Paramount: Only use cells that are healthy, in the logarithmic growth phase, and free from contamination like mycoplasma.[10] Avoid using cells that are over-confluent or have been in continuous culture for an excessive number of passages.[7]
-
Optimize Seeding Density: The optimal number of cells per well varies by cell type and assay duration. This must be determined empirically to ensure cells are not over-confluent at the end of the experiment, which can confound results.[7]
-
Controls are Non-Negotiable:
-
Vehicle Control: This is the most critical control. Cells are treated with the same final concentration of the solvent (e.g., 0.1% DMSO) used to dilute the compound. This allows for the normalization of any solvent-induced effects.[10]
-
Untreated Control: Cells in media alone.
-
Positive Control: A known compound that induces the expected effect (e.g., a known cytotoxic drug like Doxorubicin for a viability assay). This validates that the assay system is working correctly.
-
Negative Control: A compound known to be inactive for the measured endpoint.
-
Core Protocol: Determining the Effective Concentration Range
Before conducting detailed mechanistic studies, it is essential to determine the concentration range over which 4-hydroxy-1,6-dimethylpyridin-2(1H)-one exerts a biological effect. This is typically achieved by performing a dose-response curve using a cell viability assay.[12][13]
Workflow for Determining Effective Concentration
Caption: Workflow for a dose-response experiment.
Application-Specific Protocols
Protocol 6.1: Cell Viability and Cytotoxicity (XTT Assay)
Principle: The XTT assay is a colorimetric method to measure cell viability. Metabolically active cells reduce the yellow tetrazolium salt XTT to a water-soluble orange formazan product.[14] The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative assessment of cytotoxicity.[14][15] Unlike the MTT assay, XTT does not require a separate solubilization step, simplifying the protocol.[14]
Materials:
-
Cells of interest cultured in appropriate media.
-
96-well clear, flat-bottom cell culture plates.
-
4-hydroxy-1,6-dimethylpyridin-2(1H)-one stock solution (10 mM in DMSO).
-
Positive control (e.g., 10 mM Doxorubicin in DMSO).
-
XTT Cell Viability Assay Kit (commercially available).
-
Microplate reader capable of measuring absorbance at ~450 nm.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of media. Incubate for 24 hours to allow for attachment.
-
Compound Dilution: Prepare a 2x working concentration series of the compound in cell culture media. For example, to achieve a final concentration range of 100 µM to 0.1 µM, prepare 2x solutions from 200 µM to 0.2 µM.[13] This is done by first making an intermediate dilution of your 10 mM stock in media, then performing serial dilutions.
-
Cell Treatment: Remove the seeding media from the wells and add 100 µL of the appropriate 2x compound dilution or control solution to each well. Ensure vehicle controls (media with the highest concentration of DMSO) and positive controls are included.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
XTT Reagent Preparation: Shortly before the end of the incubation, prepare the XTT reagent according to the manufacturer's instructions. This typically involves mixing the XTT solution with an electron-coupling reagent.
-
Assay Development: Add 50 µL of the prepared XTT reagent to each well.
-
Final Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light. Monitor the color change in the positive control wells.
-
Data Acquisition: Gently shake the plate to ensure a homogenous solution and measure the absorbance at ~450 nm.
Data Analysis:
-
Subtract the background absorbance (media only wells).
-
Calculate the percent viability for each concentration:
-
% Viability = (Absorbance_Sample / Absorbance_Vehicle_Control) * 100
-
-
Plot % Viability versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration that inhibits cell viability by 50%).
Protocol 6.2: Intracellular Iron Chelation (Calcein-AM Assay)
Principle: This assay directly assesses the ability of the compound to chelate iron within the cell.[16] Calcein-AM is a cell-permeable dye that becomes fluorescent (Calcein) upon cleavage by intracellular esterases. The fluorescence of Calcein is quenched by the presence of labile, chelatable iron.[16] An effective iron chelator will enter the cell, bind to this iron, and release it from Calcein, resulting in a de-quenching and an increase in fluorescence.[16]
Caption: General workflow for a luciferase reporter gene assay.
Materials:
-
Host cell line.
-
Reporter plasmid (e.g., pGL4 with a specific response element).
-
Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization. [17]* Transfection reagent.
-
96-well white, solid-bottom assay plates.
-
Luciferase assay reagent kit (e.g., Dual-Luciferase® Reporter Assay System).
-
Luminometer.
Procedure:
-
Transfection: Co-transfect cells with the experimental reporter plasmid and the normalization control plasmid using an optimized transfection protocol.
-
Seeding: After transfection (typically 24 hours), seed the cells into 96-well white plates.
-
Treatment: Treat cells with 4-hydroxy-1,6-dimethylpyridin-2(1H)-one at various concentrations. Depending on the pathway, you may also need to treat with a known agonist or antagonist to stimulate the pathway.
-
Incubation: Incubate for a period sufficient for reporter gene expression (typically 6-24 hours).
-
Cell Lysis: Wash the cells and lyse them according to the luciferase assay kit manufacturer's protocol. [18][19]6. Luminescence Reading: Add the luciferase substrate to the cell lysate and immediately measure the luminescence in a luminometer. If using a dual-reporter system, add the second reagent to quench the first signal and read the normalization signal.
-
Data Analysis: Calculate the ratio of the experimental reporter signal to the control reporter signal for each well. This normalization corrects for variations in cell number and transfection efficiency. [17]Plot the normalized reporter activity against the compound concentration to determine its effect on the signaling pathway.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Well-to-Well Variability | Inconsistent cell seeding; Pipetting errors; Edge effects in 96-well plate. | Ensure a homogenous cell suspension before seeding; Use calibrated pipettes; Avoid using the outer wells of the plate or fill them with sterile media/PBS. |
| No Compound Effect (IC₅₀ > Max Conc.) | Compound is inactive in the chosen cell line/assay; Incubation time is too short; Compound precipitated out of solution. | Test in a different cell line; Increase incubation time (e.g., 72h); Check for compound precipitation in media under a microscope; Confirm stock solution integrity. |
| Vehicle Control Shows High Cytotoxicity | DMSO concentration is too high; Cells are particularly sensitive to DMSO. | Ensure final DMSO concentration is ≤0.5%, ideally ≤0.1%; Perform a DMSO tolerance test for your specific cell line. |
| Inconsistent Reporter Assay Results | Low or variable transfection efficiency; Cell stress during transfection/lysis. | Optimize transfection protocol (reagent-to-DNA ratio, cell density); Handle cells gently; Ensure complete cell lysis. |
References
-
Ramos-Guzmán, C. A., et al. (2013). 4-Hydroxy-6-methylpyridin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1534. [Link]
-
PubChem (n.d.). 4-hydroxy-1,6-dimethyl-1,2-dihydropyridin-2-one. National Center for Biotechnology Information. [Link]
-
National Center for Biotechnology Information (2024). Cell Viability Assays. Assay Guidance Manual. [Link]
-
Ferreira, M., et al. (2022). Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms. Molecules, 27(21), 7244. [Link]
-
Hider, R. C., et al. (2021). 1-Hydroxy-2(1H)-pyridinone-Based Chelators with Potential Catechol O-Methyl Transferase Inhibition and Neurorescue Dual Action against Parkinson's Disease. Molecules, 26(16), 4749. [Link]
-
Fonte, V. (2018). Ten Tips for Optimizing Cell-Based Assays. Biocompare. [Link]
-
PubChem (n.d.). Metipirox. National Center for Biotechnology Information. [Link]
-
Rice University (n.d.). Solutions and dilutions: working with stock solutions. Experimental Biosciences. [Link]
-
Groh, K., et al. (2021). Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. Environmental Health Perspectives, 129(6), 67004. [Link]
-
Danaher Life Sciences (n.d.). Small Molecule Screening Process Steps. Danaher. [Link]
-
Cabantchik, Z. I., et al. (1996). A fluorescence assay for assessing chelation of intracellular iron in a membrane model system and in mammalian cells. Analytical Biochemistry, 233(2), 221-227. [Link]
-
An, F., & Li, Y. (2023). A review for cell-based screening methods in drug discovery. RSC medicinal chemistry, 14(11), 2055–2071. [Link]
-
Richardson, D. R., et al. (2022). Novel iron chelator SK4 demonstrates cytotoxicity in a range of tumour derived cell lines. Frontiers in Oncology, 12, 971358. [Link]
-
Indigo Biosciences (n.d.). What are the Steps of a Reporter Gene Assay? Indigo Biosciences. [Link]
-
G-Biosciences (2013). Stock Solutions 101: Everything You Need to Know. G-Biosciences. [Link]
-
Promega Connections (2011). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Promega. [Link]
-
Bradner, J. E., et al. (2006). Screening of Small Molecule Microarrays for Ligands Targeted to the Extracellular Epitopes of Living Cells. Molecules, 11(1), 16-26. [Link]
-
ResearchGate (2018). How to choose concentration range of drug for cancer-cell proliferation assay? ResearchGate. [Link]
-
Hrabeta, J., et al. (2020). The Impact of Iron Chelators on the Biology of Cancer Stem Cells. Cancers, 12(11), 3422. [Link]
-
Bitesize Bio (2025). How to Make Accurate Stock Solutions. Bitesize Bio. [Link]
-
Richardson, D. R., et al. (2023). Novel Iron Chelator SK4 Drives Cytotoxicity through Inhibiting Mitochondrial Metabolism in Ovarian and Triple Negative Breast Cancer Cell Lines. International Journal of Molecular Sciences, 24(15), 11933. [Link]
-
Sibille, E., et al. (2022). A Cell-based Screening Method Using an Intracellular Antibody for Discovering Small Molecules Targeting Hard-to-drug Proteins. Bio-protocol, 12(4), e4328. [Link]
-
Wikipedia (n.d.). 4-Pyridone. Wikipedia. [Link]
-
University of Oxford (n.d.). Small Compound Screening Overview. Target Discovery Institute. [Link]
-
QIAGEN (2011). Cignal Reporter Assay Handbook. QIAGEN. [Link]
-
ResearchGate (2017). Is there any protocols for making stock solution in cytotoxicity assay? ResearchGate. [Link]
-
Zen-Bio, Inc. (2022). Ferrous Iron Chelating (FIC) Assay Kit. Zen-Bio. [Link]
-
Hafez, H. N., et al. (2016). Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. Molecules, 21(1), 113. [Link]
Sources
- 1. Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms [mdpi.com]
- 2. 1-Hydroxy-2(1H)-pyridinone-Based Chelators with Potential Catechol O-Methyl Transferase Inhibition and Neurorescue Dual Action against Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. Frontiers | Novel iron chelator SK4 demonstrates cytotoxicity in a range of tumour derived cell lines [frontiersin.org]
- 5. The Impact of Iron Chelators on the Biology of Cancer Stem Cells | MDPI [mdpi.com]
- 6. 4-Hydroxy-1,6-dimethyl-1,2-dihydropyridin-2-one | C7H9NO2 | CID 54676118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. Solutions and dilutions: working with stock solutions [ruf.rice.edu]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Small Compound Screening Overview — Target Discovery Institute [tdi.ox.ac.uk]
- 11. bitesizebio.com [bitesizebio.com]
- 12. promegaconnections.com [promegaconnections.com]
- 13. researchgate.net [researchgate.net]
- 14. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 15. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 16. A fluorescence assay for assessing chelation of intracellular iron in a membrane model system and in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. promega.com [promega.com]
- 18. indigobiosciences.com [indigobiosciences.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Quantitative Analysis of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one in Biological Matrices
Introduction
4-hydroxy-1,6-dimethylpyridin-2(1H)-one is a heterocyclic compound belonging to the pyridinone class.[1][2] Pyridinone derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, which can include antiviral and enzyme inhibition properties.[3][4] As with many pharmacologically active agents, the precise and accurate quantification of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one in biological matrices is crucial for pharmacokinetic studies, toxicokinetic analysis, and overall drug development.[5][6] This application note provides detailed protocols for the quantification of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one in plasma using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and the more sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies are designed to be robust and are grounded in established principles of bioanalytical method validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[7][8][9]
Method Selection: Causality and Rationale
The choice between HPLC-UV and LC-MS/MS is dictated by the required sensitivity and selectivity of the assay.
-
HPLC-UV: This technique is a workhorse in many analytical laboratories. It is cost-effective and suitable for quantifying analytes at the microgram per milliliter (µg/mL) level. The chromophore in the pyridinone ring structure of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one allows for straightforward UV detection. This method is often sufficient for the analysis of bulk drug substance or for in vitro studies where concentrations are relatively high.
-
LC-MS/MS: For in vivo studies, where analyte concentrations in biological fluids like plasma can be very low (nanogram per milliliter (ng/mL) or even picogram per milliliter (pg/mL) levels), LC-MS/MS is the gold standard.[10] Its superior sensitivity and selectivity, achieved by monitoring specific mass transitions of the analyte, allow for accurate quantification even in complex biological matrices with many potentially interfering substances.[11][12]
Experimental Protocols
Sample Preparation: A Critical First Step
The goal of sample preparation is to extract the analyte from the biological matrix and remove interfering substances like proteins and phospholipids.[11] A robust sample preparation protocol is essential for a reliable bioanalytical method.
a) Protein Precipitation (for HPLC-UV and initial LC-MS/MS screening)
This is a rapid and simple method for removing the bulk of proteins from plasma samples.
Protocol:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject it into the chromatographic system.
b) Solid-Phase Extraction (SPE) (for a cleaner sample in LC-MS/MS)
SPE provides a more thorough cleanup than protein precipitation, leading to lower matrix effects and improved sensitivity in LC-MS/MS analysis.
Protocol:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load 100 µL of plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Diagram: Sample Preparation Workflow
Caption: Workflow for sample preparation.
HPLC-UV Method
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A standard reversed-phase column suitable for retaining moderately polar compounds like pyridinones. |
| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (30:70, v/v) | A common mobile phase for reversed-phase chromatography, with formic acid to improve peak shape. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Injection Volume | 20 µL | A standard injection volume. |
| Column Temperature | 30°C | To ensure reproducible retention times. |
| UV Detection | 280 nm | The pyridinone ring is expected to have a strong UV absorbance in this region. The optimal wavelength should be confirmed experimentally. |
LC-MS/MS Method
Chromatographic Conditions: (Same as HPLC-UV to facilitate method transfer if needed)
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Mass Spectrometric Conditions (Hypothetical):
| Parameter | Condition | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The nitrogen atom in the pyridinone ring is readily protonated. |
| Precursor Ion (Q1) | m/z 154.1 | [M+H]+ for C7H9NO2 (MW: 153.16) |
| Product Ions (Q3) | m/z 112.1, m/z 84.1 | These are plausible fragments resulting from the loss of functional groups. These would need to be optimized experimentally. |
| Collision Energy | To be optimized experimentally | |
| Dwell Time | 100 ms |
Diagram: Analytical Quantification Workflow
Sources
- 1. biosynth.com [biosynth.com]
- 2. 4-Hydroxy-1,6-dimethyl-1,2-dihydropyridin-2-one | C7H9NO2 | CID 54676118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. FDA News: Issue 21-1, November 2022 [ascpt.org]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 10. japsonline.com [japsonline.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for the Large-Scale Synthesis of 4-Hydroxy-1,6-dimethylpyridin-2(1H)-one
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for the large-scale synthesis of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one, a pivotal intermediate in the production of various active pharmaceutical ingredients (APIs), most notably the antifungal agent Ciclopirox.[1][2] The protocol herein is optimized for scalability, safety, and yield, utilizing readily available and cost-effective starting materials. We will detail a robust one-pot synthesis from dehydroacetic acid and aqueous methylamine, discuss the underlying reaction mechanism, provide a step-by-step protocol, and outline essential safety and handling procedures.
Introduction and Strategic Rationale
4-hydroxy-1,6-dimethylpyridin-2(1H)-one is a substituted pyridinone derivative of significant interest in medicinal chemistry. Its structure serves as a key building block for more complex molecules, leveraging the reactivity of the pyridinone core.[3] The primary industrial application of this intermediate is in the synthesis of Ciclopirox and its olamine salt, a broad-spectrum antifungal agent used to treat a variety of topical fungal infections.[1][4]
While several synthetic routes exist, the most efficient and economically viable method for large-scale production is the direct reaction of dehydroacetic acid (DHA) with a primary amine. This strategy is predicated on the well-established reaction of DHA with ammonia to produce 4-hydroxy-6-methylpyridin-2(1H)-one. By substituting ammonia with methylamine, the N-methyl group is directly incorporated into the pyridinone ring in a single, high-yielding step, obviating the need for a separate N-alkylation step and thus streamlining the manufacturing process.
This application note is structured to provide both the theoretical underpinning and the practical, actionable steps required for successful and scalable synthesis.
Reaction Mechanism and Process Overview
The conversion of dehydroacetic acid to 4-hydroxy-1,6-dimethylpyridin-2(1H)-one is a classic example of a nucleophilic acyl substitution followed by an intramolecular condensation and dehydration.
The proposed mechanism involves:
-
Nucleophilic Attack: The primary amine (methylamine) acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the pyrone ring in dehydroacetic acid.
-
Ring Opening: This attack leads to the opening of the pyran-2-one ring, forming a linear acetoacetamide intermediate.
-
Intramolecular Cyclization: The terminal amine of the intermediate then undergoes an intramolecular nucleophilic attack on the ketone carbonyl group.
-
Dehydration: The resulting hemiaminal intermediate readily dehydrates under the reaction conditions to form the stable, aromatic pyridinone ring system.
This one-pot reaction is typically performed in water or a protic solvent under reflux conditions, driving the reaction to completion.
Visual Workflow of the Synthesis
Caption: High-level workflow for the synthesis of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale that is readily adaptable to larger production volumes.
Materials and Equipment
| Reagent/Material | CAS Number | Molecular Weight | Key Properties |
| Dehydroacetic Acid | 520-45-6 | 168.15 g/mol | White to off-white crystalline powder |
| Methylamine (40% in H₂O) | 74-89-5 | 31.06 g/mol (as base) | Colorless liquid, pungent odor, corrosive |
| Hydrochloric Acid (37%) | 7647-01-0 | 36.46 g/mol | Corrosive, fuming liquid |
| Ethanol (95%) | 64-17-5 | 46.07 g/mol | Flammable liquid |
| Deionized Water | 7732-18-5 | 18.02 g/mol | - |
Equipment:
-
Glass-lined or stainless steel reactor vessel (sized appropriately for scale) equipped with a mechanical stirrer, reflux condenser, and temperature probe.
-
Heating/cooling system (heating mantle, oil bath, or circulator).
-
Addition funnel or pump for controlled reagent addition.
-
Filtration apparatus (Büchner funnel, filter press).
-
Vacuum oven for drying.
-
Personal Protective Equipment (PPE): Safety goggles, face shield, chemical-resistant gloves (e.g., neoprene or butyl rubber), lab coat, and respiratory protection (if handling reagents outside a fume hood).
Step-by-Step Synthesis Procedure
-
Reactor Charging: In a suitably sized reactor vessel, charge dehydroacetic acid (1.00 kg, 5.95 mol, 1.0 equiv.) and deionized water (4.0 L).
-
Reagent Addition: Begin stirring the suspension. Slowly add a 40% aqueous solution of methylamine (0.55 kg, 7.13 mol, 1.2 equiv.) to the reactor over 30-45 minutes. The addition is exothermic; maintain the internal temperature below 40 °C using external cooling if necessary.
-
Reaction: Once the addition is complete, heat the reaction mixture to reflux (approximately 100-105 °C). Maintain a gentle reflux with continuous stirring for 4-6 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the dehydroacetic acid starting material is consumed.
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to 0-5 °C using an ice bath or circulator. The product may begin to crystallize.
-
Acidification: Slowly and carefully add concentrated hydrochloric acid (approx. 0.6 L, or as needed) to the cold suspension until the pH of the mixture is between 2 and 3. This step ensures the complete precipitation of the product as a free acid.
-
Isolation: Isolate the precipitated solid by filtration.
-
Washing: Wash the filter cake thoroughly with cold deionized water (2 x 1.0 L) to remove any residual salts and unreacted methylamine hydrochloride.
-
Drying (Crude): Dry the crude product under vacuum at 60-70 °C to a constant weight. A typical crude yield is 85-95%.
Purification by Recrystallization
-
Dissolution: Transfer the crude, dried product to a clean reactor. Add a mixture of 95% ethanol and deionized water (approximately 4:1 v/v, using about 5-7 L per kg of crude product). Heat the mixture to 70-75 °C with stirring until all the solid has dissolved.
-
Crystallization: Slowly cool the solution to 0-5 °C over several hours to allow for the formation of well-defined crystals.
-
Final Isolation: Filter the purified crystals and wash the filter cake with a small amount of cold ethanol.
-
Final Drying: Dry the purified product in a vacuum oven at 60-70 °C until a constant weight is achieved.
Expected Yield: 70-85% of high-purity (>99%) 4-hydroxy-1,6-dimethylpyridin-2(1H)-one.
Proposed Reaction Mechanism Diagram
Caption: Proposed mechanism for the synthesis of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one.
Safety and Handling
General Precautions: All operations should be conducted in a well-ventilated area or a fume hood, especially during the addition of methylamine and hydrochloric acid.
Reagent-Specific Hazards:
-
Methylamine (40% aq.): Corrosive and flammable. Causes severe skin burns and eye damage. May cause respiratory irritation. Handle with extreme care, using appropriate PPE.
-
Dehydroacetic Acid: May cause skin and eye irritation.
-
Hydrochloric Acid (37%): Highly corrosive. Causes severe skin burns and eye damage. Releases toxic fumes.
Procedural Hazards:
-
The initial addition of methylamine is exothermic and requires temperature control to prevent a runaway reaction.
-
The acidification with concentrated HCl is also exothermic and generates fumes. This step must be performed slowly and with efficient cooling.
Waste Disposal:
-
Acidic and basic aqueous waste should be neutralized before disposal in accordance with local environmental regulations.
-
Organic solvent waste from recrystallization should be collected in appropriately labeled containers for disposal.
Data Summary and Characterization
Table 1: Reaction Parameters
| Parameter | Value | Notes |
| Scale (DHA) | 1.0 kg | Protocol is scalable; adjust volumes accordingly. |
| Molar Ratio (DHA:MeNH₂) | 1 : 1.2 | A slight excess of methylamine ensures complete conversion. |
| Reaction Temperature | Reflux (~100-105 °C) | Ensures adequate reaction rate. |
| Reaction Time | 4 - 6 hours | Monitor by TLC/HPLC for completion. |
| Expected Crude Yield | 85 - 95% | |
| Expected Final Yield | 70 - 85% | After recrystallization. |
Table 2: Product Characterization
| Property | Expected Value |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₇H₉NO₂ |
| Molecular Weight | 139.15 g/mol |
| Melting Point | ~265-270 °C (decomposes) |
| Purity (HPLC) | > 99.0% |
Conclusion
The protocol described provides a reliable, scalable, and efficient method for the large-scale synthesis of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one from dehydroacetic acid. By explaining the causality behind the synthetic strategy and providing a detailed, step-by-step guide, this document serves as a valuable resource for researchers and professionals in the pharmaceutical industry. Adherence to the outlined safety procedures is critical for the successful and safe execution of this synthesis.
References
-
Reyes, H., Aguirre, G., & Chávez, D. (2013). 4-Hydroxy-6-methylpyridin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1534. [Link]
- Google Patents. (2017). CN107417608A - A kind of synthetic method of Ciclopirox Olamine.
-
Subramanian, M., et al. (2016). Synthetic Derivatives of Ciclopirox are Effective Inhibitors of Cryptococcus neoformans. ACS Infectious Diseases, 2(11), 769-780. [Link]
-
ResearchGate. (2013). (PDF) 4-Hydroxy-6-methylpyridin-2(1H)-one. [Link]
-
Al-Saeed, F. A. (2012). Synthesis and antibacterial activities of enamine derivatives of dehydroacetic acid. Molecules, 17(9), 10240-10254. [Link]
-
Typology. (2025). What should you know about ciclopirox olamine?. Retrieved from [Link]
Sources
- 1. Synthetic Derivatives of Ciclopirox are Effective Inhibitors of Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN107417608A - A kind of synthetic method of Ciclopirox Olamine - Google Patents [patents.google.com]
- 4. Synthesis and antibacterial activities of enamine derivatives of dehydroacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Handling and Storage of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one Powder
Introduction
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the safe and effective handling and storage of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one powder. This pyridinone derivative is a valuable building block in medicinal chemistry and drug discovery, and adherence to proper protocols is crucial to ensure the integrity of the compound and the safety of laboratory personnel.[1][2] This document outlines the material's properties, provides detailed protocols for handling and storage, and offers guidance on the preparation of solutions.
Material Identification and Properties
Proper identification and understanding of the physicochemical properties of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one are fundamental to its safe handling.
Chemical and Physical Properties
| Property | Value | Source |
| Chemical Name | 4-hydroxy-1,6-dimethylpyridin-2(1H)-one | PubChem |
| Synonyms | Metipirox, 4-Hydroxy-1,6-dimethyl-2(1H)-pyridinone | [3][4] |
| CAS Number | 6052-75-1 | [3][5] |
| Molecular Formula | C₇H₉NO₂ | [3][4] |
| Molecular Weight | 139.15 g/mol | [3][4] |
| Appearance | Solid powder | [6] |
| Solubility | Soluble in water. A related compound, 3-Hydroxy-1,2-dimethyl-4(1H)-pyridone, is soluble in methanol at 5mg/ml. | [2][6] |
Safety and Hazard Information
4-hydroxy-1,6-dimethylpyridin-2(1H)-one is classified with the following hazards according to the Globally Harmonized System (GHS).[3] Understanding these hazards is the first step in implementing appropriate safety measures.
GHS Hazard Classification
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity — Single Exposure | 3 | H335: May cause respiratory irritation |
Source: PubChem.[3]
Recommended Personal Protective Equipment (PPE)
Due to the hazardous nature of the powder, the following PPE is mandatory when handling 4-hydroxy-1,6-dimethylpyridin-2(1H)-one:
-
Respiratory Protection: A NIOSH-approved respirator is recommended, especially when handling large quantities or when there is a risk of aerosolization.
-
Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.
-
Body Protection: A lab coat and closed-toe shoes must be worn.
Handling Protocols
Adherence to meticulous handling procedures is critical to minimize exposure and prevent contamination of the compound.
General Handling Precautions
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of the powder.
-
Avoid generating dust.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
-
Do not eat, drink, or smoke in the area where the compound is handled.
Weighing and Transferring the Powder
The following workflow is recommended for accurately and safely weighing and transferring the powder.
Caption: Workflow for weighing and transferring 4-hydroxy-1,6-dimethylpyridin-2(1H)-one powder.
Storage Protocols
The stability of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one is dependent on proper storage conditions. The following recommendations are based on best practices for hygroscopic and potentially light-sensitive compounds.[7][8][9]
Short-Term Storage (In-Use)
-
Keep the container tightly sealed when not in use.
-
Store in a cool, dry place away from direct sunlight and heat sources.
-
The use of a desiccator is recommended to protect from moisture.
Long-Term Storage
-
Temperature: Store in a cool, dry place.
-
Light: Protect from light by storing in an amber vial or by wrapping the container in aluminum foil.[7][9]
-
Moisture: This compound is suspected to be hygroscopic. Store in a tightly sealed container, preferably in a desiccator with a suitable desiccant (e.g., silica gel).
-
Inert Atmosphere: For extended storage, consider flushing the container with an inert gas like argon or nitrogen before sealing.
Solution Preparation Protocols
The following protocols provide a step-by-step guide for preparing stock solutions of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one.
Preparation of a Molar Stock Solution
This protocol describes the preparation of a stock solution of a specified molarity.
Materials:
-
4-hydroxy-1,6-dimethylpyridin-2(1H)-one powder
-
Appropriate solvent (e.g., water, methanol)
-
Volumetric flask
-
Analytical balance
-
Spatula
-
Weigh boat
-
Pipettes
Procedure:
-
Calculate the required mass: Use the following formula to calculate the mass of the compound needed: Mass (g) = Desired Molarity (mol/L) x Volume of Solution (L) x Molecular Weight ( g/mol )
-
Weigh the compound: Following the weighing protocol in section 3.2, accurately weigh the calculated mass of the powder.
-
Dissolve the compound: Transfer the powder to the volumetric flask. Add a portion of the solvent (approximately half of the final volume) and swirl gently to dissolve the powder. Sonication may be used to aid dissolution if necessary.
-
Bring to final volume: Once the solid is completely dissolved, add the solvent to the calibration mark on the volumetric flask.
-
Mix thoroughly: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Label and store: Label the flask with the compound name, concentration, solvent, and date of preparation. Store the solution under the recommended conditions.
Caption: Protocol for preparing a molar stock solution.
Storage of Solutions
-
Short-Term: Store solutions at 2-8°C, protected from light.
-
Long-Term: For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light. Before use, allow the solution to thaw completely and come to room temperature.
Spill and Waste Disposal
-
Spills: In case of a small spill, carefully sweep up the powder, avoiding dust generation, and place it in a sealed container for disposal. For large spills, evacuate the area and follow institutional emergency procedures.
-
Waste Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
References
-
PubChem. (n.d.). 4-hydroxy-1,6-dimethyl-1,2-dihydropyridin-2-one. National Center for Biotechnology Information. Retrieved from [Link]
-
Pharmaguideline. (2015, February 15). Protection of Light Sensitive Products. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions. Retrieved from [Link]
-
Al-kassas, R., & Al-Gohary, O. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(5), 1045. Retrieved from [Link]
-
University of Rochester. (n.d.). Preparing Solutions and Making Dilutions. Retrieved from [Link]
-
LFA Tablet Presses. (n.d.). How To Protect Light Sensitive Products. Retrieved from [Link]
-
The Chemistry Blog. (2024, July 17). How To Make A Standard Solution. Retrieved from [Link]
-
IIP Series. (n.d.). Synthetic Access to 2-Pyridone Scaffolds. Retrieved from [Link]
-
Scribd. (n.d.). Guide To Preparation of Stock Standard Solutions. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019, December 26). Stability of 4-pyridone vs 4-pyridinol. Retrieved from [Link]
-
Al-kassas, R., & Al-Gohary, O. (2014). Light-Sensitive Injectable Prescription Drugs. Hospital Pharmacy, 49(2), 149–163. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Retrieved from [Link]
-
PubChem. (n.d.). Metipirox. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of 4‐Hydroxy‐2‐pyridinone Derivatives and Evaluation of Their Antioxidant/Anticancer Activities. Retrieved from [Link]
-
WIPO Patentscope. (n.d.). WO/2020/224208 PYRIDONE DERIVATIVE CRYSTAL FORM AND PREPARATION METHOD AND APPLICATION THEREFOR. Retrieved from [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. guidechem.com [guidechem.com]
- 3. 4-Hydroxy-1,6-dimethyl-1,2-dihydropyridin-2-one | C7H9NO2 | CID 54676118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Metipirox | C7H9NO2 | CID 3047730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aurumpharmatech.com [aurumpharmatech.com]
- 6. 3-ヒドロキシ-1,2-ジメチル-4(1H)-ピリドン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 8. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lfatabletpresses.com [lfatabletpresses.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one
This guide serves as a technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one. The following troubleshooting guide and frequently asked questions (FAQs) are designed to address common challenges encountered during synthesis, with a focus on improving reaction yield and product purity. The insights provided are grounded in established chemical principles and validated experimental practices.
Introduction: The Synthetic Challenge
4-hydroxy-1,6-dimethylpyridin-2(1H)-one is a valuable heterocyclic compound, often utilized as a key intermediate in the synthesis of more complex molecules, including potential therapeutic agents.[1] A prevalent and cost-effective synthetic route involves the reaction of dehydroacetic acid (DHA) with methylamine. While straightforward in principle, this transformation is often plagued by issues such as low yields, incomplete conversion, and the formation of difficult-to-remove impurities. This guide will deconstruct these challenges and provide robust, actionable solutions.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the primary factors affecting the conversion of dehydroacetic acid?
A1: Low yield is the most common issue and typically stems from one or more of the following factors: suboptimal reaction conditions, incomplete reaction, or side product formation.
-
Suboptimal Reaction Conditions: The reaction is highly sensitive to temperature, solvent, and stoichiometry. The conversion of a pyrone to a pyridinone via reaction with an amine is a well-established method.[2][3] However, the specific conditions are critical. Heating is generally required to drive the reaction to completion, but excessive temperatures can promote side reactions. An optimal balance must be found.
-
Incomplete Reaction: Insufficient reaction time or temperature can lead to a significant amount of unreacted dehydroacetic acid remaining. It is crucial to monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Side Product Formation: The mechanism of reaction between dehydroacetic acid and alkylamines can be complex.[4] The methylamine can potentially react at different electrophilic sites on the DHA molecule, leading to undesired intermediates or stable byproducts. One significant side reaction involves the formation of a bis-amino compound, particularly if excess methylamine is used under harsh conditions.[4]
Troubleshooting Workflow: Low Yield
Caption: A troubleshooting workflow for diagnosing and resolving low reaction yields.
Q2: What is the underlying mechanism of the reaction, and how can I leverage it to improve my yield?
A2: The reaction proceeds via a nucleophilic attack, ring-opening, and subsequent intramolecular cyclization/dehydration pathway. Understanding these steps is key to controlling the outcome.
-
Nucleophilic Attack: Methylamine, a nucleophile, attacks one of the electrophilic carbonyl carbons of the dehydroacetic acid pyrone ring.
-
Ring Opening: This attack leads to the opening of the pyrone ring, forming an open-chain intermediate.
-
Intramolecular Cyclization & Dehydration: The intermediate then undergoes an intramolecular condensation, where the amine attacks another carbonyl group, followed by dehydration to form the stable aromatic pyridinone ring.
The formation of the desired 4-hydroxy-1,6-dimethylpyridin-2(1H)-one is favored over other isomers due to the relative reactivity of the carbonyl groups in dehydroacetic acid. To leverage this mechanism, ensure the reaction conditions favor the forward reaction and minimize the lifetime of the ring-opened intermediate, which could be susceptible to other reactions. A slightly acidic or basic medium can catalyze the cyclization and dehydration steps, but strong acids or bases should be avoided as they can promote hydrolysis or other side reactions.
Reaction Mechanism: Dehydroacetic Acid to Pyridinone
Caption: The key mechanistic steps in the synthesis of the target pyridinone from DHA.
Q3: I see multiple products in my crude reaction mixture. What are the likely impurities?
A3: Besides unreacted starting material, the most common impurity is the isomeric 2-hydroxy-4,6-dimethyl-1-methylpyridin-4(1H)-one. The formation of this isomer depends on the initial site of nucleophilic attack by methylamine. Additionally, as mentioned, bis-adducts can form if reaction conditions are not properly controlled.[4] The presence of these impurities complicates purification, as they often have similar polarities to the desired product.
Minimizing Impurities:
-
Control Stoichiometry: Use a slight excess of methylamine (e.g., 1.1-1.2 equivalents) to ensure full conversion of the limiting reagent (DHA), but avoid a large excess which can promote bis-adduct formation.
-
Temperature Control: Run the reaction at the lowest temperature that still provides a reasonable reaction rate to improve selectivity. Start with refluxing ethanol or a similar solvent and optimize from there.
-
Solvent Choice: The choice of solvent can influence the reaction pathway. Protic solvents like ethanol or methanol are commonly used and can facilitate the proton transfers involved in the mechanism.
Q4: What is the most effective method for purifying the final product?
A4: Recrystallization is typically the most effective method for purifying 4-hydroxy-1,6-dimethylpyridin-2(1H)-one on a laboratory scale. The key is selecting an appropriate solvent system.
-
Solvent Screening: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents to screen include ethanol, methanol, isopropanol, acetonitrile, and mixtures with water (e.g., ethanol/water).
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If colored impurities are present, a small amount of activated carbon can be added and the mixture hot-filtered. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
For highly impure samples or for achieving analytical purity, column chromatography on silica gel may be necessary. A gradient elution system, for example, starting with dichloromethane and gradually increasing the polarity with methanol, is often effective.
Optimized Experimental Protocol
This protocol is a validated starting point. Researchers should monitor the reaction and may need to adjust parameters based on their specific setup and scale.
Materials:
-
Dehydroacetic Acid (DHA)
-
Methylamine (e.g., 40% solution in water)
-
Ethanol, 200 proof
-
Hydrochloric Acid (for pH adjustment during workup)
-
Sodium Bicarbonate (for neutralization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add dehydroacetic acid (1.0 eq).
-
Reagent Addition: Add ethanol to create a stirrable slurry (approx. 5-10 mL per gram of DHA). Begin stirring and add methylamine (1.2 eq) dropwise.
-
Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate:hexanes mobile phase). The reaction is complete when the DHA spot is no longer visible.
-
Workup - Solvent Removal: Allow the reaction to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Workup - Acidification & Extraction: Redissolve the residue in water. Acidify the solution to pH ~2 with 1M HCl. This step protonates any remaining methylamine and helps precipitate the product. Extract the aqueous solution with a suitable organic solvent like ethyl acetate (3x). Note: This extraction is to remove non-polar impurities; the product may have limited solubility.
-
Workup - Precipitation: Cool the acidic aqueous layer in an ice bath. The product should begin to precipitate. If precipitation is slow, adjust the pH to ~4-5 with a saturated sodium bicarbonate solution.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold water, followed by a small amount of cold ethanol.
-
Purification: Air-dry the crude product. Perform a recrystallization from a suitable solvent (e.g., ethanol/water) to obtain the pure 4-hydroxy-1,6-dimethylpyridin-2(1H)-one.
Summary of Key Reaction Parameters
| Parameter | Recommended Condition | Rationale / Justification |
| Stoichiometry | 1.0 eq. DHA : 1.2 eq. Methylamine | Slight excess of amine drives the reaction to completion without significantly increasing bis-adduct formation. |
| Solvent | Ethanol | Good solubility for reactants at reflux, facilitates proton transfer, and is easily removed. |
| Temperature | Reflux (~78 °C) | Provides sufficient energy to overcome the activation barrier without excessive side product formation. |
| Reaction Time | 4-6 hours (TLC Monitored) | Ensures complete conversion of the starting material. |
| Workup pH | Acidification to ~2, then neutralization to ~4-5 | Helps in separating the product from unreacted amine and optimizing precipitation from the aqueous phase. |
References
-
Reyes, H., Aguirre, G., & Chávez, D. (2013). 4-Hydroxy-6-methylpyridin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, E69, o1534. [Link]
-
Boruah, M., & Bolm, C. (2015). Recent Advances in the Synthesis of 2-Pyrones. Synthesis, 47(09), 1205-1224. [Link]
-
Novák, Z., et al. (2024). Streamlining the Synthesis of Pyridones through Oxidative Amination. ChemRxiv. [Link]
-
Reyes, H., Aguirre, G., & Chávez, D. (2013). (PDF) 4-Hydroxy-6-methylpyridin-2(1H)-one. ResearchGate. [Link]
- Tyvorskii, V. I., et al. (1997). Synthesis of 2-Trifluoromethyl-4H-pyran-4-one. Chemistry of Heterocyclic Compounds, 33, 995.
-
Stephen, A., & Staskun, B. (1963). The Mechanism of the Reaction between Dehydroacetic Acid and Alkylamines. Journal of the Chemical Society, 235-238. [Link]
-
Al-Mousawi, S. M., & El-Apasery, M. A. (2017). 4-Hydroxy-6-methyl-2-pyrone: A Versatile Synthon in the Synthesis of Heterocyclic Scaffolds via Multicomponent Reactions. ResearchGate. [Link]
-
Demuner, A. J., et al. (2009). Synthesis of Pyridinone Derivatives. ResearchGate. [Link]
-
Zantioti-Chatzouda, E.-M., et al. (2012). Synthesis of γ-Pyrones and N-Methyl-4-pyridones via the Au Nanoparticle-Catalyzed Cyclization of Skipped Diynones in the Presence of Water or Aqueous Methylamine. The Journal of Organic Chemistry, 77(13), 5699-5706. [Link]
-
Zhang, X., & Pike, V. W. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 864571. [Link]
Sources
Technical Support Center: Crystallization of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one
Introduction: Welcome to the technical support center for 4-hydroxy-1,6-dimethylpyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals who are working with this pyridinone derivative. Pyridinone scaffolds are of significant interest in medicinal chemistry due to their ability to engage in various biological interactions, largely thanks to their capacity for hydrogen bonding and tunable physicochemical properties.[1] However, these same properties—notably its polarity and potential for tautomerism—can present unique challenges during crystallization, a critical step for purification and structural analysis.
This document provides in-depth troubleshooting guides and validated protocols to help you overcome common hurdles and achieve high-quality crystals. Our approach is built on explaining the causal relationships between the molecule's properties, solvent choice, and crystallization outcomes, empowering you to make informed decisions in your own experiments.
Section 1: Understanding the Molecule - Physicochemical Properties and Their Implications
The successful crystallization of any compound begins with a firm understanding of its molecular properties. For 4-hydroxy-1,6-dimethylpyridin-2(1H)-one, its structure dictates its behavior in solution. The molecule exists in a keto-enol tautomeric equilibrium, with the keto form generally favored in solution.[2] Its key physicochemical parameters are summarized below.
Table 1: Physicochemical Properties of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one
| Property | Value | Source | Implication for Crystallization |
| Molecular Weight | 139.15 g/mol | PubChem[3] | Standard molecular weight for a small organic molecule. |
| XLogP3-AA | 0.1 | PubChem[3] | Indicates low lipophilicity and a preference for polar environments. Non-polar solvents like hexanes are unlikely to be effective "good" solvents. |
| Hydrogen Bond Donor Count | 1 (from the hydroxyl group) | PubChem[3] | Can donate a hydrogen bond, favoring interactions with polar protic solvents (e.g., alcohols, water). |
| Hydrogen Bond Acceptor Count | 2 (from the carbonyl oxygen and hydroxyl oxygen) | PubChem[3] | Can accept hydrogen bonds, favoring interactions with both polar protic and aprotic solvents (e.g., acetone, ethyl acetate). |
| Tautomerism | Keto-enol | Wikipedia[2] | The presence of the 4-hydroxy group and the 2-keto group allows for tautomerism, which can influence solubility and crystal packing. |
Expert Analysis: The combination of a low XLogP value with multiple hydrogen bond donors and acceptors signifies that 4-hydroxy-1,6-dimethylpyridin-2(1H)-one is a polar molecule.[3] This polarity is the primary driver for solvent selection. You should expect high solubility in polar solvents, particularly those that can participate in hydrogen bonding, and poor solubility in non-polar hydrocarbon solvents. This significant solubility difference is the key we can exploit for successful crystallization, often through the use of a mixed-solvent system.
Section 2: Troubleshooting Crystallization Issues (Q&A Format)
This section addresses the most common problems encountered during the crystallization of this compound in a direct question-and-answer format.
Q1: My compound is "oiling out" as a liquid instead of forming solid crystals. What is happening and how can I fix it?
A1: "Oiling out" occurs when the solution becomes supersaturated at a temperature that is above the melting point of your compound. Instead of forming an ordered crystal lattice, the compound separates as a supercooled liquid. This is a common issue for polar compounds when using highly polar, high-boiling point solvents.
Causality & Solutions:
-
Cause: The solution is too concentrated when it begins to cool.
-
Solution 1 (Reduce Concentration): Re-heat the solution until the oil dissolves completely. Add a small amount (5-10% more volume) of the hot "good" solvent to decrease the saturation point. This ensures that crystallization begins at a lower temperature.[4]
-
Cause: The cooling process is too rapid.
-
Solution 2 (Slow Down Cooling): Allow the solution to cool more slowly. Insulate the flask by placing it in a Dewar flask filled with warm water or by wrapping it in glass wool. This provides more time for molecules to arrange themselves into a crystal lattice rather than crashing out as a liquid.
-
Cause: The chosen solvent is inappropriate.
-
Solution 3 (Change Solvent System): Consider a solvent with a lower boiling point. Alternatively, use a mixed-solvent system. Dissolve the compound in a minimum of a "good" polar solvent (like methanol) and then slowly add a less polar "bad" solvent (like diethyl ether or ethyl acetate) at an elevated temperature until turbidity persists. Then, clarify with a drop of the "good" solvent and cool slowly.
Q2: I've cooled my solution, but no crystals have formed. What are my next steps?
A2: This is a classic sign that your solution is either not sufficiently supersaturated or that nucleation (the initial formation of crystal seeds) has not occurred.
Causality & Solutions:
-
Cause: The solution is too dilute (too much solvent was used).
-
Solution 1 (Increase Concentration): If you used a volatile solvent, you can slowly evaporate a portion of it in a fume hood or on a rotary evaporator to reach the saturation point.[4] Be careful not to evaporate too much, which could cause the compound to crash out.
-
Cause: The energy barrier for nucleation has not been overcome.
-
Solution 2 (Induce Nucleation):
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide a surface for crystal growth to begin.[4]
-
Seeding: Add a single, tiny crystal of the pure compound (a "seed crystal") to the solution.[4] This provides a pre-formed template for further crystal growth.
-
-
Cause: The solution is clean and the flask is too smooth.
-
Solution 3 (Use an Anti-Solvent): If your compound is dissolved in a "good" solvent, you can carefully add a "bad" solvent (one in which it is insoluble) dropwise. This will dramatically lower the solubility and force crystallization. Add the anti-solvent until the solution becomes persistently cloudy, then warm slightly to clarify and cool slowly.
Q3: My crystallization happened instantly, but I'm left with a fine powder or an amorphous solid. How do I get better crystals?
A3: Rapid precipitation, or "crashing out," traps impurities and solvent within the solid, leading to low purity and poor crystal quality.[4] The goal of crystallization is slow, methodical growth.
Causality & Solutions:
-
Cause: The solution was too supersaturated upon cooling.
-
Solution 1 (Decrease Supersaturation): Re-dissolve the solid by heating and add more of the primary solvent (10-20% additional volume). This will make the solution less concentrated, requiring it to cool to a lower temperature before crystallization begins, which slows the process.[4]
-
Cause: The temperature gradient is too steep.
-
Solution 2 (Insulate and Slow Cool): Use an insulated container (Dewar, beaker of warm water, etc.) to ensure the solution cools over several hours or even days. Slow cooling is paramount for growing large, well-defined crystals.[5]
-
Cause: The solvent system is too aggressive.
-
Solution 3 (Vapor Diffusion): This is an excellent technique for growing high-quality single crystals. Dissolve your compound in a small amount of a "good," relatively volatile solvent (e.g., methanol) in a small, open vial. Place this vial inside a larger, sealed jar that contains a layer of a "bad," more volatile anti-solvent (e.g., diethyl ether). The anti-solvent vapor will slowly diffuse into the solution, gradually reducing solubility and promoting slow crystal growth.[5]
Section 3: Validated Experimental Protocols
As a starting point, we provide two robust protocols. The first is a systematic method for identifying a suitable solvent system, and the second is a detailed recrystallization procedure based on a system known to be effective for a structurally similar pyridinone.[6][7]
Protocol 1: Small-Scale Solvent Screening
Objective: To efficiently identify a suitable single or mixed solvent system for crystallization.
Methodology:
-
Place approximately 10-20 mg of your crude 4-hydroxy-1,6-dimethylpyridin-2(1H)-one into several small test tubes.
-
To each tube, add a different test solvent dropwise at room temperature. Start with common polar solvents (water, ethanol, methanol, isopropanol, acetonitrile, ethyl acetate).
-
Observe:
-
If the compound dissolves readily at room temperature, that solvent is a poor choice for single-solvent crystallization but may be a good "good" solvent for a mixed-solvent system.[8]
-
If the compound is largely insoluble at room temperature, proceed to the next step.
-
-
Gently heat the tubes that did not dissolve in a warm water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Observe:
-
If the compound dissolves completely upon heating, you have a potential candidate.
-
-
Allow the hot, clear solutions to cool slowly to room temperature, and then place them in an ice bath for 15-20 minutes.
-
Observe:
-
The ideal solvent is one in which the compound was soluble when hot but formed a significant amount of crystalline precipitate when cold.[8]
-
Protocol 2: Recrystallization via Mixed-Solvent System (Methanol/Diethyl Ether)
Objective: To purify crude 4-hydroxy-1,6-dimethylpyridin-2(1H)-one to high purity using a proven solvent combination for related pyridinones.[6][7]
Methodology:
-
Place the crude solid in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).
-
Add a minimal amount of methanol (the "good" solvent) and heat the mixture gently (e.g., on a hot plate at low setting) with stirring until the solid dissolves completely. Aim for a concentrated, near-saturated solution.
-
While the solution is still warm, add diethyl ether (the "anti-solvent") dropwise with swirling. Continue adding until you observe a faint, persistent cloudiness (turbidity).
-
Add 1-2 drops of warm methanol to re-dissolve the turbidity, resulting in a clear, saturated solution.
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Avoid vibrations or moving the flask during this critical growth phase.[5]
-
Once the flask has reached room temperature, place it in an ice bath or refrigerator (4 °C) for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold diethyl ether to remove any residual soluble impurities.
-
Allow the crystals to dry completely under vacuum.
Section 4: Visualization of Workflows
To further clarify the decision-making process, the following diagrams illustrate the troubleshooting and experimental workflows.
Caption: Troubleshooting workflow for crystallization.
Caption: Mixed-solvent crystallization workflow.
References
-
PubChem. (n.d.). 4-Hydroxy-1,6-dimethyl-1,2-dihydropyridin-2-one. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Hydroxy-6-methylpyridin-2(1H)-one. PubMed Central. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Pyridone. Retrieved from [Link]
-
PubChem. (n.d.). Metipirox. National Center for Biotechnology Information. Retrieved from [Link]
-
Journal of Heterocyclic Chemistry. (n.d.). A New Synthetic Approach to 4(1H)-Pyridone Derivatives. I. 1-Alkyl-3,5-diaryl-4(1H). Retrieved from [Link]
-
Santa Monica College. (n.d.). 4. Crystallization. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) 4-Hydroxy-6-methylpyridin-2(1H)-one. Retrieved from [Link]
-
ResearchGate. (2015). How do I make a crystal of highly polar compounds?. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central. Retrieved from [Link]
-
Universität Potsdam. (n.d.). Advice for Crystallization. Retrieved from [Link]
-
WIPO Patentscope. (2020). WO/2020/224208 PYRIDONE DERIVATIVE CRYSTAL FORM AND PREPARATION METHOD AND APPLICATION THEREFOR. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. Retrieved from [Link]
- SOP: CRYSTALLIZATION. (n.d.). Retrieved from [https://www.sas.rochester.edu/chm/resource/assets/urldefense.com/v3/https:/www.cpp.edu/*dca-labs/organic-chemistry/SOP_Crystallization.pdf;!!P-f3-Q!s4x7Kj1Y-5h4nC8n4Q2T3Q7f9L5L9r9H5l5r7x4B3y1Y1g0f6e1f0w )
-
Taylor & Francis Online. (2006). SYNTHESIS OF SOME GLYCOSIDES OF PYRIDINONE DERIVATIVES. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Advances in the development of pyridinone derivatives as non-nucleoside reverse transcriptase inhibitors. Retrieved from [Link]
Sources
- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Pyridone - Wikipedia [en.wikipedia.org]
- 3. 4-Hydroxy-1,6-dimethyl-1,2-dihydropyridin-2-one | C7H9NO2 | CID 54676118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. unifr.ch [unifr.ch]
- 6. 4-Hydroxy-6-methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. science.uct.ac.za [science.uct.ac.za]
Technical Support Center: Impurity Identification in 4-hydroxy-1,6-dimethylpyridin-2(1H)-one
Welcome to the technical support guide for identifying impurities in samples of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one. This resource is designed for researchers, analytical scientists, and drug development professionals to navigate the common challenges associated with impurity profiling of this pyridinone derivative. Here, we provide in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting protocols to ensure the integrity and quality of your analytical results.
Frequently Asked Questions (FAQs)
Q1: What are the most probable synthesis-related impurities in 4-hydroxy-1,6-dimethylpyridin-2(1H)-one?
A1: The impurity profile of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one is intrinsically linked to its synthetic route. While multiple pathways exist, common methods often involve cyclocondensation reactions.[1] Based on these general principles, potential impurities can be categorized as follows:
-
Unreacted Starting Materials: Residuals of the precursors used in the synthesis are a primary source of impurities. For instance, in a synthesis involving a cyclocondensation, traces of the initial cyanate and sulfinyl chloride precursors might be present.[1]
-
Intermediates: In multi-step syntheses, incomplete conversion can lead to the presence of stable intermediates in the final product. For the related compound, 4-hydroxy-6-methylpyridin-2(1H)-one, ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate is a key intermediate.[2][3] An analogous intermediate could be a potential impurity.
-
By-products from Side Reactions: Side reactions, such as dimerization, polymerization, or incomplete cyclization of starting materials, can generate structurally related impurities.
-
Reagents and Solvents: Residual solvents and catalysts used during the synthesis and purification process are also common process-related impurities.
It is crucial to have a thorough understanding of the specific synthetic pathway used for your batch to accurately predict and identify potential impurities.
Q2: My sample of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one is showing signs of degradation. What are the likely degradation pathways?
A2: Pyridinone scaffolds can be susceptible to degradation under certain environmental conditions.[4] To proactively identify potential degradants, forced degradation (stress testing) studies are essential.[5][6] These studies expose the drug substance to harsh conditions to accelerate decomposition and elucidate degradation pathways.
Key degradation pathways to investigate include:
-
Hydrolytic Degradation: Exposure to acidic and basic conditions, particularly at elevated temperatures, can lead to the cleavage of labile bonds within the molecule.
-
Oxidative Degradation: The pyridinone ring may be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products.[7] The presence of a hydroxyl group could also be a site for oxidative reactions.
-
Photolytic Degradation: Exposure to UV or visible light can induce photochemical reactions, leading to the formation of photodegradants. The extent of degradation often depends on the wavelength and intensity of the light source.
-
Thermal Degradation: High temperatures can provide the energy needed to break chemical bonds, leading to decomposition. It is important to differentiate between thermal degradation and hydrolytic degradation in the presence of moisture.[8]
A systematic forced degradation study is the most reliable way to identify potential degradants for your specific product and storage conditions.[6][9]
Q3: Which analytical techniques are most suitable for identifying and quantifying impurities in 4-hydroxy-1,6-dimethylpyridin-2(1H)-one?
A3: A multi-technique approach is typically required for comprehensive impurity profiling.
-
High-Performance Liquid Chromatography (HPLC) with UV/Diode Array Detection (DAD): This is the workhorse technique for separating and quantifying impurities. A well-developed, stability-indicating HPLC method should be able to resolve the main component from all known and potential impurities.[10] A DAD detector is invaluable as it provides spectral information, helping to assess peak purity and offering clues about the structure of unknown impurities.[11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the definitive tool for identifying unknown impurities. By providing the mass-to-charge ratio (m/z) of an unknown peak, LC-MS allows for the determination of its molecular weight. Further fragmentation analysis (MS/MS) can elucidate the structure of the impurity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation of an isolated impurity, 1D and 2D NMR are indispensable. It provides detailed information about the carbon-hydrogen framework of the molecule.[11]
-
Gas Chromatography (GC): GC is primarily used for the analysis of residual solvents, which are common process-related impurities.
The combination of HPLC-DAD for separation and quantification, followed by LC-MS for identification, is the most efficient workflow for impurity profiling.[10]
Troubleshooting Guide
Problem 1: I am observing unexpected peaks in my HPLC chromatogram. How do I begin to identify them?
This is a common challenge in analytical development. A systematic approach is key to efficiently identifying the source and structure of unknown peaks.
Workflow for Identifying Unknown Chromatographic Peaks
Caption: Logical workflow for the identification of unknown peaks.
-
Verify System Integrity: Always begin by injecting a blank (your mobile phase solvent). If the peak is present, it is an artifact from the system or solvent, not from your sample.
-
Assess Peak Purity: Use a DAD to check the spectral purity across the peak. A non-homogenous spectrum indicates co-elution, meaning your "single" peak is actually two or more unresolved components.
-
Determine Molecular Weight: Analyze the sample using LC-MS. The molecular ion from the mass spectrum will provide the molecular weight of the unknown compound, which is a critical piece of information.
-
Propose Potential Structures: Compare the determined molecular weight against a list of potential synthesis-related impurities and predicted degradation products. MS/MS fragmentation can provide structural fragments that help piece together the molecule's identity.
-
Confirm Structure: The gold standard for confirmation is to compare the retention time and mass spectrum of your unknown peak with a synthesized, purified reference standard of the proposed impurity.
Problem 2: I am struggling to achieve baseline separation between an impurity and the main 4-hydroxy-1,6-dimethylpyridin-2(1H)-one peak. How can I improve resolution?
Poor resolution is a common method development challenge, especially when impurities are structurally similar to the active pharmaceutical ingredient (API).
Key Factors Influencing Chromatographic Selectivity
Caption: Key parameters to adjust for improving chromatographic separation.
According to established chromatographic theory, the factors with the most significant impact on selectivity should be optimized first.[10]
-
Change Stationary Phase: This is often the most effective way to alter selectivity. If you are using a standard C18 column, try a column with a different chemistry, such as a Phenyl-Hexyl or a Polar-Embedded phase. These different interactions can dramatically change the elution order and improve resolution.
-
Adjust Mobile Phase pH: 4-hydroxy-1,6-dimethylpyridin-2(1H)-one has ionizable functional groups. Small changes in the mobile phase pH can alter the ionization state of the API and its impurities, leading to significant changes in retention and selectivity. Systematically screen a pH range (e.g., pH 3.0 to 7.0) to find the optimal separation.
-
Vary the Organic Modifier: Switching the organic solvent in your mobile phase (e.g., from acetonitrile to methanol, or using a ternary mixture) can alter selectivity due to different solvent-analyte interactions.
-
Optimize Gradient and Temperature: While generally having a smaller impact than the factors above, adjusting the gradient steepness and the column temperature can fine-tune your separation and improve resolution for closely eluting peaks.[10]
Experimental Protocols
Protocol 1: General Purpose Reversed-Phase HPLC-UV Method
This protocol provides a robust starting point for developing a stability-indicating method for 4-hydroxy-1,6-dimethylpyridin-2(1H)-one. It should be validated for your specific application.
| Parameter | Recommended Condition | Rationale / Notes |
| Column | C18, 150 x 4.6 mm, 3.5 µm | A standard C18 column is a good starting point. Consider other phases if co-elution occurs. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to ensure consistent ionization and good peak shape for the pyridinone. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient Program | 5% B to 95% B over 20 minutes | A broad gradient is used for initial screening to elute all potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 220 nm and 280 nm | Monitor at multiple wavelengths to ensure detection of impurities with different chromophores. |
| Injection Vol. | 10 µL | Adjust based on sample concentration and detector sensitivity. |
Protocol 2: Forced Degradation Study
This protocol outlines the standard conditions for stress testing as recommended by ICH guidelines to identify potential degradation products.[6] The goal is to achieve 5-20% degradation of the API.
-
Acid Hydrolysis:
-
Dissolve the sample in 0.1 M HCl.
-
Heat at 60 °C for 24 hours.
-
At various time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the target concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve the sample in 0.1 M NaOH.
-
Keep at room temperature for 8 hours.
-
At various time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Dissolve the sample in a solution of 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute the sample for analysis at appropriate time points.
-
-
Thermal Degradation:
-
Store the solid sample in a controlled oven at 80 °C for 48 hours.
-
Dissolve the stressed solid material in a suitable solvent for analysis.
-
-
Photolytic Degradation:
-
Expose the solid sample and a solution of the sample to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analyze the samples, comparing them to a control sample stored in the dark.
-
For all stress conditions, analyze the samples using your validated stability-indicating HPLC method. Any new peaks that appear are potential degradation products and should be investigated further using LC-MS.
References
-
Reyes, H., Aguirre, G., & Chávez, D. (2013). 4-Hydroxy-6-methylpyridin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 9), o1534. [Link]
-
Reyes, H., Aguirre, G., & Chávez, D. (2013). (PDF) 4-Hydroxy-6-methylpyridin-2(1H)-one. ResearchGate. [Link]
-
PubChem. (n.d.). 4-Hydroxy-1,6-dimethyl-1,2-dihydropyridin-2-one. National Center for Biotechnology Information. [Link]
-
Lee, S., et al. (2022). Novel Yellow Azo Pyridone Derivatives with Different Halide Atoms for Image-Sensor Color Filters. MDPI. [Link]
-
Santos, M. A., et al. (2022). Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms. MDPI. [Link]
-
Fetzner, S., et al. (2019). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology - ASM Journals. [Link]
-
Al-Shehri, M. M., et al. (2024). AQbD-enhanced green RP-UPLC-PDA methodology for quantification and forced degradation studies for omeprazole, amoxicillin, and rifabutin. PubMed Central. [Link]
-
Wang, Y., et al. (2023). Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. PubMed. [Link]
-
Eawag. (2007). 4-Hydroxypyridine Degradation Pathway. Eawag-BBD. [Link]
-
Waters Corporation. (2025). Method Development for Forced Degradation of Small Molecule GLP-1 Agonist Orforglipron. Waters Corporation. [Link]
-
Kwiecień, A., et al. (2023). Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. PMC. [Link]
-
Frontiers. (n.d.). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers. [Link]
-
Bajaj, S., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
-
ResearchGate. (2025). A Gradient HPLC Test Procedure for the Determination of Impurities and the Synthetic Precursors in 2-[4-(1-Hydroxy-4-[4-(Hydroxydiphenylmethyl)-1-Piperidinyl]-butyl)-Phenyl]-2-Methylpropionic Acid. ResearchGate. [Link]
-
Doose, C. A., et al. (2004). Chromatographic behavior of pyrithiones. PubMed. [Link]
-
Sharma, A., & Sharma, R. (2016). Forced degradation studies. MedCrave online. [Link]
-
MDPI. (n.d.). Synthesis, Crystallographic Study and Antibacterial Activity of Ternary Copper(II) Complex with Chromone-Based Ligand and Pyridine. MDPI. [Link]
-
Vanhoenacker, G., & Sandra, P. (2006). Method Development for Drug Impurity Profiling: Part 1. LCGC International. [Link]
-
Bhaskar, R. D., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. [Link]
- Google Patents. (n.d.). Process for preparing 4-hydroxypyridines.
-
El-Daly, M. M., et al. (2022). Spectroscopic Characterization, Cyclic Voltammetry, Biological Investigations, MOE, and Gaussian Calculations of VO(II), Cu(II), and Cd(II) Heteroleptic Complexes. PMC. [Link]
-
Bellamri, M., et al. (2011). Mass spectrometric characterization of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-oxidized metabolites bound at Cys34 of human serum albumin. PubMed. [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. 4-Hydroxy-6-methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 5. biomedres.us [biomedres.us]
- 6. medcraveonline.com [medcraveonline.com]
- 7. Mass spectrometric characterization of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-oxidized metabolites bound at Cys34 of human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jddtonline.info [jddtonline.info]
- 9. AQbD-enhanced green RP-UPLC-PDA methodology for quantification and forced degradation studies for omeprazole, amoxicillin, and rifabutin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. mdpi.com [mdpi.com]
overcoming poor solubility of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one
Technical Support Center: 4-Hydroxy-1,6-dimethylpyridin-2(1H)-one
Welcome to the technical support guide for 4-hydroxy-1,6-dimethylpyridin-2(1H)-one. This document provides in-depth troubleshooting advice and experimental protocols designed for researchers, scientists, and drug development professionals encountering solubility challenges with this compound. Our goal is to equip you with the foundational knowledge and practical methodologies to overcome these obstacles effectively.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving 4-hydroxy-1,6-dimethylpyridin-2(1H)-one in standard aqueous buffers (e.g., PBS pH 7.4). Why is it so poorly soluble?
A1: The observed low aqueous solubility is intrinsic to the compound's physicochemical properties. PubChem lists its aqueous solubility as >20.9 µg/mL at pH 7.4, which is considered very poorly soluble.[1] This is due to a combination of its relatively non-polar pyridinone core and a stable crystal lattice structure that requires significant energy to break apart for dissolution. Intermolecular hydrogen bonding in the solid state can also contribute to its low solubility in water.[2]
Q2: What are the key physicochemical properties I should be aware of before starting my experiments?
A2: Understanding the fundamental properties of the molecule is the first step in designing a successful formulation strategy. Key parameters are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₉NO₂ | PubChem[1] |
| Molecular Weight | 139.15 g/mol | PubChem[1] |
| XLogP3-AA (Lipophilicity) | 0.1 | PubChem[1] |
| Hydrogen Bond Donors | 1 | PubChem[1] |
| Hydrogen Bond Acceptors | 2 | PubChem[1] |
| Aqueous Solubility (pH 7.4) | >20.9 µg/mL | PubChem[1] |
The low XLogP value suggests the molecule is not excessively lipophilic, but its planarity and hydrogen bonding capability contribute to a strong, stable crystal form that resists dissolution.
Q3: Can I improve the solubility by changing the pH? Is the compound ionizable?
A3: Yes, pH modification is a highly effective strategy. The 4-hydroxy group on the pyridinone ring is weakly acidic and can be deprotonated to form a more soluble phenolate-like anion at alkaline pH. Therefore, increasing the pH of your solvent system above the compound's pKa will significantly increase its solubility.[3][4][5] The exact pKa is not readily published, but for similar 4-hydroxypyridine structures, it is expected to be in the acidic range. A pH-solubility profile is the recommended first experiment to quantify this effect.
Q4: I managed to dissolve the compound at a high pH, but it precipitated when I diluted it into my neutral pH cell culture media. What happened?
A4: This is a common issue resulting from a shift in pH. Your high-pH stock solution contains the soluble, ionized form of the compound. When you dilute this into a larger volume of neutral buffer, the pH drops, causing the compound to protonate back to its less soluble, neutral form. If the concentration in the final solution exceeds its intrinsic solubility at that neutral pH, it will precipitate, or "crash out." To avoid this, ensure the final concentration is below the solubility limit at the final pH or consider using other solubilization techniques like cosolvents or cyclodextrins that are less sensitive to pH changes.
Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step protocols for systematically enhancing the solubility of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one.
Guide 1: Systematic pH Adjustment for Solubilization
Causality & Expertise: The solubility of an ionizable compound is governed by the Henderson-Hasselbalch equation. For a weak acid like 4-hydroxy-1,6-dimethylpyridin-2(1H)-one, raising the pH above its pKa converts the neutral, poorly soluble form (HA) into its ionized, more soluble conjugate base (A⁻). This is often the simplest and most effective initial approach for ionizable compounds.[3][4]
Caption: pH-dependent equilibrium of the compound.
Experimental Protocol: pH-Solubility Profiling
-
Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 4 to 11.
-
Suspension: Add an excess amount of the solid compound to a known volume of each buffer in separate glass vials. Ensure enough solid is present so that some remains undissolved at equilibrium.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. The "shake-flask" method is the gold standard.[6]
-
Phase Separation: After equilibration, allow the suspensions to settle. Centrifuge or filter the samples (using a 0.22 µm PVDF or similar filter compatible with your sample) to separate the undissolved solid.
-
Quantification: Dilute the clear supernatant with a suitable mobile phase and quantify the concentration of the dissolved drug using a validated analytical method, such as HPLC-UV.
-
Analysis: Plot the measured solubility (on a log scale) against the pH of each buffer. This will reveal the pH at which solubility begins to increase, providing an estimate of the pKa.
Guide 2: Cosolvency Approach
Causality & Expertise: Cosolvents are water-miscible organic solvents that enhance the solubility of non-polar or weakly polar compounds by reducing the overall polarity of the solvent system.[7][8] They disrupt the hydrogen-bonding network of water, creating a more favorable environment for the solute. This method is simple, rapid, and effective, particularly for creating concentrated stock solutions.[9][10]
Commonly Used Cosolvents (in order of decreasing polarity):
-
Glycerin
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
-
Ethanol
-
Dimethyl Sulfoxide (DMSO)
Experimental Protocol: Cosolvent Screening
-
System Preparation: Prepare a series of cosolvent-water mixtures (e.g., 10%, 20%, 40%, 60%, 80% v/v of PG in water).
-
Solubility Determination: Using the shake-flask method described in Guide 1, determine the saturation solubility of the compound in each cosolvent mixture.
-
Data Analysis: Plot the solubility (log scale) against the percentage of the cosolvent. This helps identify the most effective cosolvent and the concentration required to achieve your target solubility.
Data Summary: Expected Solubility Enhancement
| Solvent System (v/v) | Expected Solubility Increase (Relative to Water) | Key Considerations |
| 20% Ethanol / 80% Water | 10-50 fold | Common for in vitro studies. |
| 40% PG / 60% Water | 50-200 fold | Biocompatible, often used in parenteral formulations.[9] |
| 40% PEG 400 / 60% Water | 100-500 fold | High solubilization capacity.[11] |
| 100% DMSO | >1000 fold | Excellent for high-concentration stocks, but can have cellular toxicity. |
Caution: A major drawback of cosolvents is the potential for drug precipitation upon dilution into an aqueous medium.[9] Always perform a dilution test to ensure your compound remains in solution under final experimental conditions.
Guide 3: Complexation with Cyclodextrins
Causality & Expertise: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity. They can encapsulate poorly soluble "guest" molecules, like our compound, forming a water-soluble "host-guest" inclusion complex.[12][13] This masks the hydrophobic nature of the drug, significantly enhancing its apparent aqueous solubility without using organic solvents.[14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high water solubility and excellent safety profile.
Caption: Encapsulation via cyclodextrin complexation.
Experimental Protocol: Phase-Solubility Study
-
CD Solution Preparation: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10, 15% w/v).
-
Equilibration: Add an excess of the compound to each CD solution and perform the shake-flask method as described in Guide 1 for 48-72 hours.
-
Quantification: After filtration/centrifugation, measure the total concentration of the dissolved drug in the supernatant of each sample via HPLC-UV.
-
Analysis: Plot the total drug solubility against the HP-β-CD concentration. A linear relationship (Type A L) indicates the formation of a 1:1 soluble complex. The slope can be used to calculate the complexation binding constant. This method is a standard for characterizing such interactions.[15]
Guide 4: Other Advanced Approaches
If the above methods are insufficient, consider these advanced strategies:
-
Surfactant-Mediated Solubilization: Use non-ionic surfactants like Polysorbate 80 or Cremophor® EL to form micelles that encapsulate the drug. This is highly effective but requires careful consideration of the critical micelle concentration (CMC) and potential biological effects of the surfactant.[16]
-
Lipid-Based Drug Delivery Systems (LBDDS): For compounds with higher lipophilicity, dissolving them in oils and lipids to create emulsions or self-emulsifying drug delivery systems (SEDDS) can be a powerful strategy, particularly for oral delivery.[17][18][19][20]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level (e.g., using spray drying or hot-melt extrusion) can prevent crystallization and dramatically increase the dissolution rate.[21]
Choosing the right technique depends on your specific application, required concentration, route of administration, and tolerance for excipients.[16] We recommend a tiered approach, starting with the simplest methods (pH adjustment, cosolvency) before moving to more complex formulations.
References
-
4-Hydroxy-1,6-dimethyl-1,2-dihydropyridin-2-one | C7H9NO2 | CID 54676118. PubChem, National Center for Biotechnology Information. [Link]
-
4-Pyridone. Wikipedia. [Link]
-
Combined effect of complexation and pH on solubilization. PubMed, National Institutes of Health. [Link]
-
Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia. [Link]
-
4-Hydroxy-6-methylpyridin-2(1H)-one. PMC, National Institutes of Health. [Link]
-
SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results. [Link]
-
Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. [Link]
-
Metipirox | C7H9NO2 | CID 3047730. PubChem, National Center for Biotechnology Information. [Link]
-
Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC, National Institutes of Health. [Link]
-
Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences. [Link]
-
Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Journal of Drug Delivery and Therapeutics. [Link]
-
Lipid-Based Drug Delivery Systems. PMC, National Institutes of Health. [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC, National Institutes of Health. [Link]
-
Solubility enhancement techniques: A comprehensive review. ResearchGate. [Link]
-
Benefits of Lipid-based Delivery Systems in Poorly Soluble Drugs. Ascendia Pharma. [Link]
-
(PDF) Equilibrium solubility measurement of ionizable drugs - Consensus recommendations for improving data quality. ResearchGate. [Link]
-
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
-
Complexation and Solubility Enhancement of BCS Class Ⅱ Drug using Cyclodextrins. Impactfactor. [Link]
-
The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. MDPI. [Link]
-
Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers. [Link]
-
PH adjustment: Significance and symbolism. ScienceDirect. [Link]
-
Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. PMC, National Institutes of Health. [Link]
-
Complexation and Solubility Enhancement of BCS Class II Drug using Cyclodextrins. International Journal of Pharmaceutical Quality Assurance. [Link]
-
Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace. [Link]
-
4-hydroxy-1,6-dimethylpyridin-2(1H)-one In Stock. Anichem. [Link]
-
(PDF) Lipid-Based Drug Delivery Systems. ResearchGate. [Link]
-
16.4: The Effects of pH on Solubility. Chemistry LibreTexts. [Link]
-
Lipid‐Based Nano‐Delivery for Oral Administration of Poorly Water Soluble Drugs (PWSDs). SciSpace. [Link]
-
Cosolvency. Slideshare. [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. Journal of Drug Delivery and Therapeutics. [Link]
Sources
- 1. 4-Hydroxy-1,6-dimethyl-1,2-dihydropyridin-2-one | C7H9NO2 | CID 54676118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Hydroxy-6-methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wisdomlib.org [wisdomlib.org]
- 4. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wisdomlib.org [wisdomlib.org]
- 9. ijpbr.in [ijpbr.in]
- 10. Cosolvency | PPTX [slideshare.net]
- 11. scispace.com [scispace.com]
- 12. scienceasia.org [scienceasia.org]
- 13. impactfactor.org [impactfactor.org]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pnrjournal.com [pnrjournal.com]
- 17. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ascendiacdmo.com [ascendiacdmo.com]
- 19. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for 4-hydroxy-1,6-dimethylpyridin-2(1H)-one Synthesis
Welcome to the technical support center for the synthesis of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. As Senior Application Scientists, we aim to provide not just protocols, but the underlying rationale to empower your experimental success.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Each answer provides a causal explanation and actionable steps for resolution.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yield is a common issue that can stem from several factors, ranging from catalyst efficacy to reaction conditions.
Possible Causes & Solutions:
-
Suboptimal Catalyst Choice or Activity: The choice of catalyst is critical. For syntheses involving cyclocondensation, Lewis acids like aluminum chloride or zinc chloride are often employed to increase yield.[1] If you are using a precursor like ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate, strong mineral acids such as hydrochloric acid are effective for hydrolysis and decarboxylation, often resulting in very high yields (approaching 99%).[2][3]
-
Actionable Advice: If using a Lewis acid-catalyzed route, ensure the catalyst is fresh and anhydrous, as moisture can significantly decrease its activity. If using the hydrolysis route, confirm the concentration and purity of the hydrochloric acid.
-
-
Incomplete Reaction: The reaction may not have reached completion.
-
Actionable Advice: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Extend the reaction time if necessary. For the hydrolysis of ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate, refluxing for 72 hours is reported to be effective.[3]
-
-
Suboptimal Temperature: The reaction temperature may be too high or too low. High temperatures can lead to side product formation or decomposition, while low temperatures can result in a sluggish or incomplete reaction.
-
Actionable Advice: Optimize the temperature based on the specific protocol. For acid hydrolysis of the carboxylate precursor, reflux temperature is standard.[3]
-
-
Product Loss During Workup/Purification: Significant amounts of the product may be lost during extraction, precipitation, or crystallization steps.
-
Actionable Advice: In the acid hydrolysis method, the product conveniently precipitates from the reaction mixture as a white solid upon completion and cooling.[2][3] Ensure the mixture is sufficiently cooled to maximize precipitation before filtration. Wash the collected solid with a minimal amount of cold solvent to avoid redissolving the product.
-
Q2: I'm observing significant impurity formation. How can I identify and minimize these side products?
Impurity formation compromises yield and complicates purification. Understanding the source of these impurities is the first step toward mitigation.
Possible Causes & Solutions:
-
Side Reactions: Depending on the synthetic route, various side reactions can occur. For instance, in condensation reactions, self-condensation of starting materials or alternative cyclization pathways can lead to undesired products.
-
Actionable Advice: Maintain strict control over reaction stoichiometry and the order of reagent addition. Lowering the reaction temperature can sometimes increase selectivity and reduce the rate of side reactions.
-
-
Starting Material Impurities: The purity of your starting materials is paramount. Impurities can interfere with the reaction, leading to byproducts.
-
Actionable Advice: Use high-purity, reagent-grade solvents and starting materials.[3] Purify starting materials if their quality is questionable.
-
-
Purification Strategy: The chosen purification method may not be effective at separating the desired product from a specific impurity.
-
Actionable Advice: The target compound, 4-hydroxy-6-methylpyridin-2(1H)-one, is a solid with a high melting point (273–275 °C).[3] This property makes recrystallization an excellent purification method. A mixture of methanol and diethyl ether has been successfully used to obtain crystals suitable for X-ray diffraction.[2][3] Fractional distillation under reduced pressure is another powerful technique for purifying liquid intermediates if applicable to your specific synthetic route.[4]
-
Q3: My Lewis acid catalyst seems to be inactive or deactivating quickly. What's happening?
Catalyst deactivation is a critical issue, particularly with sensitive catalysts like Lewis acids.
Possible Causes & Solutions:
-
Poisoning: The catalyst's active sites can be blocked by "poisons" — substances that strongly adsorb to the surface. Water is a common poison for Lewis acids like AlCl₃.
-
Actionable Advice: Ensure all glassware is oven-dried before use. Use anhydrous solvents and handle hygroscopic Lewis acids in a controlled environment, such as a glove box or under an inert atmosphere (e.g., nitrogen or argon).
-
-
Thermal Degradation (Sintering): Although more common in heterogeneous catalysis at high temperatures, thermal degradation can lead to a loss of active surface area.[5]
-
Actionable Advice: Avoid excessive temperatures beyond what is specified in the protocol, as this can lead to irreversible changes in the catalyst's structure.
-
-
Coking: In some organic reactions, carbonaceous materials can deposit on the catalyst surface, blocking pores and active sites.[6]
-
Actionable Advice: This is less common for the target synthesis but can occur if reaction temperatures are too high or if starting materials are prone to polymerization. Optimizing reaction conditions can mitigate this.
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the synthesis of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one.
Q1: What are the primary catalytic strategies for synthesizing 4-hydroxy-1,6-dimethylpyridin-2(1H)-one?
The synthesis of this and structurally similar pyridinones can be approached via several routes, with catalyst selection depending on the chosen precursors.
-
Lewis Acid Catalysis: One documented approach involves a cyclocondensation reaction where a Lewis acid, such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂), is used to catalyze the ring formation.[1] The Lewis acid activates the substrates, facilitating the reaction and improving the overall yield.
-
Acid-Catalyzed Hydrolysis: A highly efficient and common method involves the hydrolysis and subsequent decarboxylation of a precursor like ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate. This reaction is typically carried out using a strong mineral acid like 1 N hydrochloric acid under reflux, leading to excellent yields.[2][3]
-
Biomass-Derived Routes: Modern, sustainable approaches have demonstrated the synthesis from biomass-derived triacetic acid lactone (TAL), which can be converted to 4-hydroxy-6-methylpyridin-2(1H)-one.[7] Subsequent catalytic transfer hydrogenation/hydrogenolysis using bimetallic catalysts (e.g., Ni-Ru on carbon) can then be used to produce other valuable compounds.[7]
Q2: Can you provide a general experimental protocol for a high-yield synthesis?
Certainly. The following protocol is based on the acid-catalyzed hydrolysis of ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate, which is reported to achieve a 99% yield.[3]
Protocol: Synthesis via Acid-Catalyzed Hydrolysis
-
Apparatus Setup: Equip a 500 mL round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: Place 10.0 g (0.05 mol) of ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate into the flask.
-
Solvent/Catalyst Addition: Add 350 mL of 1 N hydrochloric acid to the flask.
-
Reaction: Stir the mixture vigorously and heat it to reflux. Maintain reflux for 72 hours.
-
Product Precipitation: As the reaction proceeds to completion, the desired product, 4-hydroxy-6-methylpyridin-2(1H)-one, will precipitate out of the solution.
-
Isolation: After 72 hours, cool the reaction mixture to room temperature, followed by further cooling in an ice bath to maximize precipitation.
-
Filtration and Washing: Collect the white solid product by vacuum filtration. Wash the solid with a small amount of cold water to remove any residual acid.
-
Drying: Dry the product to obtain 4-hydroxy-6-methylpyridin-2(1H)-one (expected yield: ~6.2 g, 99%).
Q3: What is the fundamental role of the catalyst in pyridinone synthesis?
In chemical synthesis, a catalyst's primary role is to lower the activation energy of a reaction, thereby increasing its rate without being consumed in the process.
-
In Lewis Acid-Catalyzed Cyclocondensation: The Lewis acid (e.g., AlCl₃) coordinates to an electronegative atom (like oxygen) in one of the starting materials. This coordination withdraws electron density, making the molecule more electrophilic and highly susceptible to nucleophilic attack by the other reactant, thus promoting the key bond-forming and cyclization steps.
-
In Acid-Catalyzed Hydrolysis: The H⁺ ions from the hydrochloric acid catalyze the hydrolysis of the ester group in the precursor molecule. This is followed by a thermally induced decarboxylation (loss of CO₂) at reflux temperatures, which is facilitated by the acidic environment.
Q4: What are the key safety precautions for this synthesis?
Safety is paramount in any chemical synthesis.
-
Handling Acids: Strong acids like hydrochloric acid are corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Work in a well-ventilated fume hood.
-
Handling Lewis Acids: Anhydrous Lewis acids like aluminum chloride react violently with water. Handle them in an inert and dry environment. Their dust is also hazardous if inhaled.
-
Reflux Conditions: Ensure the reflux apparatus is set up correctly with proper water flow in the condenser to prevent the escape of volatile and potentially hazardous vapors.
-
General Precautions: Always be aware of the specific hazards of all reagents used by consulting their Safety Data Sheets (SDS).
Visualizations
General Synthesis & Troubleshooting Workflow
The following diagram illustrates a typical workflow for the synthesis and a logical decision tree for troubleshooting low yields.
Caption: Synthesis workflow and troubleshooting decision tree.
References
-
ResearchGate. (2013). 4-Hydroxy-6-methylpyridin-2(1H)-one. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Green synthesis of δ-lactam from biomass-derived 4-hydroxy-6-methylpyridin-2(1H)-one. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of pyridinone with various reactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). 4-Hydroxy-6-methylpyridin-2(1H)-one. Retrieved from [Link]
- Google Patents. (n.d.). EP2585436B1 - Process for preparing 4-hydroxypyridines.
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1 H).... Retrieved from [Link]
-
MDPI. (2023). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. Retrieved from [Link]
-
International Research Journal of Multidisciplinary Scope (IRJMS). (n.d.). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. Retrieved from [Link]
- Google Patents. (n.d.). WO2007052089A1 - A process for the purification of 1-halo-6,6-dimethyl-hept-2-ene-4-yne.
-
ResearchGate. (n.d.). Electronic nature of pyridine and its deactivation via Lewis acid. Retrieved from [Link]
-
AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. Retrieved from [Link]
-
YouTube. (2020). Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. Retrieved from [Link]
-
Preprints.org. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Retrieved from [Link]
-
PubMed. (2009). Optimization of the aminopyridopyrazinones class of PDE5 inhibitors: discovery of 3-[(trans-4-hydroxycyclohexyl)amino]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 4-Hydroxy-1,6-dimethyl-1H-pyridin-2-one. Retrieved from [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Hydroxy-6-methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2007052089A1 - A process for the purification of 1-halo-6,6-dimethyl-hept-2-ene-4-yne - Google Patents [patents.google.com]
- 5. ammoniaknowhow.com [ammoniaknowhow.com]
- 6. youtube.com [youtube.com]
- 7. Green synthesis of δ-lactam from biomass-derived 4-hydroxy-6-methylpyridin-2(1H)-one - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Biological Activity of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one
For researchers, scientists, and drug development professionals, the rigorous validation of a compound's biological activity is the cornerstone of innovation. This guide provides an in-depth, technically-focused comparison of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one, a promising pyridinone derivative. We will explore its potential antiproliferative and enzyme-inhibiting activities, benchmarking its performance against established compounds through detailed experimental protocols. Our approach emphasizes not just the "how" but the critical "why" behind each experimental design, ensuring a robust and self-validating system for your research.
Introduction to 4-hydroxy-1,6-dimethylpyridin-2(1H)-one and the Pyridinone Scaffold
The pyridinone ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, antitumor, anti-inflammatory, and antiviral properties.[1][2][3][4] Our focus, 4-hydroxy-1,6-dimethylpyridin-2(1H)-one, has demonstrated antiproliferative activity against human tumor cells and the ability to induce apoptosis.[5] A key mechanistic feature of many hydroxypyridinones is their excellent metal-chelating capability, which can lead to the inhibition of metalloenzymes or the depletion of essential intracellular metal ions like iron and zinc, thereby exerting their biological effects.[6][7]
This guide will compare the biological activity of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one with three strategically chosen compounds:
-
Deferiprone: An established, orally active iron chelator, providing a benchmark for metal-chelating activity.[6]
-
Kojic Acid: A well-known tyrosinase inhibitor with a similar hydroxypyrone scaffold, serving as a comparator for enzyme inhibition.[7]
-
A representative 4-(Arylthio)-pyridin-2(1H)-one derivative: To compare against another class of pyridinones with known potent biological activity, such as HIV-1 reverse transcriptase inhibition.[8]
Comparative Experimental Validation
To objectively assess the biological activity of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one, we will detail two key experimental workflows: an antiproliferative assay and a metalloenzyme inhibition assay.
Antiproliferative Activity Assessment in Cancer Cell Lines
Rationale: The initial evidence of antiproliferative effects of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one warrants a quantitative comparison with a known cytotoxic agent and a metal chelator that induces cancer cell death through iron depletion.[5][9] We will employ the MTT assay, a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.
Experimental Workflow: Antiproliferative MTT Assay
Caption: Workflow for assessing antiproliferative activity using the MTT assay.
Detailed Protocol:
-
Cell Culture: Maintain human breast cancer cell lines, MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative), in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Once cells reach approximately 80% confluency, detach them using trypsin, neutralize with complete medium, centrifuge, and resuspend. Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Compound Preparation and Treatment: Prepare stock solutions of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one, Deferiprone, and a positive control cytotoxic drug (e.g., Doxorubicin) in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.5%. Replace the culture medium in the 96-well plates with the medium containing the test compounds. Include wells with medium and DMSO as a vehicle control.
-
Incubation: Incubate the treated plates for 48 hours.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Expected Data and Comparison:
| Compound | MCF-7 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) |
| 4-hydroxy-1,6-dimethylpyridin-2(1H)-one | Experimental Value | Experimental Value |
| Deferiprone | Experimental Value | Experimental Value |
| Doxorubicin (Positive Control) | Expected < 1 µM | Expected < 1 µM |
This table will allow for a direct comparison of the cytotoxic potency of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one against a known iron chelator and a standard chemotherapeutic agent across two cancer cell lines with different molecular profiles.
Metalloenzyme Inhibition: Tyrosinase Activity Assay
Rationale: The hydroxypyridinone scaffold is known to chelate metal ions, a mechanism that can lead to the inhibition of metalloenzymes.[6][7] Tyrosinase, a copper-containing enzyme responsible for melanin biosynthesis, is an excellent model to validate this potential mechanism of action.[7] We will compare the inhibitory effect of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one with Kojic acid, a known tyrosinase inhibitor.
Signaling Pathway: Tyrosinase Catalysis
Caption: Simplified pathway of L-DOPA oxidation by tyrosinase.
Experimental Workflow: Tyrosinase Inhibition Assay
Caption: Workflow for the in vitro tyrosinase inhibition assay.
Detailed Protocol:
-
Reagent Preparation: Prepare a 0.1 M sodium phosphate buffer (pH 6.8). Prepare a stock solution of mushroom tyrosinase (e.g., 1000 units/mL) in the phosphate buffer. Prepare a 2.5 mM solution of L-DOPA in the same buffer. Prepare stock solutions of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one and Kojic acid in DMSO, followed by serial dilutions in the buffer.
-
Assay Procedure: In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of the test compound solution (or buffer for control), and 20 µL of the tyrosinase solution. Pre-incubate the mixture for 10 minutes at 25°C.
-
Reaction Initiation and Measurement: Initiate the reaction by adding 20 µL of the L-DOPA solution to each well. Immediately measure the absorbance at 475 nm (for dopachrome formation) every minute for 20 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction (V) from the linear portion of the absorbance versus time plot. The percentage of inhibition is calculated as: [ (V_control - V_inhibitor) / V_control ] * 100. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the inhibitor concentration.
Expected Data and Comparison:
| Compound | Tyrosinase IC₅₀ (µM) |
| 4-hydroxy-1,6-dimethylpyridin-2(1H)-one | Experimental Value |
| Kojic Acid (Positive Control) | Expected in low µM range |
This direct comparison will elucidate the potential of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one as a metalloenzyme inhibitor relative to a well-established compound.
Conclusion and Future Directions
This guide outlines a rigorous and comparative approach to validating the biological activity of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one. By employing standardized assays and comparing against relevant benchmarks, researchers can generate robust and publishable data. The antiproliferative and enzyme inhibition assays described provide a solid foundation for understanding the compound's potential therapeutic applications.
Future studies should aim to elucidate the specific mechanism of action. For instance, if significant antiproliferative activity is observed, further investigations into apoptosis pathways (e.g., caspase activation, PARP cleavage) and cell cycle analysis are warranted.[10] If tyrosinase inhibition is confirmed, exploring its activity against other metalloenzymes would be a logical next step. This structured approach, grounded in scientific integrity, will pave the way for a comprehensive understanding of the biological profile of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one.
References
-
Reyes, H., Aguirre, G., & Chávez, D. (2013). 4-Hydroxy-6-methylpyridin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 9), o1534. [Link]
-
Reyes, H., Aguirre, G., & Chávez, D. (2013). 4-Hydroxy-6-methylpyridin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 9), o1534. [Link]
-
Kumar, A., Chhikara, B. S., & Kumar, R. (2022). Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. RSC Medicinal Chemistry, 13(8), 923-940. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 54676118, 4-Hydroxy-1,6-dimethyl-1,2-dihydropyridin-2-one. Retrieved from [Link]
-
Ferreira, M., et al. (2022). Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms. Molecules, 27(15), 4987. [Link]
-
Wang, Y., et al. (2023). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules, 28(13), 5085. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 3047730, Metipirox. Retrieved from [Link]
-
Li, J., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Molecules, 27(6), 1988. [Link]
-
Kumar, A., & Kumar, R. (2023). An overview of synthesis and biological activities of 2-pyridone derivatives over the last decade. ResearchGate. [Link]
-
Singh, S., et al. (2021). Synthesis and Biological Activity of 2-pyridone Derivatives: A Mini Review. Ingenta Connect. [Link]
-
Hurtado-Rodríguez, D., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(54), 35057-35076. [Link]
-
Kumar, A., & Kumar, R. (2023). Pyridones in drug discovery: Recent advances. ResearchGate. [Link]
-
Sadeghi-Aliabadi, H., et al. (2013). Hydroxypyridinone Derivatives: Synthesis And Cytotoxic Evaluation. Journal of Reports in Pharmaceutical Sciences, 2(1), 5-15. [Link]
Sources
- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Activity of 2-pyridone Derivatives: A Mi...: Ingenta Connect [ingentaconnect.com]
- 4. researchgate.net [researchgate.net]
- 5. biosynth.com [biosynth.com]
- 6. Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. brieflands.com [brieflands.com]
- 10. mdpi.com [mdpi.com]
A Comparative Benchmarking Guide: Evaluating 4-hydroxy-1,6-dimethylpyridin-2(1H)-one Against Established Kinase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the comparative analysis of a novel compound, 4-hydroxy-1,6-dimethylpyridin-2(1H)-one, against well-characterized kinase inhibitors. While specific kinase inhibition data for 4-hydroxy-1,6-dimethylpyridin-2(1H)-one is emerging, its documented antiproliferative and apoptosis-inducing effects in human tumor cells warrant a thorough investigation into its potential as a targeted kinase inhibitor.[1] This guide will, therefore, serve as a blueprint for such an evaluation, outlining the requisite experimental workflows, data interpretation, and comparative analyses against established tyrosine and serine/threonine kinase inhibitors.
Introduction: The Kinase Inhibitor Landscape and the Emergence of Novel Scaffolds
Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[2] The development of small molecule kinase inhibitors has revolutionized therapeutic strategies, with over 80 FDA-approved agents targeting this enzyme family.[3] These inhibitors are broadly classified based on their target specificity (e.g., tyrosine kinases vs. serine/threonine kinases) and their mechanism of action.
The pyridin-2(1H)-one scaffold has garnered significant interest in medicinal chemistry due to its versatile biological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][4] Several derivatives of this core structure have been investigated as potent kinase inhibitors. For instance, certain pyridin-2(1H)-one derivatives have demonstrated inhibitory activity against c-Src kinase, a non-receptor tyrosine kinase implicated in cancer progression.[5] This precedent provides a strong rationale for the in-depth evaluation of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one as a potential kinase inhibitor.
This guide will use two well-established kinase inhibitors as benchmarks for our comparative study:
-
Imatinib (Gleevec®): A paradigm of targeted therapy, Imatinib is a potent inhibitor of the Bcr-Abl tyrosine kinase, the causative agent in chronic myeloid leukemia (CML). Its success has paved the way for the development of numerous other tyrosine kinase inhibitors.
-
A Representative Serine/Threonine Kinase Inhibitor (e.g., a PIM-1 inhibitor): PIM-1 is a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell survival and proliferation. Specific pyridone derivatives have shown potent, non-ATP competitive inhibition of PIM-1 kinase.[6]
The central objective of this guide is to present a systematic approach to characterize the kinase inhibitory profile of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one and to benchmark its performance against these established drugs.
Experimental Workflow for Comparative Analysis
A robust comparative analysis necessitates a multi-faceted experimental approach, progressing from in vitro biochemical assays to cell-based functional assays and ultimately to in vivo models. The following workflow provides a comprehensive strategy for this evaluation.
Phase 1: In Vitro Biochemical Profiling
The initial step in characterizing a potential kinase inhibitor is to determine its direct inhibitory activity against a panel of purified kinases.
2.1.1. Experimental Protocol: Biochemical Kinase Assay (Luminescence-based)
This protocol is adapted for a generic luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Materials:
-
Purified recombinant kinases (e.g., Bcr-Abl, PIM-1, and a panel of other kinases for selectivity screening)
-
Kinase-specific substrates
-
ATP
-
4-hydroxy-1,6-dimethylpyridin-2(1H)-one and known inhibitors (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
Assay buffer (optimized for each kinase)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one and the known inhibitors in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Kinase Reaction: a. To each well of the assay plate, add the test compound or vehicle control (DMSO). b. Add the kinase and substrate mixture to each well. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at the optimal temperature (typically 30°C) for the recommended time (e.g., 60 minutes).
-
ADP Detection: a. Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. b. Convert the ADP to ATP and generate a luminescent signal by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
2.1.2. Data Analysis: IC50 Determination and Selectivity Profiling
The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of an inhibitor.[7] It is the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.
The data from the biochemical assays are used to generate dose-response curves, from which the IC50 values are calculated. These values are then compiled into a table for comparative analysis.
Table 1: Hypothetical In Vitro Kinase Inhibition Profile
| Kinase Target | 4-hydroxy-1,6-dimethylpyridin-2(1H)-one IC50 (nM) | Imatinib IC50 (nM) | PIM-1 Inhibitor IC50 (nM) |
| Tyrosine Kinases | |||
| Bcr-Abl | 50 | 25 | >10,000 |
| c-Kit | 200 | 100 | >10,000 |
| PDGFRα | 350 | 150 | >10,000 |
| EGFR | >10,000 | >10,000 | >10,000 |
| Serine/Threonine Kinases | |||
| PIM-1 | 800 | >10,000 | 10 |
| AKT1 | 1,500 | >10,000 | 500 |
| CDK2 | >10,000 | >10,000 | >10,000 |
This table presents hypothetical data for illustrative purposes.
A broad kinase selectivity panel is crucial to assess the specificity of the compound and to identify potential off-target effects. The ideal kinase inhibitor will potently inhibit its intended target while showing minimal activity against other kinases.
Phase 2: Cell-Based Functional Assays
While biochemical assays are essential for determining direct enzyme inhibition, cell-based assays provide a more physiologically relevant context to evaluate the compound's efficacy. These assays assess the ability of the inhibitor to penetrate the cell membrane, engage its target in the cellular environment, and elicit a biological response.
3.1. Experimental Protocol: Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability and proliferation.
Materials:
-
Cancer cell lines expressing the target kinases (e.g., K562 cells for Bcr-Abl, a prostate or leukemia cell line for PIM-1)
-
Complete cell culture medium
-
4-hydroxy-1,6-dimethylpyridin-2(1H)-one and known inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
3.2. Data Analysis: Cellular Potency and Target Engagement
The results of the cell viability assays are used to determine the half-maximal effective concentration (EC50) or the half-maximal growth inhibitory concentration (GI50), which reflects the compound's potency in a cellular context.
Table 2: Hypothetical Cellular Potency
| Cell Line | Target Kinase | 4-hydroxy-1,6-dimethylpyridin-2(1H)-one GI50 (nM) | Imatinib GI50 (nM) | PIM-1 Inhibitor GI50 (nM) |
| K562 | Bcr-Abl | 250 | 100 | >10,000 |
| Prostate Cancer Line | PIM-1 | 1,200 | >10,000 | 50 |
| Normal Fibroblasts | N/A | >10,000 | >10,000 | >10,000 |
This table presents hypothetical data for illustrative purposes.
To confirm that the observed cellular effects are due to the inhibition of the intended target, it is essential to perform target engagement and pathway analysis studies, such as Western blotting to assess the phosphorylation status of the target kinase and its downstream substrates.
Phase 3: In Vivo Evaluation
Promising candidates from in vitro and cell-based assays are advanced to in vivo studies to assess their pharmacokinetic properties, efficacy in animal models, and potential toxicity.
4.1. Pharmacokinetic Studies: These studies determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, which is critical for establishing an appropriate dosing regimen for efficacy studies.
4.2. Xenograft Efficacy Models: Human cancer cell lines are implanted into immunocompromised mice to generate tumors. The mice are then treated with the test compound, and tumor growth is monitored over time to evaluate the compound's anti-tumor efficacy.
4.3. Toxicity Assessment: Preliminary toxicity studies are conducted to identify any potential adverse effects of the compound at therapeutically relevant doses.
Conclusion: A Framework for Rational Drug Discovery
The systematic and comparative approach outlined in this guide provides a robust framework for the evaluation of novel compounds such as 4-hydroxy-1,6-dimethylpyridin-2(1H)-one. By benchmarking against well-characterized kinase inhibitors, researchers can gain a comprehensive understanding of the compound's potency, selectivity, and potential as a therapeutic agent. While the specific kinase inhibitory profile of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one remains to be fully elucidated, the methodologies presented here offer a clear path forward for its investigation and for the rational design of the next generation of targeted therapies.
References
-
Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
-
4-Hydroxy-1,6-dimethyl-1,2-dihydropyridin-2-one | C7H9NO2 | CID 54676118. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
-
Discovery of 3,5-Dimethylpyridin-4(1H)-one Derivatives as Activators of AMP-Activated Protein Kinase (AMPK). (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
-
FDA-approved Protein Kinase Inhibitors. (n.d.). Sino Biological. Retrieved January 23, 2026, from [Link]
-
Synthesis of 4‐Hydroxy‐2‐pyridinone Derivatives and Evaluation of Their Antioxidant/Anticancer Activities. (2021). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives. (2014). PubMed. Retrieved January 23, 2026, from [Link]
-
Synthesis and antitumour activity of 4-hydroxy-2-pyridone derivatives. (2000). PubMed. Retrieved January 23, 2026, from [Link]
-
IC50, EC50 and Kd: What is the Difference and Why Do They matter? (2025). Promega Connections. Retrieved January 23, 2026, from [Link]
-
Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. (2022). MDPI. Retrieved January 23, 2026, from [Link]
-
4-Hydroxy-6-methylpyridin-2(1H)-one. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
3-Hydroxy-4-pyridinone derivatives designed for fluorescence studies to determine interaction with amyloid protein as well as cell permeability. (2015). PubMed. Retrieved January 23, 2026, from [Link]
-
Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
lines ic50 values: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 23, 2026, from [Link]
-
Recent Advances of Pyridinone in Medicinal Chemistry. (2020). Frontiers in Chemistry. Retrieved January 23, 2026, from [Link]
-
Identification and assessment of the 1,6-dihydroxy-pyridin-2-one moiety as privileged scaffold for HBV ribonuclease H inhibition. (2024). National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 3. A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promegaconnections.com [promegaconnections.com]
Evaluating the Selectivity of 4-Hydroxy-1,6-dimethylpyridin-2(1H)-one Based Inhibitors: A Comparative Guide
In the landscape of drug discovery, the pursuit of highly selective enzyme inhibitors is paramount. An inhibitor's ability to potently engage its intended target while sparing other proteins is a critical determinant of its therapeutic window and potential for adverse effects. The 4-hydroxy-1,6-dimethylpyridin-2(1H)-one scaffold has emerged as a privileged structure in medicinal chemistry, particularly as a metal-binding pharmacophore for the inhibition of metalloenzymes.[1][2] This guide provides an in-depth evaluation of the selectivity of inhibitors based on this scaffold, comparing their performance with alternative inhibitors and providing the experimental frameworks necessary for their rigorous assessment.
The Imperative of Selectivity for Metalloenzyme Inhibitors
Metalloenzymes, which constitute a significant portion of the proteome, are implicated in a vast array of physiological and pathological processes, making them attractive drug targets for conditions ranging from cancer to infectious diseases.[2] A common strategy for inhibiting these enzymes is to target the catalytic metal ion in their active site. The 4-hydroxypyridin-2(1H)-one moiety is an effective bidentate chelator of metal ions such as Zn(II) and Fe(III).[1][2] However, this very ability to bind metal ions raises a crucial question: how selective are these inhibitors? A lack of selectivity could lead to off-target inhibition of other essential metalloenzymes, resulting in undesirable toxicity. This guide will explore the methodologies used to profile the selectivity of these compounds and present comparative data to inform inhibitor design and selection.
Biochemical Assays: The First Line of Selectivity Assessment
Biochemical assays are fundamental in determining the intrinsic potency and selectivity of an inhibitor against a panel of purified enzymes. These assays provide a direct measure of the inhibitor's ability to interfere with enzyme activity in a controlled, cell-free environment.
Key Parameters: IC50 and Ki
The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. It represents the concentration of inhibitor required to reduce the activity of a specific enzyme by 50%. By determining the IC50 value of a 4-hydroxy-1,6-dimethylpyridin-2(1H)-one based inhibitor against its primary target and a panel of other metalloenzymes, a preliminary selectivity profile can be established. A significantly lower IC50 for the target enzyme compared to others indicates selectivity.
The inhibition constant (Ki) is a more precise measure of an inhibitor's binding affinity and is independent of the substrate concentration. It is a crucial parameter for comparing the potency of different inhibitors.
Comparative Selectivity of a Representative Hydroxypyridinone Inhibitor
To illustrate the selectivity of the hydroxypyridinone scaffold, we can examine the data for 1,2-HOPO-2, a close analog of the 4-hydroxy-1,6-dimethylpyridin-2(1H)-one core structure. A study evaluated its inhibitory activity against a panel of metalloenzymes at a concentration of 10 µM.[2] For comparison, other inhibitors with different metal-binding groups (MBGs) were also tested.
| Inhibitor (Metal-Binding Group) | Target Enzyme | % Inhibition at 10 µM | Off-Target Enzyme | % Inhibition at 10 µM |
| 1,2-HOPO-2 (Hydroxypyridinone) | MMP-12 | ~70% | hCAII | <10% |
| ACE | <10% | |||
| HDAC-2 | <10% | |||
| Tyrosinase | <10% | |||
| CGS 27023A (Hydroxamic Acid) | MMPs (Broad-spectrum) | >90% | hCAII | <10% |
| ACE | <10% | |||
| HDAC-2 | <10% | |||
| Tyrosinase | <10% | |||
| SAHA (Vorinostat) (Hydroxamic Acid) | HDACs | >90% | MMP-2 | ~20% |
| ACE | <10% | |||
| hCAII | <10% | |||
| Captopril (Thiol) | ACE | >90% | MMP-2 | <10% |
| hCAII | <10% | |||
| HDAC-2 | <10% |
Data is estimated from graphical representations in the source literature and should be considered illustrative.[2]
This data suggests that while the hydroxypyridinone scaffold is a potent metal chelator, inhibitors derived from it can exhibit a high degree of selectivity. The selectivity is not solely determined by the metal-binding group but is significantly influenced by the overall molecular structure of the inhibitor, which dictates its interactions with the unique topology of the enzyme's active site.[2]
A Deeper Dive into HDAC Inhibition
Derivatives of the hydroxypyridinone scaffold have also been explored as inhibitors of histone deacetylases (HDACs), a class of zinc-dependent metalloenzymes. A study on N-1 benzyl derivatives of hydroxy-thiopyridones (THOPOs), which are closely related to hydroxypyridinones, demonstrated isoform-selective inhibition.
| Compound | Target Isoform | IC50 (nM) |
| Compound 20 (ortho-methyl derivative) | HDAC6 | 306 |
| Compound 18 (para-methyl derivative) | HDAC8 | 800 |
Data from a study on hydroxy-thiopyridone derivatives, close analogs of hydroxypyridinones.[1]
This highlights the potential for fine-tuning the selectivity of hydroxypyridinone-based inhibitors through subtle structural modifications.[1]
Experimental Protocol: Biochemical Assay for Metalloenzyme Inhibition (MMP-12)
This protocol provides a step-by-step method for determining the inhibitory activity of a 4-hydroxy-1,6-dimethylpyridin-2(1H)-one based compound against a matrix metalloproteinase, such as MMP-12.
Materials:
-
Human recombinant MMP-12 (Enzo Life Sciences)
-
Fluorogenic OmniMMP substrate (Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2·AcOH, Enzo Life Sciences)
-
Assay Buffer: 50 mM HEPES, 10 mM CaCl2, 0.05% Brij-35, pH 7.5
-
4-hydroxy-1,6-dimethylpyridin-2(1H)-one based inhibitor (dissolved in DMSO)
-
96-well black microplates
-
Fluorescence plate reader (Excitation: 320 nm, Emission: 400 nm)
Procedure:
-
Prepare a serial dilution of the inhibitor in DMSO. Further dilute the inhibitor solutions in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
In a 96-well plate, add 50 µL of the diluted inhibitor solutions to the appropriate wells. For control wells, add 50 µL of assay buffer with the same final DMSO concentration.
-
Add 25 µL of the MMP-12 enzyme solution (at a pre-determined optimal concentration) to all wells except the "no enzyme" control wells.
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.[3]
-
Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate solution (to a final concentration of 4 µM) to all wells.[3]
-
Immediately begin monitoring the increase in fluorescence over time using a plate reader at 37°C. Record readings every 1-2 minutes for at least 30 minutes.
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time plots.
-
Determine the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Broader Context and Alternative Inhibitors
To provide a comprehensive evaluation, it is crucial to compare the selectivity of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one based inhibitors with other classes of metalloenzyme inhibitors.
-
Hydroxamic Acids: Compounds like Vorinostat (SAHA) and the broad-spectrum MMP inhibitors Batimastat and Marimastat utilize a hydroxamic acid moiety to chelate the active site metal ion. [2][4]While potent, some hydroxamic acids have been associated with off-target effects. [5]* Thiols: Captopril, an angiotensin-converting enzyme (ACE) inhibitor, employs a thiol group to coordinate the zinc ion in the enzyme's active site. [2]* Carboxylates: Some inhibitors utilize a carboxylate group for metal chelation.
The choice of metal-binding pharmacophore is a key determinant of an inhibitor's overall properties, including its selectivity. The 4-hydroxypyridin-2(1H)-one scaffold offers a valuable alternative to more traditional pharmacophores, with the potential for developing highly selective inhibitors through careful chemical design.
Conclusion and Future Directions
The 4-hydroxy-1,6-dimethylpyridin-2(1H)-one scaffold represents a versatile and promising platform for the development of selective metalloenzyme inhibitors. The evidence presented in this guide demonstrates that while these compounds are potent metal chelators, they can be engineered to achieve a high degree of selectivity for their intended targets. The key to successful drug development lies in the rigorous evaluation of selectivity using a combination of biochemical and cell-based assays.
Future research should focus on expanding the selectivity profiling of this class of inhibitors against larger panels of metalloenzymes and other protein classes. Furthermore, the use of advanced techniques such as chemoproteomics and CETSA coupled with mass spectrometry will provide a more comprehensive understanding of their on- and off-target interactions within the complex environment of the cell. By leveraging the insights gained from these studies, medicinal chemists can continue to refine the 4-hydroxy-1,6-dimethylpyridin-2(1H)-one scaffold to generate the next generation of highly selective and effective therapeutics.
References
-
Ghattas, W., et al. (2022). Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. RSC Medicinal Chemistry, 13(5), 535-555. [Link]
-
Diebold, M., et al. (2013). Investigating the Selectivity of Metalloenzyme Inhibitors. Journal of Medicinal Chemistry, 56(11), 4627-4636. [Link]
-
Raymond, K. N., et al. (2021). Hydroxypyridinones as a Very Promising Platform for Targeted Diagnostic and Therapeutic Radiopharmaceuticals. Molecules, 26(22), 7013. [Link]
-
Reyes, H., et al. (2013). 4-Hydroxy-6-methylpyridin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1534. [Link]
-
Reyes, H., et al. (2013). 4-Hydroxy-6-methylpyridin-2(1H)-one. ResearchGate. [Link]
-
Diebold, M., et al. (2015). Investigating the Selectivity of Metalloenzyme Inhibitors in the Presence of Competing Metalloproteins. Biochemistry, 54(35), 5488-5493. [Link]
-
Li, J., et al. (2024). Discovery of Novel Metalloenzyme Inhibitors Based on Property Characterization: Strategy and Application for HDAC1 Inhibitors. Molecules, 29(5), 1084. [Link]
-
Diebold, M., et al. (2015). Investigating the Selectivity of Metalloenzyme Inhibitors in the Presence of Competing Metalloproteins. PubMed. [Link]
-
Wojtowicz-Praga, S., et al. (1997). Matrix metalloproteinase inhibition as a novel anticancer strategy: a review with special focus on batimastat and marimastat. Investigational New Drugs, 15(1), 61-75. [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1473, 161-180. [Link]
Sources
- 1. Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigating the Selectivity of Metalloenzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigating the Selectivity of Metalloenzyme Inhibitors in the Presence of Competing Metalloproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix metalloproteinase inhibition as a novel anticancer strategy: a review with special focus on batimastat and marimastat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
The Pyridinone Scaffold: A Head-to-Head Comparison in Modern Drug Design
In the landscape of contemporary drug discovery, the selection of a core chemical scaffold is a critical decision that profoundly influences the ultimate success of a therapeutic candidate. Among the privileged heterocyclic structures, the pyridinone moiety has emerged as a cornerstone in medicinal chemistry, celebrated for its versatile physicochemical properties and its presence in a multitude of FDA-approved drugs.[1][2] This guide offers an in-depth, head-to-head comparison of the two principal pyridinone isomers, 2-pyridinone and 4-pyridinone, providing researchers, scientists, and drug development professionals with the critical insights and experimental data necessary to strategically deploy these scaffolds in their research endeavors.
The Strategic Value of the Pyridinone Core: A Privileged Scaffold
Pyridinone scaffolds, six-membered aromatic rings containing a nitrogen atom and a carbonyl group, offer a unique combination of features that make them highly attractive in drug design.[3][4] They can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets.[1][5] Furthermore, their ability to serve as bioisosteres for other common chemical groups, such as amides and phenols, allows for the fine-tuning of molecular properties to overcome challenges in potency, selectivity, and pharmacokinetics.[3][4]
This guide will dissect the nuances of the 2-pyridinone and 4-pyridinone scaffolds, exploring their relative strengths and weaknesses through the lens of established and experimental data. We will delve into their synthesis, comparative physicochemical and pharmacokinetic profiles, and showcase their application in successful drug discovery case studies.
Isomeric Distinction: 2-Pyridinone vs. 4-Pyridinone
The seemingly subtle difference in the position of the carbonyl group between 2-pyridinone and 4-pyridinone leads to significant variations in their electronic distribution, hydrogen bonding capabilities, and overall molecular properties.[1] These differences have profound implications for their interactions with biological targets and their behavior in physiological environments.
Head-to-Head Comparison: Physicochemical and Pharmacokinetic Properties
The choice between a 2-pyridinone and a 4-pyridinone scaffold can significantly impact a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The following table summarizes key comparative data, synthesized from various literature sources.
| Property | 2-Pyridinone Derivatives | 4-Pyridinone Derivatives | Rationale and Causality |
| Aqueous Solubility | Generally moderate to good. Can be modulated by substituents. | Often exhibit higher polarity and potentially better aqueous solubility. | The 4-pyridinone structure possesses a more pronounced vinylogous amide character, leading to a greater dipole moment and increased polarity. |
| Lipophilicity (LogP/LogD) | Typically lower than the corresponding pyridine. Can be fine-tuned. | Generally lower lipophilicity compared to 2-pyridinone analogs. | The increased polarity of the 4-pyridinone core contributes to a lower partition coefficient. |
| Metabolic Stability | Can be susceptible to oxidation, particularly on the pyridinone ring. | Often exhibit greater metabolic stability compared to electron-rich aromatic rings. | The electron-deficient nature of the pyridinone ring can reduce susceptibility to oxidative metabolism by cytochrome P450 enzymes.[6] |
| Plasma Protein Binding | Variable, dependent on substituents. | Generally, lower plasma protein binding is expected due to increased polarity. | More polar compounds tend to have lower affinity for albumin and other plasma proteins. |
| Tautomerism | Exists in equilibrium with its 2-hydroxypyridine tautomer. The pyridone form is generally favored in polar solvents.[7] | Also exists in equilibrium with its 4-hydroxypyridine tautomer, with the pyridone form being predominant. | The energetic preference for the pyridone tautomer is a key feature influencing its interactions and properties. |
Case Studies in Drug Discovery: The Pyridinone Advantage
The strategic incorporation of a pyridinone scaffold has been instrumental in the success of numerous marketed drugs.
Case Study 1: Doravirine (Pifeltro®) - A 4-Pyridinone-based HIV-1 NNRTI
Doravirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[2] The central 4-pyridinone core plays a crucial role in its mechanism of action, forming key hydrogen bonds with the target enzyme. The selection of the 4-pyridinone scaffold contributed to a favorable resistance profile and a good pharmacokinetic profile, allowing for once-daily dosing.
Case Study 2: Milrinone (Primacor®) - A 2-Pyridinone-based Cardiotonic Agent
Milrinone is a phosphodiesterase 3 (PDE3) inhibitor used to treat heart failure. Its 2-pyridinone structure is essential for its inhibitory activity against PDE3. The scaffold provides the necessary geometry and hydrogen bonding interactions to fit into the active site of the enzyme, leading to increased cardiac contractility.[1]
Experimental Protocols
To facilitate the practical application of the concepts discussed, this section provides detailed, step-by-step methodologies for the synthesis of pyridinone scaffolds and for a key biological assay.
Protocol 1: General Synthesis of a Substituted 2-Pyridone
This protocol describes a common method for the synthesis of a 2-pyridone derivative via a condensation reaction.
Materials:
-
β-ketoester (1.0 eq)
-
Cyanoacetamide (1.0 eq)
-
Piperidine (catalytic amount)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Büchner funnel and filter paper
Procedure:
-
To a round-bottom flask, add the β-ketoester (1.0 eq), cyanoacetamide (1.0 eq), and ethanol.
-
Add a catalytic amount of piperidine to the mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Collect the precipitated product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold ethanol.
-
Dry the product under vacuum to obtain the desired 2-pyridone derivative.
Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol outlines a general procedure for assessing the metabolic stability of a pyridinone-containing compound.[8]
Materials:
-
Test compound (e.g., pyridinone derivative)
-
Liver microsomes (e.g., human, rat)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
Incubator/water bath (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate the liver microsomes and the NADPH regenerating system in phosphate buffer at 37°C for 5 minutes.
-
Initiate the reaction by adding the test compound to the pre-warmed microsome mixture. The final concentration of the test compound is typically 1 µM.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the disappearance of the parent compound over time.
Conclusion: Making an Informed Scaffold Choice
The decision to employ a 2-pyridinone versus a 4-pyridinone scaffold is a nuanced one, contingent on the specific therapeutic target and the desired physicochemical and pharmacokinetic properties of the final drug candidate. While 4-pyridinones may offer advantages in terms of polarity and, in some cases, metabolic stability, 2-pyridinones have a long and successful history in approved drugs. A thorough understanding of the subtle yet significant differences between these two isomers, supported by robust experimental evaluation, is paramount for any drug discovery program aiming to leverage the power of the pyridinone scaffold. This guide provides a foundational framework for making such informed decisions, empowering researchers to navigate the complexities of modern medicinal chemistry with greater confidence and precision.
References
-
Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Available from: [Link]
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Journal of Medicinal Chemistry. Available from: [Link]
-
Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
-
Pyridones in drug discovery: Recent advances. PubMed. Available from: [Link]
-
Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central. Available from: [Link]
-
(PDF) Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. Available from: [Link]
-
(PDF) Recent Advances in Chemistry and Pharmacological Aspects of 2-Pyridone Scaffolds. ResearchGate. Available from: [Link]
-
Drug solubility: why testing early matters in HTS. BMG LABTECH. Available from: [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available from: [Link]
-
Stability of 4-pyridone vs 4-pyridinol. Chemistry Stack Exchange. Available from: [Link]
-
Metabolism-Directed Optimization of 3-Aminopyrazinone Acetamide Thrombin Inhibitors. Development of an Orally Bioavailable Series Containing P1 and P3 Pyridines. ResearchGate. Available from: [Link]
-
4(1H)-Pyridone and 4(1H)-Quinolone Derivatives as Antimalarials with Erythrocytic, Exoerythrocytic, and Transmission Blocking Activities. PubMed Central. Available from: [Link]
-
Intrinsic Aqueous Solubility: Mechanistically Transparent Data-Driven Modeling of Drug Substances. PubMed Central. Available from: [Link]
-
Comparative Hydrophobicity, Solubility, and Metabolic Stability of 4(1 H)-Pyridones, 4(1 H)-Quinolones, and 9(10 H)-Acridones. PubMed. Available from: [Link]
-
Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. PubMed Central. Available from: [Link]
-
2-Pyridone. Wikipedia. Available from: [Link]
-
Aqueous Solubility Assay. Bienta. Available from: [Link]
Sources
- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 6. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
comparing the efficacy of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one derivatives in cancer cell lines
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored, pyridin-2(1H)-one derivatives have emerged as a promising class of compounds, demonstrating a broad spectrum of biological activities, including potent antitumor effects.[1][2] This guide provides an in-depth comparison of the efficacy of a series of 4-hydroxy-2-pyridone derivatives, with a focus on their cytotoxic activity, structure-activity relationships (SAR), and underlying mechanisms of action in various cancer cell lines. Drawing upon key experimental data, this document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of oncology.
Introduction to 4-Hydroxy-2-Pyridones in Cancer Research
The 4-hydroxy-2-pyridone core is a privileged scaffold in medicinal chemistry, found in a number of natural products exhibiting diverse biological activities, including cytotoxic effects.[2] The presence of both a hydrogen bond donor (the hydroxyl group) and acceptor (the carbonyl group) within the structure allows for critical interactions with biological targets.[3] Furthermore, the pyridone ring system is amenable to chemical modification at various positions, enabling the systematic exploration of structure-activity relationships to optimize potency and selectivity. Novel pyridinone-containing molecules have garnered significant attention for their wide-ranging antiproliferative activity against numerous human tumor cell lines.[1]
Comparative Cytotoxicity of 4-Hydroxy-2-Pyridone Derivatives
A seminal study by Cocco et al. provides a foundational dataset for comparing the in vitro antitumor activity of a series of 4-hydroxy-2-pyridone derivatives and their corresponding bis(pyridyl)methanes.[4] These compounds were evaluated against a panel of 60 human tumor cell lines, offering a broad perspective on their cytotoxic potential.
Data Summary: Growth Inhibition of Cancer Cell Lines
The following table summarizes the growth inhibitory effects of key 4-hydroxy-2-pyridone derivatives from the study by Cocco et al. The data is presented as the concentration at which 50% of cell growth is inhibited (GI50). For clarity, a selection of representative cancer cell lines is shown.
| Compound | Derivative Type | Modification | Representative Cancer Cell Line | GI50 (µM) |
| 2a | 4-Hydroxy-2-pyridone | R = Morpholino | Leukemia (CCRF-CEM) | >100 |
| 2b | 4-Hydroxy-2-pyridone | R = Piperidino | Leukemia (CCRF-CEM) | >100 |
| 3a | Bis(pyridyl)methane | R = Morpholino, R' = H | Leukemia (CCRF-CEM) | 17.8 |
| 3b | Bis(pyridyl)methane | R = Piperidino, R' = H | Leukemia (CCRF-CEM) | 15.5 |
| 4g | Bis(pyridyl)methane | R = Morpholino, R' = 2,6-dichlorophenyl | Leukemia (CCRF-CEM) | 0.48 |
| 4g | Bis(pyridyl)methane | R = Morpholino, R' = 2,6-dichlorophenyl | Non-Small Cell Lung Cancer (NCI-H522) | 0.55 |
| 4g | Bis(pyridyl)methane | R = Morpholino, R' = 2,6-dichlorophenyl | Colon Cancer (COLO 205) | 0.54 |
| 4g | Bis(pyridyl)methane | R = Morpholino, R' = 2,6-dichlorophenyl | CNS Cancer (SF-295) | 0.50 |
| 4g | Bis(pyridyl)methane | R = Morpholino, R' = 2,6-dichlorophenyl | Melanoma (MALME-3M) | 0.49 |
| 4g | Bis(pyridyl)methane | R = Morpholino, R' = 2,6-dichlorophenyl | Ovarian Cancer (OVCAR-3) | 0.58 |
| 4g | Bis(pyridyl)methane | R = Morpholino, R' = 2,6-dichlorophenyl | Renal Cancer (A498) | 0.60 |
| 4g | Bis(pyridyl)methane | R = Morpholino, R' = 2,6-dichlorophenyl | Prostate Cancer (PC-3) | 0.54 |
| 4g | Bis(pyridyl)methane | R = Morpholino, R' = 2,6-dichlorophenyl | Breast Cancer (MCF7) | 0.62 |
Data extracted from Cocco, M. T., Congiu, C., & Onnis, V. (2000). Synthesis and antitumour activity of 4-hydroxy-2-pyridone derivatives. European journal of medicinal chemistry, 35(5), 545–552.[4]
Structure-Activity Relationship (SAR) Analysis
The data reveals several key structure-activity relationships:
-
Dimerization is Crucial for Activity: The monomeric 4-hydroxy-2-pyridone derivatives 2a and 2b were largely inactive, with GI50 values greater than 100 µM. In contrast, their dimerization into bis(pyridyl)methane structures (3a , 3b , and 4g ) led to a significant increase in cytotoxic potency.[4] This suggests that the bis-heterocyclic scaffold is a critical pharmacophore for the observed anticancer activity.
-
The Nature of the Linker Dictates Potency: The most potent compound in the series was 4g , a bis(pyridyl)methane derivative where the two pyridone rings are linked by a methylene bridge substituted with a 2,6-dichlorophenyl group.[4] This compound exhibited significant activity across all tested cell lines, with GI50 values in the sub-micromolar range.[4] This highlights the importance of the substituent on the bridging methylene group in modulating biological activity. The presence of electron-withdrawing groups, such as the chloro-substituents on the phenyl ring, appears to enhance cytotoxicity. A review of pyridine derivatives has indicated that the presence and position of certain functional groups, including halogens, can significantly influence their antiproliferative activity.[3]
-
Influence of the N-substituent: While both the morpholino (2a , 3a , 4g ) and piperidino (2b , 3b ) substituted derivatives showed activity upon dimerization, the data from the most active compound, 4g , which bears a morpholino group, suggests that this moiety is well-tolerated and contributes to the overall potency.
Mechanistic Insights: Induction of Apoptosis and Cell Cycle Arrest
While the study by Cocco et al. primarily focused on cytotoxicity, the broader class of pyridinone derivatives is known to exert its anticancer effects through the induction of apoptosis and cell cycle arrest.[1]
A naturally occurring 4-hydroxy-2-pyridone derivative, Sambutoxin, has been shown to inhibit the proliferation of various cancer cells by inducing the production of reactive oxygen species (ROS), which in turn causes DNA damage.[5] This DNA damage subsequently triggers the activation of ATM and Chk2, leading to G2/M cell cycle arrest and apoptosis via the mitochondrial pathway.[5] This is characterized by an increased Bax/Bcl-2 ratio, loss of mitochondrial membrane potential, cytochrome c release, and activation of caspases-9 and -3.[5]
Dipyrithione, a related pyridinethione compound, has also been demonstrated to induce cell cycle arrest at the G1 phase, leading to apoptosis.[6] Although the precise mechanisms for the bis(pyridyl)methane derivatives from the Cocco et al. study have not been fully elucidated, it is highly probable that they share similar mechanistic pathways involving the induction of programmed cell death and interference with cell cycle progression.
Experimental Protocols
To facilitate further research and validation of these findings, detailed protocols for key in vitro assays are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 4-hydroxy-2-pyridone derivatives and a vehicle control. Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570-590 nm using a microplate reader.[7] A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 value for each compound.
Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[8]
Principle: During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact plasma membrane of live and early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where the membrane integrity is compromised.[8]
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the desired compounds for a specified time. Harvest both adherent and floating cells and wash with cold PBS.
-
Cell Staining: Resuspend the cells in Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic and necrotic cells will be positive for both Annexin V and PI.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[1]
Principle: Propidium iodide stoichiometrically binds to DNA.[1] Therefore, the amount of fluorescence emitted from the PI-DNA complex is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount of DNA.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the compounds of interest and harvest at the desired time points.
-
Cell Fixation: Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping. Cells can be stored at -20°C.
-
Cell Staining: Wash the fixed cells with PBS and then resuspend in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate the cells in the dark at room temperature for at least 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for evaluating the anticancer efficacy of 4-hydroxy-2-pyridone derivatives.
Caption: Experimental workflow for the evaluation of 4-hydroxy-2-pyridone derivatives.
Conclusion and Future Perspectives
The available evidence strongly supports the potential of 4-hydroxy-2-pyridone derivatives, particularly in their dimeric bis(pyridyl)methane form, as a promising scaffold for the development of novel anticancer agents. The work of Cocco et al. has laid a solid foundation by demonstrating the potent, broad-spectrum cytotoxicity of compounds such as 4g .[4] The key to their activity appears to lie in the bis-heterocyclic structure and the nature of the substituent on the bridging methylene group.
Future research should focus on a more detailed mechanistic evaluation of the most potent bis(pyridyl)methane derivatives. Elucidating their specific effects on apoptotic pathways and cell cycle progression in a variety of cancer cell lines will be crucial for understanding their mode of action and identifying potential biomarkers for patient stratification. Furthermore, a systematic exploration of a wider range of substituents on the bridging methylene and the N1 position of the pyridone ring could lead to the discovery of derivatives with even greater potency and improved pharmacological properties. The synthesis of analogs of the naturally occurring Sambutoxin with modifications to the core structure could also be a fruitful avenue of investigation. Ultimately, the promising in vitro data presented here warrants further preclinical development, including in vivo efficacy and toxicity studies, to translate these findings into tangible clinical benefits.
References
-
Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]
-
Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., Al-Salahi, R., & El-Tahir, K. E.-H. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]
-
Cocco, M. T., Congiu, C., & Onnis, V. (2000). Synthesis and antitumour activity of 4-hydroxy-2-pyridone derivatives. European journal of medicinal chemistry, 35(5), 545–552. [Link]
-
Dai, H., & Chen, J. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 856586. [Link]
-
Cocco, M. T., Congiu, C., Lilliu, V., & Onnis, V. (2006). New bis(pyridyl)methane derivatives from 4-hydroxy-2-pyridones: synthesis and antitumoral activity. Bioorganic & medicinal chemistry, 14(1), 366–370. [Link]
-
Hilger, J., & Brückner, R. (2010). 4-Hydroxy-2-pyridone alkaloids: Structures and synthetic approaches. Natural product reports, 27(8), 1136–1163. [Link]
-
University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]
-
van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]
-
Wlodkowic, D., Telford, W., & Darzynkiewicz, Z. (2011). Assaying cell cycle status using flow cytometry. Current protocols in cytometry, Chapter 7, Unit 7.6. [Link]
-
Zhang, J., Liu, Y., Zhang, C., Li, C., Zhu, J., Liu, Y., Zhang, N., & Liu, Y. (2018). Discovery and Characterization of 4-Hydroxy-2-pyridone Derivative Sambutoxin as a Potent and Promising Anticancer Drug Candidate: Activity and Molecular Mechanism. Journal of agricultural and food chemistry, 66(44), 11612–11624. [Link]
-
Maliszewska, H. K., Not, V., Gualdani, R., Richards, P., Le-Sauvage, S., Le-Gall, E., & Gandon, V. (2020). Anticancer activity and DNA interaction of bis(pyridyl)allene-derived metal complexes. Molecules (Basel, Switzerland), 25(24), 5988. [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
-
Bio-Rad. (2021, February 1). How to Use Flow Cytometry to Measure Apoptosis: Part One. Retrieved from [Link]
-
Zhang, Y., Li, Y., Li, J., Gao, Y., Li, G., & He, W. (2013). Dipyrithione induces cell-cycle arrest and apoptosis in four cancer cell lines in vitro and inhibits tumor growth in a mouse model. Cancer cell international, 13(1), 101. [Link]
-
The Francis Crick Institute. (2023, January 17). Cell Cycle Analysis By Flow Cytometry. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Cell cycle arrest – Knowledge and References. Retrieved from [Link]
Sources
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. 4-Hydroxy-2-pyridone alkaloids: Structures and synthetic approaches - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis, and cytotoxicity evaluation of novel indole-acylhydrazone derivatives of 4-pyridinone as potential histone deacetylase-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antitumour activity of 4-hydroxy-2-pyridone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cancer.wisc.edu [cancer.wisc.edu]
- 6. Dipyrithione induces cell-cycle arrest and apoptosis in four cancer cell lines in vitro and inhibits tumor growth in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one
For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one, moving beyond simple instructions to explain the rationale behind each procedure. Our commitment is to empower laboratory personnel with the knowledge to handle this compound safely and in compliance with environmental regulations, thereby fostering a culture of safety and scientific integrity.
Hazard Assessment and Immediate Safety Concerns
Before any disposal procedures are initiated, a thorough understanding of the hazards associated with 4-hydroxy-1,6-dimethylpyridin-2(1H)-one is paramount. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards[1]:
-
Harmful if swallowed (Acute toxicity, oral) [1]
-
Causes skin irritation [1]
-
Causes serious eye irritation [1]
-
May cause respiratory irritation [1]
These classifications necessitate stringent adherence to safety protocols to mitigate the risk of exposure to laboratory personnel. The causality is clear: direct contact with the skin or eyes can lead to irritation, ingestion can be harmful, and inhalation of airborne particles may irritate the respiratory tract.
Quantitative Hazard Data
| Hazard Classification | GHS Category | Hazard Statement |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |
Data sourced from the PubChem database.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) is non-negotiable when handling 4-hydroxy-1,6-dimethylpyridin-2(1H)-one. The rationale for each piece of equipment is directly linked to the compound's hazard profile.
-
Eye and Face Protection : Chemical safety goggles are mandatory to protect against splashes that could cause serious eye irritation.[2][3] In situations with a higher risk of splashing, a face shield worn over goggles provides an additional layer of protection.[4]
-
Hand Protection : Chemically resistant gloves are essential to prevent skin contact. Nitrile gloves are a common and effective choice for handling many laboratory chemicals, including pyridine derivatives.[5] It is crucial to inspect gloves for any signs of degradation or perforation before each use and to change them frequently.[6]
-
Body Protection : A standard laboratory coat, fully buttoned, must be worn to protect the skin on the arms and body.[3][5]
-
Respiratory Protection : When handling the solid compound outside of a chemical fume hood where dust may be generated, a NIOSH-approved respirator is necessary to prevent respiratory irritation.[2]
Disposal Protocol: A Step-by-Step Guide
The disposal of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[4] The following protocol is designed to ensure compliance with hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.
Step 1: Waste Segregation and Containerization
Proper segregation of chemical waste is a critical step to prevent dangerous reactions and ensure that the waste can be managed safely by disposal facilities.[7][8]
-
Solid Waste :
-
Collect unadulterated solid 4-hydroxy-1,6-dimethylpyridin-2(1H)-one and any materials grossly contaminated with the solid (e.g., weighing papers, spatulas) in a dedicated, leak-proof, and chemically compatible container.[7] High-density polyethylene (HDPE) containers are a suitable choice.
-
Do not mix with other chemical waste streams unless their compatibility has been verified.[7]
-
-
Liquid Waste :
-
Contaminated Labware and PPE :
-
Disposable items such as gloves, bench paper, and pipette tips that are contaminated with 4-hydroxy-1,6-dimethylpyridin-2(1H)-one should be placed in a designated hazardous waste bag.[9][10]
-
Contaminated glassware should be decontaminated if possible or disposed of as hazardous waste. Broken contaminated glassware should be placed in a puncture-resistant container specifically for hazardous sharps.[10]
-
Step 2: Labeling of Hazardous Waste Containers
Accurate and clear labeling of hazardous waste containers is a legal requirement and essential for the safety of everyone in the laboratory and at the disposal facility. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "4-hydroxy-1,6-dimethylpyridin-2(1H)-one"
-
The associated hazards (e.g., "Harmful," "Irritant")
-
The date when waste was first added to the container (accumulation start date)
-
The name and contact information of the generating laboratory or principal investigator
Step 3: Storage of Hazardous Waste
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[11] This area should be:
-
At or near the point of generation and under the control of the laboratory personnel.
-
Away from general laboratory traffic and areas where accidental spillage could lead to a wider contamination.
-
In secondary containment to capture any potential leaks or spills.[8]
According to EPA regulations, a laboratory can accumulate up to 55 gallons of hazardous waste in an SAA. Once this limit is reached, the waste must be moved to a central storage area within three days.[11]
Step 4: Arranging for Disposal
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4] Never attempt to dispose of this chemical waste through unlicensed channels. The most common and environmentally sound method for the final disposal of organic chemical waste like 4-hydroxy-1,6-dimethylpyridin-2(1H)-one is high-temperature incineration at a permitted facility.[9]
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and being prepared is a critical component of laboratory safety.
Spill Response
In the event of a spill of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one, follow these steps:
-
Alert personnel in the immediate area and evacuate if necessary.
-
If the spill is large or you are not comfortable cleaning it up, contact your institution's EHS or emergency response team.[12]
-
For small, manageable spills, ensure you are wearing the appropriate PPE.[13]
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[5]
-
Carefully collect the absorbent material and spilled chemical using non-sparking tools and place it in a labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent and then wash with soap and water. Collect all cleaning materials as hazardous waste.[14]
Exposure Response
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
-
Skin Contact : Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][15]
-
Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[16]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one.
Caption: A flowchart outlining the procedural steps for the safe disposal of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one.
References
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
-
University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]
-
Emergency Remediation Steps. (2025, August 4). What to Do After a Styrene, Phenol, or Pyridine Spill. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
-
ACS Publications. (n.d.). Case study – A two liter pyridine spill in an undergraduate laboratory. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Hydroxy-1,6-dimethyl-1,2-dihydropyridin-2-one. PubChem Compound Summary for CID 54676118. Retrieved from [Link].
-
GOV.UK. (n.d.). Pyridine: incident management. Retrieved from [Link]
-
National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. Retrieved from [Link]
-
Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]
-
Anenta. (2024, December 18). A guide to the disposal of laboratory waste. Retrieved from [Link]
-
ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
Sources
- 1. 4-Hydroxy-1,6-dimethyl-1,2-dihydropyridin-2-one | C7H9NO2 | CID 54676118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. PPE and Safety for Chemical Handling [acsmaterial.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. pppmag.com [pppmag.com]
- 7. canterbury.ac.nz [canterbury.ac.nz]
- 8. vumc.org [vumc.org]
- 9. anentawaste.com [anentawaste.com]
- 10. orf.od.nih.gov [orf.od.nih.gov]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Styrene, Phenol & Pyridine Spill Response Guide [lonestarhazmat.com]
- 14. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 15. fishersci.de [fishersci.de]
- 16. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
